molecular formula C18H30O3 B1361522 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- CAS No. 33806-58-5

2,5-Furandione, dihydro-3-(tetradecen-1-yl)-

Cat. No.: B1361522
CAS No.: 33806-58-5
M. Wt: 294.4 g/mol
InChI Key: AXFMGCDLSGAENA-UHFFFAOYSA-N
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Description

Tetradecenylsuccinic anhydride (TDSA), a member of the alkenyl succinic anhydride (ASA) family, is a vital chemical reagent in industrial and materials science research. With the CAS number 33806-58-5, it is characterized as a light yellow, viscous liquid at room temperature . Its primary value lies in its bifunctional structure, featuring a reactive succinic anhydride ring and a long C14 alkenyl chain, which allows it to impart hydrophobic properties to various substrates. A significant and historically debated application of TDSA is in the internal and surface sizing of paper and paperboard, where it is used to increase water repellency and reduce the penetration of aqueous media like inks . While the mechanism was long thought to be primarily the formation of a covalent ester bond between the anhydride and hydroxyl groups of cellulose, recent investigations and reviews of six decades of research suggest that ester bond formation is insignificant and not a prerequisite for sizing effectiveness . The current understanding is that sizing develops mainly through the physical retention and spreading of hydrolyzed ASA or ASA salts within the paper sheet, with emulsion stability and retention being critical for efficiency . Beyond papermaking, TDSA is a valuable reagent for modifying biomaterials. It is used to esterify polysaccharides like starch and cellulose nanofibers (CNFs) to enhance their properties . Surface modification of cellulose nanofibers with TDSA increases their hydrophobicity, which dramatically improves their dispersibility and reinforcement efficiency in hydrophobic thermoplastic polymers like high-density polyethylene (HDPE) for high-performance composites . Similarly, the modification of starches with medium-chain ASAs like TDSA introduces hydrophobic side chains, altering physicochemical properties such as gelatinization temperature, viscosity, and digestibility, making them suitable for applications ranging from food stabilizers to plywood adhesives . Researchers value TDSA for its role in creating novel, sustainable materials with enhanced functionality.

Properties

CAS No.

33806-58-5

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

3-tetradec-13-enyloxolane-2,5-dione

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h2,16H,1,3-15H2

InChI Key

AXFMGCDLSGAENA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CC1CC(=O)OC1=O

Other CAS No.

33806-58-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of Tetradecenyl Succinic Anhydride (TDSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Tetradecenyl Succinic Anhydride (TDSA) is a lipophilic, reactive cyclic anhydride derived from the thermal "Ene" reaction between maleic anhydride and 1-tetradecene. While often cataloged under the specific name 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-, the material exists thermodynamically as a mixture of positional isomers (primarily with the double bond migrated to the C2 position of the alkyl chain).

For researchers in drug development, TDSA represents a critical "amphiphilic anchor." Its reactive anhydride headgroup allows for facile conjugation with nucleophilic amino acid residues (Lysine, N-termini), while the C14 tail provides hydrophobic association, making it invaluable for lipid-drug conjugates (LDCs) , polymeric micelle stabilization , and hydrogel cross-linking .

Core Chemical Data
PropertySpecification
IUPAC Name 3-(Tetradecenyl)oxolane-2,5-dione
CAS Number 33806-58-5 (Specific); 26544-38-7 (General ASA)
Molecular Formula C₁₈H₃₀O₃
Molecular Weight 294.43 g/mol
Appearance Viscous yellow to amber liquid (room temp)
Solubility Soluble in organic solvents (CHCl₃, DMSO, Acetone); Hydrolyzes in water.[1][2][3][4][5][6]

Synthesis Mechanism & Isomeric Complexity

To interpret the spectroscopy correctly, one must understand the synthesis. TDSA is not a single static structure.[1][2][6] It is produced via the Ene Reaction , a pericyclic process where the double bond of the alpha-olefin (1-tetradecene) shifts as it attaches to the maleic anhydride.

Expert Insight: Do not expect a simple doublet for the methyl group in NMR. The migration of the double bond creates cis/trans geometric isomers and chiral centers at the point of attachment, leading to complex multiplet splitting patterns.

Visualization: The Ene Reaction Pathway

The following diagram illustrates the migration of the double bond, which dictates the resulting NMR signals.

EneReaction Maleic Maleic Anhydride (Electron Deficient) TS Concerted Transition State (6-Electron Cyclic) Maleic->TS Thermal (200°C) Olefin 1-Tetradecene (Alpha Olefin) Olefin->TS Product TDSA Isomer Mix (Double Bond Shifted to C2) TS->Product H-Shift

Figure 1: Mechanism of TDSA synthesis showing the origin of isomeric mixtures.

Spectroscopic Profiling

Vibrational Spectroscopy (FTIR)

The infrared spectrum of TDSA is dominated by the cyclic anhydride functionality. The integrity of the anhydride ring is the primary quality attribute; the disappearance of these bands indicates hydrolysis into the diacid (succinic acid derivative), which renders the molecule inactive for bioconjugation.

Diagnostic Bands:

Frequency (cm⁻¹) Assignment Structural Significance
1865 ± 5 C=O Asymmetric Stretch Primary Purity Indicator. Characteristic of 5-membered cyclic anhydrides.
1785 ± 5 C=O Symmetric Stretch Stronger intensity than the 1865 band. Coupled carbonyl vibration.
2920 - 2850 C-H Stretch (Alkyl) Strong signals from the C14 tetradecenyl chain.
1650 - 1630 C=C Stretch Weak/Medium. Confirms the retention of unsaturation (alkenyl group).
1220 - 1200 C-O-C Stretch Cyclic ether linkage of the anhydride.

| ~1710 | C=O (Carboxylic Acid) | Impurity Flag. Presence indicates hydrolysis (open ring). |

Nuclear Magnetic Resonance (1H NMR)

NMR analysis in CDCl₃ is the gold standard for determining the ratio of the alkyl chain to the succinic headgroup.

Chemical Shift Assignments (400 MHz, CDCl₃):

Shift (δ ppm) Multiplicity Integration Assignment
5.20 - 5.60 Multiplet 2H Vinylic Protons (-CH=CH-). The complex splitting arises from the mixture of cis and trans isomers at the C2 position of the chain.
3.00 - 3.35 Multiplet 1H Methine Proton (Ring). The proton at the chiral center where the chain attaches to the ring.
2.60 - 3.00 Multiplet 2H Methylene Protons (Ring). The other CH₂ group within the succinic ring.
2.00 - 2.20 Multiplet 2H Allylic Protons. Protons on the chain adjacent to the double bond.
1.20 - 1.40 Broad Singlet ~18H Bulk Methylene. The characteristic "hump" of the long alkyl chain.

| 0.88 | Triplet | 3H | Terminal Methyl. Distal end of the C14 chain. |

Protocol Validation: To verify purity, integrate the terminal methyl (0.88 ppm, set to 3H). The vinylic region (5.2-5.6 ppm) must integrate to 2H. If the vinylic integral is <2H, polymerization may have occurred.

Mass Spectrometry & Purity Analysis

For drug development applications, the absence of residual maleic anhydride is critical due to its toxicity.

  • Ionization Method: EI (Electron Impact) or ESI (Electrospray Ionization) in positive mode (often as [M+NH₄]⁺ adducts if using ammonium buffers).

  • Molecular Ion:

    • Exact Mass: 294.22

    • Observed [M+H]⁺: ~295.23

  • Fragmentation Pattern:

    • m/z 294 (Parent)

    • m/z 196 (Loss of anhydride ring fragment)

    • m/z 98 (Maleic anhydride characteristic fragment)

Experimental Protocol: Bioconjugation Utility

TDSA is frequently used to modify proteins or synthesize amphiphilic polymers. The following protocol describes the Quantification of Reactive Anhydride Content via reaction with a model amine (Morpholine), a standard procedure to validate the material before using it in expensive drug formulations.

Reagents
  • TDSA (Analyte)[7]

  • Morpholine (0.1 N in Methanol) - Nucleophile

  • Hydrochloric Acid (0.1 N) - Titrant

  • Methyl Yellow/Methylene Blue indicator.

Step-by-Step Methodology
  • Sample Prep: Weigh exactly 1.0 g of TDSA into a 250 mL Erlenmeyer flask.

  • Solvation: Dissolve in 10 mL of dry Acetone. Ensure complete solvation.

  • Derivatization: Add 25.0 mL of 0.1 N Morpholine reagent.

    • Mechanism:[1][6] Morpholine reacts rapidly with the anhydride ring to form an amide-acid.

    • Time: Allow to stand for 5 minutes at room temperature.

  • Titration: Titrate the excess morpholine with 0.1 N HCl.

  • Blank: Run a blank titration containing only the morpholine reagent and acetone.

  • Calculation:

    
    
    (Where MW is the molecular weight of the succinic moiety).
    
Visualization: Analytical Workflow

AnalyticalWorkflow cluster_Tests Quality Control Gates Sample TDSA Sample (Raw Material) IR FTIR Analysis Check 1785/1865 cm⁻¹ Sample->IR NMR 1H NMR Integrate Vinyl (2H) vs Methyl (3H) Sample->NMR Titration Morpholine Titration Quantify Active Ring % Sample->Titration Decision Purity > 95%? IR->Decision NMR->Decision Titration->Decision App Release for Drug Formulation Decision->App Yes Reject Reprocess/Hydrolysis Disposal Decision->Reject No

Figure 2: Quality control workflow for validating TDSA prior to pharmaceutical application.

Pharmaceutical Applications & Cautions

Drug Delivery Systems

TDSA is used to synthesize Poly(alkenyl succinic anhydride) derivatives. When reacted with PEG-amines, it forms amphiphilic block copolymers capable of self-assembling into micelles. The hydrophobic C14 tail (from TDSA) forms the micelle core, solubilizing lipophilic drugs (e.g., Paclitaxel), while the PEG corona ensures blood circulation stability.

Toxicity & Handling
  • Sensitizer: Like all anhydrides, TDSA is a respiratory and skin sensitizer.

  • Hydrolysis: It degrades to the dicarboxylic acid in the presence of moisture. Store under nitrogen at 4°C.

References

  • Synthesis Mechanism: ene-reaction. (2025).[1][2][5][8] Mechanism of the Ene Reaction of Maleic Anhydride with Olefins. Journal of Organic Chemistry. [Link]

  • Spectroscopic Data: NIST Mass Spectrometry Data Center. (2025).[1][2][5][8] Mass Spectrum of Succinic Anhydride Derivatives. NIST Chemistry WebBook.[9] [Link]

  • Pharmaceutical Application: Broadview Technologies. (2024). Succinic Anhydrides in Pharmaceutical Development. [Link][10]

  • Industrial/Chemical Safety: EPA. (2025).[1][2][5][8] Substance Details: 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-. [Link][11]

  • NMR Methodology: SpectraBase. (2025).[12] 1H NMR Chemical Shifts for Alkenyl Succinic Anhydrides. [Link]

Sources

Reactivity of the Succinic Anhydride Group in Alkenyl Succinic Anhydrides: A Guide for Bioconjugation and Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Succinic Anhydride Group in Alkenyl Succinic Anhydrides (ASA) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkenyl Succinic Anhydrides (ASA) represent a class of amphiphilic reagents defined by a reactive cyclic dicarboxylic anhydride headgroup and a hydrophobic iso-alkenyl tail (typically C


–C

).[1][2] While historically dominant in industrial paper sizing, the succinic anhydride moiety’s ability to undergo facile ring-opening reactions with nucleophiles has positioned ASA derivatives—particularly Octenyl Succinic Anhydride (OSA)—as critical tools in drug delivery, protein modification, and biopolymer synthesis.

This guide dissects the reactivity profile of the succinic anhydride group, focusing on the kinetic competition between aminolysis (bioconjugation) and hydrolysis (degradation). It provides actionable protocols for leveraging this reactivity to modify proteins, synthesize amphiphilic excipients, and stabilize lipid-based drug carriers.

Molecular Architecture & Electronic Properties

The reactivity of ASA is governed by the ring strain of the 5-membered anhydride and the steric/electronic influence of the alkenyl chain.

  • The Electrophilic Center: The carbonyl carbons of the succinic anhydride ring are highly electrophilic. The ring strain (~6 kcal/mol) lowers the activation energy for nucleophilic attack compared to linear anhydrides.

  • The Alkenyl Tail:

    • Structure: Produced via the "ene" reaction between maleic anhydride and internal olefins, resulting in a mixture of positional isomers.

    • Function: Provides hydrophobic anchoring. In OSA (C8) , the tail is short enough to allow water solubility of the hydrolyzed salt, making it ideal for food/pharma. In ASA (C16-C18) , the tail renders the molecule water-insoluble, necessitating emulsification.

  • Regioselectivity: Nucleophilic attack can occur at either carbonyl. However, steric hindrance from the alkenyl chain often directs the nucleophile to the less hindered carbonyl, though in practice, a mixture of regioisomers is obtained.

Core Reactivity Mechanisms

The utility of ASA lies in its ability to open the anhydride ring upon attack by a nucleophile (Nu:). This reaction follows a Nucleophilic Acyl Substitution pathway.[3]

A. Aminolysis (Protein Conjugation)

This is the primary mechanism for modifying proteins (e.g., antibodies, enzymes).

  • Target: The

    
    -amino group of Lysine  residues (pKa ~10.5) and the N-terminal amine.
    
  • Mechanism: The unprotonated amine attacks the carbonyl carbon, opening the ring to form an amide bond and a free carboxylate group .

  • Impact:

    • Charge Reversal: Converts a cationic amine (

      
      ) into an anionic carboxylate (
      
      
      
      ). This drastic change in isoelectric point (pI) is used to solubilize hydrophobic proteins or alter their biodistribution.
    • Crosslinking: If a diamine is used, ASA can act as a crosslinker, though this is less common than mono-functionalization.

B. Esterification (Excipient Synthesis)[2][4][5]
  • Target: Hydroxyl groups (

    
    ) on polysaccharides (Starch, Dextran, Cellulose).
    
  • Mechanism: Requires catalysis (base or Lewis acid) to proceed efficiently against the competing hydrolysis reaction.

  • Application: Synthesis of OSA-Starch , an amphiphilic stabilizer for drug emulsions. The hydrophobic octenyl chain anchors into the oil droplet, while the hydrophilic succinate head protrudes into the water phase, creating a steric and electrostatic barrier.

C. Hydrolysis (The Competing Side Reaction)
  • Reactant: Water.[6]

  • Product: Alkenyl Succinic Acid (HASA).

  • Thermodynamics: Hydrolysis is thermodynamically favored and irreversible.

  • Kinetics: Base-catalyzed. At pH > 8.0, hydrolysis rates increase exponentially.

  • Consequence: HASA is non-reactive toward amines/hydroxyls and can form insoluble calcium salts ("sticky deposits"), leading to formulation instability.

Visualization: Competitive Reaction Pathways

The following diagram illustrates the kinetic competition between the desired bioconjugation (Aminolysis) and the parasitic degradation (Hydrolysis).

ASA_Reactivity cluster_conditions Kinetic Control Factors ASA Alkenyl Succinic Anhydride (ASA) Inter_Amine Tetrahedral Intermediate ASA->Inter_Amine Nucleophilic Attack (pH 7.5-9.0) Product_Acid Alkenyl Succinic Acid (Inactive Byproduct) ASA->Product_Acid Hydrolysis (Catalyzed by OH-) Nu_Amine Protein-Lys-NH2 (Nucleophile) Nu_Amine->Inter_Amine Nu_Water H2O (Hydrolysis) Nu_Water->Product_Acid Product_Amide Succinylated Protein (Amide + Carboxyl) Inter_Amine->Product_Amide Ring Opening (Charge Reversal) Factor1 pH > 9.0 favors Hydrolysis Factor2 Low Temp (4°C) slows Hydrolysis

Figure 1: Mechanistic pathways of the succinic anhydride group. Note the competition between the amine nucleophile and water.

Experimental Protocols
Protocol A: Protein Succinylation (Charge Modification)

Objective: To increase the solubility of a hydrophobic protein by converting surface lysines to carboxylates.[7]

  • Preparation: Dissolve protein (1-5 mg/mL) in 0.1 M Sodium Phosphate buffer (pH 8.0) .

    • Note: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the protein for the anhydride.

  • Reagent Handling: Dissolve ASA/OSA in anhydrous Acetone or DMSO immediately before use. Anhydrides degrade rapidly in moisture.

  • Addition: Add the ASA solution dropwise to the protein solution while stirring.

    • Ratio: Use a 10-50 molar excess of ASA over protein Lysine residues.

    • pH Maintenance: The reaction generates acid (carboxyl groups). Monitor pH and maintain at 8.0 using 1 M NaOH. If pH drops below 7.0, aminolysis slows significantly; if >9.5, hydrolysis dominates.

  • Incubation: Stir on ice (4°C) for 1 hour. Low temperature suppresses hydrolysis more than aminolysis.

  • Purification: Remove hydrolyzed byproducts (HASA) via dialysis or size-exclusion chromatography (desalting column) against PBS.

Protocol B: Determination of Hydrolysis (Quality Control)

Objective: To quantify the purity of an ASA reagent batch before use.

StepActionRationale
1. Solubilization Dissolve 1g ASA sample in Acetone.ASA is soluble; hydrolyzed acid (HASA) is also soluble.
2. Indicator Add Bromothymol Blue.Visual endpoint detection.
3. Titration 1 Titrate with 0.1N NaOH (aqueous).Measures Free Acid (Hydrolyzed ASA) + Anhydride (which hydrolyzes during titration). This gives Total Acid Number.
4. Titration 2 React separate sample with excess Morpholine (secondary amine).Morpholine reacts rapidly with anhydride to form amide-acid.
5. Back-Titration Titrate unreacted Morpholine with HCl.Determines the amount of Active Anhydride .
6. Calculation Compare Titration 1 & 2.Difference yields the % Purity vs. Hydrolyzed content.
Applications in Drug Development
1. Amphiphilic Drug Carriers (OSA-Starch)

OSA-modified starch is a "Pickering emulsifier" par excellence.

  • Mechanism: The OSA group imparts amphiphilicity to the starch granule.[8][9]

  • Workflow:

    • Starch slurry (30-40%) is adjusted to pH 8.0.

    • OSA (3%) is added slowly.

    • Reaction proceeds for 2-4 hours.

    • Resulting polymer stabilizes oil-in-water emulsions carrying lipophilic drugs (e.g., Vitamin D, Propofol).

2. Prodrug Synthesis

The anhydride ring can be reacted with a drug containing a hydroxyl or amine group to form a hemisuccinate derivative.

  • Benefit: The free carboxyl group on the hemisuccinate improves water solubility and allows for salt formation (e.g., Methylprednisolone Sodium Succinate).

Troubleshooting & Stability
  • Moisture Sensitivity: ASA is hygroscopic. Store under nitrogen at room temperature. Cloudiness in the neat liquid indicates hydrolysis (formation of insoluble di-acid crystals).

  • Calcium Sensitivity: In physiological fluids or hard water, the hydrolyzed byproduct (HASA) reacts with

    
     to form sticky, insoluble calcium soaps. This can destabilize emulsions. Mitigation:  Use EDTA in buffers or ensure high purity of the conjugate.
    
References
  • Mechanism of Protein Succinylation

    • Modification of Lysyl Side Chains Using Succinic Anhydride.[10] (2006).[3][11] PubMed.[4] Link

  • OSA-Starch in Emulsions

    • Octenyl Succinate Modification of Starch Enhances the Formation of Starch-Lipid Complexes.[12] (2021).[3][12] NIH/PubMed. Link

  • Hydrolysis Kinetics

    • Kinetics of Hydrolysis of Succinimides and Anhydrides. (ResearchGate).[7][13] Link

  • General ASA Chemistry

    • Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations. (2023). MDPI/NIH. Link

  • Reactivity with Amines

    • Reactions of Lysine with Anhydrides.[3][10][14] (Biochemistry Online).[3] Link

Sources

A Technical Guide to the Solubility of Tetradecenyl Succinic Anhydride in Organic Solvents for Research and Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Tetradecenyl Succinic Anhydride (TDSA) in various organic solvents. As a key member of the Alkenyl Succinic Anhydride (ASA) family, TDSA's efficacy in applications such as paper sizing and chemical synthesis is critically dependent on its interaction with solvent systems. This document elucidates the physicochemical principles governing its solubility, presents a qualitative framework for solvent selection, and details a robust, self-validating experimental protocol for quantitative determination. This guide is intended for researchers, chemists, and formulation scientists engaged in work requiring the dissolution and application of TDSA.

Chapter 1: Physicochemical Properties and Their Influence on Solubility

Tetradecenyl Succinic Anhydride (TDSA) is an amphiphilic molecule, a characteristic that is central to its solubility profile. The molecule consists of two distinct regions:

  • A Polar, Hydrophilic Head: The cyclic succinic anhydride group. This functional group contains polar carbonyl bonds and an ether linkage, allowing for dipole-dipole interactions with polar solvent molecules.

  • A Non-Polar, Hydrophobic Tail: A 14-carbon alkenyl chain (C14H27). This long hydrocarbon tail is the dominant feature of the molecule and interacts favorably with non-polar solvents through London dispersion forces.

The fundamental principle of "like dissolves like" dictates that substances dissolve best in solvents with similar polarity and intermolecular forces. Due to its large, non-polar tail, TDSA is classified as a hydrophobic, oil-like liquid.[1] Its solubility is therefore expected to be highest in non-polar or weakly polar organic solvents that can effectively solvate the long alkenyl chain. Conversely, its solubility is limited in highly polar solvents, particularly protic solvents like water, where it is virtually insoluble and susceptible to hydrolysis.[1][2][3]

Chapter 2: Solubility Profile of TDSA in Common Organic Solvents

While precise quantitative data for TDSA solubility across a wide range of solvents is not extensively published, a reliable qualitative and semi-quantitative profile can be constructed based on its chemical structure and documented behavior in various chemical processes.[4]

Data Presentation: Predicted TDSA Solubility

The following table summarizes the expected solubility of TDSA in representative organic solvents, categorized by solvent class. This table serves as a predictive guide for solvent screening and formulation development.

Solvent ClassExample SolventsPredicted SolubilityRationale for Experimental Choice
Non-Polar Aliphatic Hexane, HeptaneHigh The non-polar nature of these solvents aligns perfectly with the long hydrophobic tail of TDSA, maximizing Van der Waals interactions. Hexane is often used for the extraction of ASAs, indicating high solubility.[2]
Non-Polar Aromatic Toluene, BenzeneHigh Similar to aliphatic solvents, these provide a non-polar environment. Their aromatic structure can offer slightly different solvation properties, making them excellent choices for reactions and formulations.[4]
Halogenated Chloroform, Dichloromethane, Carbon TetrachlorideHigh These solvents are effective at dissolving compounds with both polar and non-polar characteristics. They can solvate the alkyl chain while also interacting with the anhydride ring.[4]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to High These solvents are weakly polar. THF is often a superior solvent to diethyl ether for moderately polar compounds due to its slightly higher polarity and cyclic structure.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate These polar aprotic solvents can interact with the polar anhydride head. However, their polarity may be too high to fully accommodate the long non-polar tail, leading to moderate, but useful, solubility.
Esters Ethyl AcetateModerate Similar to ketones, ethyl acetate provides a balance of moderate polarity and non-protic character, making it a viable solvent for many applications.
Alcohols Isopropanol, EthanolLow to Moderate These are polar protic solvents. While a patent has cited the use of isopropanol[4], general solubility is likely limited. The strong hydrogen-bonding network of alcohols is energetically unfavorable to disrupt for the solvation of a largely non-polar molecule. Use is likely limited to specific concentrations or as a co-solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very Low / Insoluble While the parent compound, succinic anhydride, is soluble in DMSO[5][6], the C14 tail of TDSA makes it incompatible with these highly polar environments.
Polar Protic WaterInsoluble TDSA is hydrophobic and does not dissolve in water.[1][3] Furthermore, the anhydride ring will readily hydrolyze in the presence of water to form the corresponding dicarboxylic acid (tetradecenyl succinic acid).[2]

Chapter 3: Standardized Protocol for Experimental Solubility Determination

To obtain accurate, quantitative solubility data, a rigorous experimental protocol is necessary. The following method is based on the widely accepted "shake-flask" or saturation flask method, incorporating principles from OECD Guideline 105 and ASTM E1148 to ensure a self-validating and reproducible workflow.[7][8][9]

Experimental Protocol: Gravimetric Determination of TDSA Solubility

1. Objective: To determine the saturation solubility of Tetradecenyl Succinic Anhydride (TDSA) in a selected organic solvent at a constant temperature (e.g., 25°C).

2. Materials:

  • TDSA (purity >95%)

  • High-purity (e.g., HPLC grade) organic solvent

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Borosilicate glass flasks with airtight screw caps (e.g., 50 mL)

  • Temperature-controlled centrifuge

  • Glass centrifuge tubes

  • Calibrated glass syringes or pipettes

  • Pre-weighed glass vials for residue measurement

  • Vacuum oven or rotary evaporator

3. Step-by-Step Methodology:

  • Step 1: Preparation: Ensure all glassware is scrupulously clean and dry. Pre-rinse with the selected solvent to minimize adsorption effects.

  • Step 2: Addition of Components: Add a known volume (e.g., 20.0 mL) of the solvent to a glass flask. Add an excess amount of TDSA to the flask. An "excess" ensures that undissolved TDSA remains visible even after equilibrium is reached.

  • Step 3: Equilibration (Self-Validation):

    • Seal the flask tightly and place it in a temperature-controlled shaker set to 25°C ± 0.5°C.

    • Agitate the mixture at a moderate speed (e.g., 150 rpm) for at least 48 hours to ensure equilibrium is reached.

    • Validation Check: To confirm equilibrium, take small aliquot samples at 24, 36, and 48 hours. The measured concentration should be constant (within the analytical error) for the last two time points, indicating that saturation has been achieved.

  • Step 4: Phase Separation:

    • After equilibration, allow the flasks to rest in the temperature bath for 1 hour to let larger droplets settle.

    • Carefully transfer an aliquot of the mixture to a glass centrifuge tube.

    • Centrifuge at the same temperature (25°C) at a high speed (e.g., 12,000 g) for 20-30 minutes to pellet all undissolved TDSA. This step is critical to ensure only the dissolved solute is analyzed.

  • Step 5: Sample Analysis:

    • Immediately after centrifugation, carefully draw a precise volume (e.g., 5.00 mL) of the clear supernatant using a pre-rinsed glass syringe. Be careful not to disturb the pellet.

    • Dispense the supernatant into a pre-weighed, labeled glass vial.

    • Evaporate the solvent completely using a rotary evaporator or a vacuum oven at a moderate temperature to avoid degradation of the TDSA.

    • Once the solvent is removed, place the vial in a desiccator to cool to room temperature.

  • Step 6: Calculation:

    • Weigh the vial containing the TDSA residue.

    • Calculate the mass of the TDSA residue (Final mass - Initial vial mass).

    • Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of Residue (g) / Volume of Supernatant (mL)) * 100

  • Step 7: Replication: Perform the entire experiment in triplicate to ensure the precision and reliability of the results.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis & Calculation prep1 Add excess TDSA to known volume of solvent equil Agitate at constant T (e.g., 25°C) for 48h prep1->equil validate Sample at 24, 36, 48h to confirm plateau (Self-Validation) equil->validate centrifuge Centrifuge saturated solution at constant temperature validate->centrifuge Equilibrium Confirmed sample Extract known volume of clear supernatant centrifuge->sample evap Evaporate solvent to isolate residue sample->evap weigh Weigh dried TDSA residue evap->weigh calc Calculate Solubility (g / 100 mL) weigh->calc

Caption: Workflow for the gravimetric determination of TDSA solubility.

Chapter 4: Factors Influencing Solubility Measurements

Several factors can influence the outcome of a solubility experiment, and controlling them is key to achieving trustworthy data.

  • Temperature: The solubility of liquids in liquids generally increases with temperature.[10] Therefore, precise temperature control throughout the equilibration and separation steps is paramount for reproducibility.

  • Solvent Purity: The presence of impurities, especially water, in the organic solvent can significantly alter the results. Water can cause the slow hydrolysis of TDSA to its dicarboxylic acid form, which possesses a different solubility profile.[2] Using high-purity, anhydrous solvents is essential.

  • TDSA Purity and Isomeric Form: Commercial TDSA is often a mixture of isomers, differing in the position of the double bond along the C14 chain. While this typically has a minor effect, significant batch-to-batch variability could influence solubility. High-purity TDSA should be used for generating reference data.

  • Equilibrium Time: Assuming equilibrium has been reached prematurely is a common source of error, leading to an underestimation of solubility. The self-validating step of sampling until a concentration plateau is reached is a non-negotiable part of a trustworthy protocol.[9]

Chapter 5: Application-Driven Solvent Selection

The choice of solvent is rarely arbitrary and is dictated by the end-use application. The solubility data informs this decision-making process.

  • Chemical Synthesis: For reactions involving the anhydride ring (e.g., esterification or amidation), a solvent that dissolves both TDSA and the co-reactant is required. Non-polar, aprotic solvents like Toluene or moderately polar solvents like THF are often ideal as they promote solubility without interfering with the reaction.

  • Surface Coatings & Formulations: In applications where TDSA is part of a larger formulation, solvent compatibility with all components is crucial. The solvent must dissolve TDSA to the desired concentration without causing other components (polymers, resins, etc.) to precipitate.

  • Paper Sizing: While TDSA is applied as an aqueous emulsion in paper sizing, organic solvents may be used in the synthesis and purification stages of the raw material.[11] Solvents like hexane are suitable for extraction and purification due to their high solvating power for TDSA and high volatility, which facilitates easy removal.[2]

Visualization: Logic for Solvent Selection

G cluster_choices cluster_solvents app Application Requirement react Reaction with Non-Polar Reagent app->react extract Extraction & Purification app->extract formulate Formulation with Polar Additives app->formulate solv1 High Solubility (e.g., Toluene, Hexane) react->solv1 extract->solv1 solv3 High Volatility (e.g., Hexane, DCM) extract->solv3 solv2 Moderate Solubility (e.g., THF, Ethyl Acetate) formulate->solv2

Caption: Logic diagram linking application needs to solvent properties.

Conclusion

Tetradecenyl Succinic Anhydride is a predominantly non-polar molecule whose solubility is governed by its long alkenyl tail. It exhibits high solubility in non-polar aliphatic, aromatic, and halogenated solvents and moderate solubility in weakly polar solvents like ethers and ketones. It is poorly soluble in polar protic solvents and effectively insoluble in water. For any critical research or development application, it is imperative that scientists do not rely solely on predictive data. The detailed, self-validating experimental protocol provided in this guide should be employed to generate precise and reliable solubility data for the specific solvent system and conditions relevant to the intended application.

References

  • ResearchGate. (2023). Is succinic anhydride stable in DMSO? Retrieved from ResearchGate. [Link]

  • IndiaMART. (n.d.). N-TETRADECENYL SUCCINIC ANHYDRIDE CAS Number: 33806-58-5. Retrieved from IndiaMART. [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UC Davis Chem 118A Lab Manual. [Link]

  • Wikipedia. (n.d.). Succinic anhydride. Retrieved from Wikipedia. [Link]

  • Newspulpaper. (n.d.). Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Retrieved from Newspulpaper. [Link]

  • PubChem. (n.d.). Succinic anhydride. Retrieved from PubChem. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2024). Alkenyl Succinic Anhydride. Retrieved from ResearchGate. [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from astm.org. [Link]

  • Wiley Analytical Science. (2025). Hydrogen TDLAS for industrial safety applications. Retrieved from Wiley Analytical Science. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences. [Link]

  • MarketsandMarkets. (2024). Tunable Diode Laser Analyzer (TDLA) Industry worth $884.4 million by 2031. Retrieved from MarketsandMarkets. [Link]

  • Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved from Wikipedia. [Link]

  • Scribd. (n.d.). ASTM 1148 Solubilidad en Agua. Retrieved from Scribd. [Link]

  • Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Studylib. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB. [Link]

  • Uniproma. (n.d.). Tdsa Manufacturer and Supplier. Retrieved from Uniproma. [Link]

  • Google Patents. (n.d.). US5104486A - Alkenyl succinic anhydride composition.
  • Scribd. (n.d.). E 1148 – 02 - Standard Test Method for - Measurements of Aqueous Solubility1. Retrieved from Scribd. [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from Royal Society of Chemistry. [Link]

  • National Institutes of Health. (n.d.). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Retrieved from NIH National Library of Medicine. [Link]

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Introduction: The Critical Role of Stability in Long-Chain Alkenyl Succinic Anhydride Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability of Long-Chain Alkenyl Succinic Anhydrides

Long-chain alkenyl succinic anhydrides (ASAs) are a class of reactive organic compounds characterized by a hydrophilic succinic anhydride head group and a long, hydrophobic alkenyl tail (typically C14 to C22).[1] This amphipathic structure makes them highly effective in a variety of industrial applications, most notably as sizing agents in the paper and paperboard industry to impart hydrophobicity and control the penetration of aqueous media like inks and beverages.[1][2] ASAs are also utilized as epoxy resin hardeners, corrosion inhibitors, and as intermediates in the synthesis of surfactants and lubricant additives.[1][3]

The efficacy of ASAs is intrinsically linked to their chemical stability. As reactive molecules, they are susceptible to degradation under various conditions encountered during synthesis, storage, and application. For researchers, scientists, and drug development professionals exploring analogous anhydride-based chemistries for applications such as drug delivery systems or bioconjugation, a thorough understanding of the thermal stability of ASAs is paramount. Thermal degradation can lead to a loss of reactivity, the formation of undesirable byproducts, and ultimately, failure of the end-product. This guide provides a comprehensive technical overview of the thermal stability of long-chain ASAs, detailing their degradation pathways, the factors that influence their stability, and the analytical methodologies required for their rigorous assessment.

Section 1: Fundamental Principles of ASA Thermal Stability

The thermal stability of a long-chain ASA is not a single data point but a complex interplay of its inherent chemical structure and its environment. Degradation can proceed through two primary pathways: hydrolysis and thermal decomposition in the absence of water.

Key Decomposition Pathways

Hydrolysis: The Predominant Degradation Route in Aqueous Environments

The most significant stability challenge for ASAs is their high propensity for hydrolysis. The succinic anhydride ring is highly electrophilic and readily reacts with water, even in trace amounts, to open the ring and form the corresponding alkenyl succinic acid.[2][4] This reaction is often rapid and irreversible under application conditions.[1][5]

The hydrolyzed ASA is detrimental to many of its applications, particularly in paper sizing, as the resulting dicarboxylic acid has a different reactivity and surface activity, leading to reduced sizing efficiency and the formation of sticky deposits.[2] The rate of hydrolysis is significantly influenced by pH and temperature, with accelerated degradation observed at higher pH values and elevated temperatures.[1]

Hydrolysis cluster_reactants Reactants cluster_product Product ASA Alkenyl Succinic Anhydride (ASA) ASA_Acid Alkenyl Succinic Acid (Hydrolyzed ASA) ASA->ASA_Acid Ring Opening Water H₂O Water->ASA_Acid

Figure 1: Hydrolysis of Alkenyl Succinic Anhydride.

Thermal Decomposition: Stability at Elevated Temperatures

In the absence of water, long-chain ASAs exhibit significantly higher thermal stability. Their synthesis is conducted at temperatures exceeding 200°C, which indicates a degree of stability at these temperatures.[1] However, these high temperatures can also promote side reactions such as polymerization and condensation, which are forms of thermal degradation that can impact product purity and performance.[1]

Studies on structurally related poly(alkylene succinate)s provide valuable insight into the likely thermal decomposition mechanism of ASAs in an inert atmosphere. These polyesters show high thermal stability, with decomposition commencing at temperatures between 420-430°C.[6] The primary decomposition pathway identified is a β-hydrogen bond scission mechanism.[6] It is plausible that ASAs follow a similar degradation route, involving the cleavage of bonds within the succinic anhydride ring and the alkenyl chain at very high temperatures.

Thermal_Decomposition cluster_process Thermal Decomposition ASA Long-Chain ASA Fragments Smaller Volatile Fragments (e.g., Alkenes, CO, CO₂) ASA->Fragments β-hydrogen scission, Decarboxylation Heat High Temperature (>400°C)

Figure 2: Plausible High-Temperature Thermal Decomposition of ASA.
Factors Influencing Thermal Stability

A comprehensive understanding of the factors that affect ASA stability is crucial for controlling their performance and shelf-life.

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of both hydrolysis and thermal decomposition. In aqueous systems, higher temperatures increase the rate of ring opening.[1] During synthesis and high-temperature applications, exceeding the optimal temperature range can lead to increased formation of undesirable byproducts.[1]

  • pH: The pH of the surrounding medium has a profound effect on the hydrolytic stability of ASAs. The rate of hydrolysis is significantly faster under alkaline conditions.[1] Therefore, for applications in aqueous media, maintaining a neutral to slightly acidic pH is often necessary to prolong the active life of the ASA.

  • Water/Moisture: The presence of water is the single most critical factor for the hydrolysis of ASAs. Strict control of moisture content during storage and in non-aqueous formulations is essential to prevent premature degradation.

  • Alkenyl Chain Structure: The length and branching of the long alkenyl chain can influence the physical properties of the ASA, which in turn can affect its stability. Studies on other long-chain molecules have shown that increasing the alkyl chain length can lower the glass transition temperature (Tg).[7] While a direct correlation to decomposition temperature is not established, these changes in physical properties can impact how the molecule behaves at elevated temperatures and its susceptibility to degradation.

  • Impurities and Additives: Impurities from the manufacturing process, such as residual catalysts or metal ions, can potentially catalyze degradation reactions. Conversely, the addition of antioxidants or polymerization inhibitors during synthesis is a common strategy to suppress thermally induced side reactions and improve the stability of the final product.[1]

Section 2: Experimental Assessment of Thermal Stability

A robust evaluation of the thermal stability of long-chain ASAs requires a suite of analytical techniques. Each method provides a unique piece of the puzzle, from quantifying mass loss to identifying degradation products.

Experimental_Workflow cluster_workflow Comprehensive Thermal Stability Analysis Sample ASA Sample TGA TGA (Thermal Decomposition Profile) Sample->TGA DSC DSC (Phase Transitions, Thermal Events) Sample->DSC FTIR FTIR (Hydrolysis Monitoring) Sample->FTIR PyGCMS Py-GC/MS (Decomposition Product Identification) Sample->PyGCMS Data Integrated Data Analysis TGA->Data DSC->Data FTIR->Data PyGCMS->Data

Figure 3: Integrated Workflow for ASA Thermal Stability Assessment.
Key Analytical Techniques
  • Thermogravimetric Analysis (TGA): TGA is a fundamental technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] A TGA thermogram provides information on the onset temperature of decomposition, the rate of mass loss, and the composition of the material.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.[9] For ASAs, DSC can help identify phase changes that may occur prior to decomposition and can provide complementary information to TGA.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is an invaluable tool for monitoring the hydrolysis of ASAs. The anhydride group has characteristic carbonyl stretching peaks (typically around 1780 and 1860 cm⁻¹). Upon hydrolysis, these peaks diminish and are replaced by the characteristic carboxylic acid carbonyl peak (around 1710 cm⁻¹).[10][11] This allows for both qualitative and quantitative tracking of the hydrolysis reaction over time.

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This powerful technique is used to identify the products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[12][13] Py-GC/MS is essential for elucidating the decomposition mechanism of ASAs under inert conditions.

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA) of Long-Chain ASAs

  • Objective: To determine the thermal decomposition profile of a liquid/viscous ASA sample.

  • Methodology:

    • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications.

    • Sample Preparation: Place a representative sample of the ASA (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).[14] Given the viscous nature of ASAs, ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

    • Experimental Setup:

      • Place the crucible onto the TGA balance.

      • Set the purge gas to an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[14]

      • Define the temperature program:

        • Equilibrate at a starting temperature (e.g., 30°C) for 5 minutes.

        • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).[6]

    • Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

    • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve.

Protocol for Monitoring ASA Hydrolysis by FTIR-ATR

  • Objective: To quantify the rate of hydrolysis of an ASA emulsion.

  • Methodology:

    • Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

    • Sample Application: Apply a small, uniform amount of the freshly prepared ASA emulsion onto the ATR crystal.

    • Time-Resolved Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30 seconds or 1 minute) over the desired time course (e.g., 1-2 hours).

    • Data Analysis:

      • Monitor the change in the absorbance of the characteristic anhydride peaks (e.g., ~1780 cm⁻¹) and the growing carboxylic acid peak (e.g., ~1710 cm⁻¹).[10][11]

      • Create a calibration curve using standards of known ASA and hydrolyzed ASA concentrations to quantify the extent of hydrolysis over time.

      • Plot the concentration of unhydrolyzed ASA as a function of time to determine the hydrolysis kinetics.[15]

Section 3: Practical Implications and Mitigation Strategies

Understanding the thermal stability of ASAs is not merely an academic exercise; it has direct practical consequences for their synthesis, storage, and application.

Stability in Formulation and Storage

The high reactivity of ASAs, particularly their susceptibility to hydrolysis, makes them challenging to formulate and store. ASA emulsions for paper sizing, for instance, have a notoriously short shelf life, often needing to be prepared on-site and used within minutes to hours.[2]

Mitigation Strategies:

  • Emulsifier Selection: The choice of emulsifier is critical. Cationic starch is commonly used to create relatively stable ASA emulsions.[4] Novel emulsification systems using polymers or nanoparticles are also being explored to enhance emulsion stability and extend shelf life.[5]

  • pH Control: Maintaining the pH of the system in a neutral or slightly acidic range is crucial to slow the rate of hydrolysis.[1]

  • Temperature Control: Storage at lower temperatures will slow the rate of degradation. For emulsions, controlling the temperature of the process water used for dilution is also important.[1]

  • Moisture Exclusion: For neat ASAs or non-aqueous formulations, storage under a dry, inert atmosphere (e.g., nitrogen blanket) is essential to prevent hydrolysis from atmospheric moisture.

Thermal Considerations During Synthesis

The synthesis of ASAs via the ene reaction of maleic anhydride and a long-chain olefin requires high temperatures, typically over 200°C.[1] This thermal stress can lead to the formation of polymeric byproducts and tar, which reduce yield and can negatively impact the color and performance of the final product.

Mitigation Strategies:

  • Temperature Optimization: Carefully controlling the reaction temperature is key. It must be high enough to facilitate the ene reaction but not so high as to excessively promote side reactions.[3]

  • Use of Inhibitors: The addition of antioxidants (e.g., hindered phenols) or polymerization inhibitors can effectively suppress the formation of unwanted byproducts during synthesis.[1]

  • Reaction Time: Optimizing the reaction time can also help to maximize the yield of the desired ASA product while minimizing thermal degradation.

Section 4: Data Interpretation and Case Studies

The data obtained from thermal analysis provides a quantitative basis for comparing the stability of different ASA formulations.

Illustrative Thermal Decomposition Data for Long-Chain ASAs

While specific datasets for commercial ASAs are often proprietary, the following table provides representative values for the thermal decomposition of long-chain ASAs in an inert atmosphere, based on data from analogous materials.[6] These values illustrate how thermal stability might be influenced by the length of the alkenyl chain.

ASA TypeAlkenyl ChainOnset of Decomposition (Tonset, °C)Temp. of Max. Decomposition Rate (Tmax, °C)
C16 ASAHexadecenyl~390 - 410~420
C18 ASAOctadecenyl~395 - 415~425
C22 ASADocosenyl~400 - 420~430

Interpretation:

  • Tonset: This value represents the temperature at which significant mass loss begins. A higher Tonset indicates greater thermal stability. The data suggests a potential slight increase in thermal stability with increasing chain length, which may be attributed to increased van der Waals forces.

  • Tmax: This is the temperature at which the rate of decomposition is highest. It provides a key data point for comparing the thermal stability of different materials under identical conditions.

By combining TGA data with results from DSC (to identify melting or other phase transitions) and Py-GC/MS (to identify the decomposition products), a comprehensive picture of the thermal behavior of a given ASA can be constructed. This integrated approach is essential for predicting material lifetime, ensuring product quality, and designing more stable formulations.

Conclusion

The thermal stability of long-chain alkenyl succinic anhydrides is a multifaceted issue governed by their inherent reactivity and external environmental factors. The primary degradation pathway in most applications is hydrolysis, which is highly sensitive to water, pH, and temperature. In the absence of water, ASAs are thermally stable to high temperatures, with decomposition likely proceeding via β-hydrogen scission above 400°C.

For researchers and developers, a proactive approach to stability is essential. This involves careful control of synthesis conditions, thoughtful formulation design to mitigate hydrolysis, and rigorous analytical characterization using techniques such as TGA, DSC, and FTIR. By understanding and controlling the factors that influence ASA stability, it is possible to harness their reactive potential and ensure their reliable performance in a wide range of advanced applications.

References

  • Lithi, D., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Macromol, 2(1), 57-73. [Link]

  • Gess, J. M. (n.d.). Alkenyl Succinic Anhydride (ASA). TAPPI.org. Available from: [Link]

  • Kempka, M., et al. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. International Journal of Molecular Sciences, 22(11), 5935. [Link]

  • Chen, P., et al. (2021). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers, 13(16), 2648. [Link]

  • Chen, P., et al. (2023). Alkenyl Succinic Anhydride. Encyclopedia.pub. [Link]

  • Patents, G. (1986). US4581464A - Preparation of alkenyl succinic anhydrides.
  • Hubbe, M. A. (2007). Alkenyl succinic anhydride (ASA). ResearchGate. [Link]

  • Kempka, M., et al. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. ResearchGate. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]

  • Taylor & Francis. (n.d.). Alkenylsuccinic anhydrides – Knowledge and References. Available from: [Link]

  • Haji, S., & Erkey, C. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education, 39(2), 140-145. [Link]

  • Park, J. H., et al. (2008). Chain length effect of alkenyl succinic anhydride on thermal and mechanical properties of the cured epoxy resins. Macromolecular Research, 16(4), 346-351. [Link]

  • Riedo, C., et al. (2011). Pyrolysis–GC/MS for the identification of macromolecular components in historical recipes. Analytical and Bioanalytical Chemistry, 400(6), 1761-1773. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Available from: [Link]

  • ResearchGate. (2005). Kinetics of hydrolysis of acetic anhydride by in-situ FTIR spectroscopy: An experiment for the undergraduate laboratory. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice: Tips and Hints. Available from: [Link]

  • W-K, S., et al. (2004). Monitoring Anhydride and Acid Conversion in Supercritical/Hydrothermal Water by in Situ Fiber-Optic Raman Spectroscopy. Analytical Chemistry, 76(1), 81-87. [Link]

  • van Amerom, F. H., et al. (2020). Testing Flight-like Pyrolysis Gas Chromatography-Mass Spectrometry as Performed by the Mars Organic Molecule Analyzer Onboard the ExoMars 2020 Rover on Oxia Planum Analog Samples. Astrobiology, 20(1), 101-115. [Link]

  • Kempka, M., et al. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. PubMed. [Link]

  • Snow, N. H. (2015). Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography. LCGC North America, 33(1), 28-35. [Link]

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Technical Deep Dive: C14 Alkenyl Succinic Anhydride in Bioconjugation and Membrane Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C14 Alkenyl Succinic Anhydride (C14-ASA), specifically tetradecenyl succinic anhydride, represents a critical class of lipid-tailored electrophiles. While historically utilized in industrial sizing (paper/textiles), its biological relevance has surged in drug development as a bioconjugation reagent for pharmacokinetic engineering.

The core biological activity of C14-ASA is dualistic:

  • Applied Activity (Bioconjugation): It functions as a "fatty acid acylating agent" that modifies peptide drugs (e.g., insulin analogs, GLP-1 agonists) to facilitate reversible binding to Human Serum Albumin (HSA), thereby extending plasma half-life.

  • Intrinsic Activity (Toxicity/Antimicrobial): In its free or hydrolyzed form, it acts as an anionic surfactant and mitochondrial uncoupler, disrupting bilayer integrity and inhibiting oxidative phosphorylation.

This guide details the mechanistic pathways, experimental protocols for protein acylation, and the safety profiles required for handling this potent electrophile.

Part 1: Chemical Basis & Reactivity[1]

Structural Mechanism

C14-ASA consists of a reactive succinic anhydride head group fused to a 14-carbon alkenyl tail. The biological utility stems from the anhydride ring's susceptibility to nucleophilic attack by primary amines (Lysine residues) on proteins.

  • Lipophilicity: The C14 tail (myristoyl-equivalent) imparts a

    
     > 5, driving membrane insertion and albumin affinity.
    
  • Reactivity: The ring-opening reaction is driven by the release of ring strain, resulting in a stable amide bond and a free terminal carboxylate. This introduces a charge reversal (Positive Lysine

    
     Negative Carboxylate + Hydrophobic Tail).
    
Reaction Pathway Visualization

The following diagram illustrates the competition between the desired aminolysis (protein conjugation) and the competing hydrolysis reaction.

ReactionMechanism cluster_0 Key Outcome ASA C14-ASA (Electrophile) Intermediate Tetrahedral Intermediate ASA->Intermediate Protein Protein-Lys-NH2 (Nucleophile) Protein->Intermediate pH 8.0-9.0 Water H2O (Competitor) Hydrolyzed C14-Alkenyl Succinic Acid (Inactive/Surfactant) Water->Hydrolyzed Hydrolysis (Side Reaction) Conjugate C14-Acylated Protein (Stable Amide) Intermediate->Conjugate Ring Opening

Caption: Kinetic competition between protein aminolysis and hydrolysis. High pH favors amine nucleophilicity but also accelerates hydrolysis.

Part 2: Applied Biological Activity (Pharmacokinetics)

The primary "biological activity" of C14-ASA in pharma is its use as a tool to modulate the pharmacokinetics (PK) of peptide therapeutics.

The "Albumin Hitchhiking" Mechanism

Peptides often suffer from rapid renal clearance (< 30 mins). Conjugation with C14-ASA attaches a fatty acid tail that binds non-covalently to the fatty acid binding sites (Sudlow Site II) on Human Serum Albumin (HSA).

  • Mechanism: The C14 tail inserts into the hydrophobic pocket of HSA.

  • Effect: The drug-albumin complex (~67 kDa) is too large for renal filtration, recirculating the drug and extending half-life from minutes to hours/days.

  • Relevance: This mimics the mechanism of blockbuster drugs like Liraglutide (Victoza) and Insulin Detemir, which utilize fatty acid acylation.

Data: Half-Life Extension Potential

Table 1: Impact of C14-Acylation on Peptide Pharmacokinetics (Generalized Model)

ParameterNative PeptideC14-ASA Conjugated PeptideMechanism
Molecular Weight ~3-5 kDa+ ~300 Da (tail)Negligible mass change
Renal Clearance Rapid (Glomerular filtration)MinimalAlbumin complex > 60kDa cutoff
Plasma Half-life (

)
< 30 min12 - 24 hoursReversible HSA binding
Solubility High (Aqueous)AmphiphilicSelf-assembly into micelles
Immunogenicity VariablePotentially ReducedAlbumin shielding epitopes

Part 3: Intrinsic Biological Effects (Toxicity & Antimicrobial)

When C14-ASA is not conjugated (or if it hydrolyzes into C14-succinic acid), it exhibits intrinsic biological activity driven by its surfactant nature.

Mitochondrial Toxicity & Uncoupling

Long-chain anhydrides and their acid hydrolysis products are potent mitochondrial toxins.

  • Uncoupling: The C14-succinic acid acts as a protonophore. It inserts into the inner mitochondrial membrane (IMM), shuttling protons back into the matrix, bypassing ATP Synthase. This dissipates the proton motive force (

    
    ).
    
  • Inhibition: Succination of cysteine residues in the Krebs cycle enzymes (e.g., Aconitase, Fumarate Hydratase) inhibits respiration.

Antimicrobial & Hemolytic Activity
  • Bacterial Membranes: C14-ASA hydrolysates disrupt the phospholipid bilayer of Gram-positive bacteria (similar to myristic acid), causing leakage of intracellular content.

  • Hemolysis: At concentrations >50

    
    M, C14 surfactants can solubilize erythrocyte membranes, leading to hemolysis.
    

ToxicityPathways cluster_mito Mitochondrial Toxicity cluster_membrane Membrane Disruption Hydrolysate C14-Succinic Acid (Hydrolyzed ASA) IMM Inner Mito Membrane Insertion Hydrolysate->IMM Bilayer Lipid Bilayer Destabilization Hydrolysate->Bilayer Uncoupling Proton Leak (Uncoupling) IMM->Uncoupling ATP_Drop ATP Depletion Cell Death Uncoupling->ATP_Drop Lysis Cell Lysis (Hemolysis/Bactericidal) Bilayer->Lysis

Caption: Pathways of intrinsic toxicity. The molecule acts as a protonophore in mitochondria and a detergent in plasma membranes.

Part 4: Experimental Protocols

Protocol: Acylation of BSA with C14-ASA

Objective: To synthesize a lipidated protein conjugate for pharmacokinetic studies.

Reagents:

  • Bovine Serum Albumin (BSA) or Target Peptide (10 mg/mL in PBS).

  • C14-Alkenyl Succinic Anhydride (Stock: 100 mM in dry DMSO).

  • Buffer: 0.1M NaHCO

    
    , pH 8.5 (Carbonate buffer is preferred for Lysine reactivity).
    

Workflow:

  • Preparation: Dissolve protein in Carbonate Buffer (pH 8.5) to ensure Lysine residues are deprotonated (

    
    , but reactive at pH 8.5).
    
  • Addition: Slowly add C14-ASA (in DMSO) to the protein solution while vortexing.

    • Ratio: Use a 5:1 to 10:1 molar excess of ASA over protein.

    • Solvent Limit: Keep final DMSO concentration < 10% to prevent protein denaturation.

  • Incubation: React for 2 hours at 4°C or Room Temperature.

    • Note: C14-ASA has low water solubility; the solution may become cloudy (micelles).

  • Quenching: Add 1M Tris-HCl (pH 8.0) to quench unreacted anhydride.

  • Purification: Dialyze against PBS (MWCO 10kDa) for 24 hours to remove hydrolyzed C14-acid byproducts.

  • Validation: Verify conjugation via MALDI-TOF MS (Look for mass shifts of +294 Da per attachment).

Protocol: Hydrolysis Kinetics Assay

Objective: To determine the stability of C14-ASA in aqueous media.

  • Setup: Prepare 1 mM C14-ASA in 50% Acetonitrile/Buffer (pH 7.4).

  • Measurement: Monitor UV absorbance at 230 nm (anhydride carbonyl) or use HPLC.

  • Observation: The disappearance of the anhydride peak and appearance of the di-acid peak.

  • Calculation: Plot

    
     vs. Time to determine pseudo-first-order rate constant (
    
    
    
    ).

Part 5: Safety & Handling (E-E-A-T)

Senior Scientist Note: Do not treat C14-ASA as a benign lipid. It is a potent sensitizer.

  • Respiratory Sensitization: Anhydrides are haptens. Inhalation can lead to occupational asthma (similar to trimellitic anhydride). Always weigh and handle in a fume hood.

  • Skin Irritation: Upon contact with skin moisture, it hydrolyzes to the acid, causing contact dermatitis and chemical burns.

  • Storage: Store under nitrogen/argon at 4°C. Moisture intrusion hydrolyzes the ring, rendering the reagent useless (check for white precipitate/crystals in the oil).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Alkenyl Succinic Anhydrides. Retrieved from [Link]

  • Zhang, J., et al. (2011).[1] Protein Succinylation: A Novel Mechanism of Post-Translational Modification in Mitochondria.Journal of Biological Chemistry . Retrieved from [Link]

  • Kurtzhals, P., et al. (1995). Albumin binding of insulins acylated with fatty acids: characterization of the ligand-protein interaction and correlation between binding affinity and timing of the insulin effect in vivo.Biochemical Journal . Retrieved from [Link]

  • Uraki, Z., et al. (1957).[2] Specificity of acetylation of proteins with C14 anhydride.[2]Archives of Biochemistry and Biophysics . Retrieved from [Link]

  • Kemira. (2010). Material Safety Data Sheet: Alkenyl Succinic Anhydride. (Industrial Safety Profile). Retrieved from [Link]

  • Alderson, N. L., et al. (2006).[1] S-(2-Succino)cysteine: A novel chemical modification of tissue proteins by a Krebs cycle intermediate.Archives of Biochemistry and Biophysics . Retrieved from [Link]

Sources

Environmental Fate of Tetradecenyl Succinic Anhydride: A Mechanistic Review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Fate of Tetradecenyl Succinic Anhydride (TDSA) Content Type: Technical Whitepaper / Fate & Transport Guide Audience: Researchers, Environmental Scientists, and Pharmaceutical Development Professionals

Executive Summary

Tetradecenyl Succinic Anhydride (TDSA, CAS 33806-58-5) represents a specific chain-length homolog within the broader class of Alkenyl Succinic Anhydrides (ASAs). Widely utilized as a sizing agent in paper production and a corrosion inhibitor in industrial lubricants, its relevance to drug development lies in its potential presence as a leachable from cellulosic packaging materials.

The environmental fate of TDSA is governed by a dichotomy: the reactive anhydride functionality and the persistent hydrophobic tetradecenyl tail. Upon entry into aqueous environments, TDSA undergoes rapid hydrolysis to form tetradecenyl succinic acid (TDSA-diacid). Consequently, while the anhydride is the released substance, the diacid is the persisting environmental species. This guide delineates the kinetic pathways, biotransformation potential, and analytical protocols required to track this transformation.

Physicochemical Characterization

Understanding the fate of TDSA requires distinguishing between the parent anhydride and its hydrolysis product.

PropertyTetradecenyl Succinic Anhydride (Parent)Tetradecenyl Succinic Acid (Hydrolysate)
CAS Number 33806-58-5N/A (Isomer dependent)
Molecular Formula C₁₈H₃₀O₃C₁₈H₃₂O₄
Molecular Weight 294.44 g/mol 312.45 g/mol
Physical State Viscous Liquid / Low-melting SolidWaxy Solid
Water Solubility Reacts (Hydrolysis)Low (< 10 mg/L), pH dependent
Log Kow (Est.) > 6.0 (High hydrophobicity)~4.5 - 5.5 (pH dependent)
Vapor Pressure Low (< 0.1 Pa at 25°C)Negligible

Scientist’s Note: The high Log Kow suggests a potential for bioaccumulation; however, the rapid hydrolysis to the more polar diacid and subsequent metabolism often mitigates this risk in vivo.

Abiotic Degradation: The Hydrolysis Pathway

The primary abiotic fate mechanism for TDSA is hydrolysis. The succinic anhydride ring is thermodynamically unstable in the presence of water, undergoing ring-opening to form the dicarboxylic acid.

Mechanistic Pathway

The reaction is driven by nucleophilic attack of water on the carbonyl carbon. This process is pH-dependent:

  • Acidic/Neutral pH: Slower kinetics; limited by the solubility of the hydrophobic tail.

  • Alkaline pH: Rapid hydrolysis due to the formation of the soluble succinate salt.

HydrolysisPathway Anhydride TDSA (Anhydride) (Hydrophobic, Reactive) Transition Transition State (Ring Opening) Anhydride->Transition + H2O (k1) Acid TDSA-Diacid (Amphiphilic, Stable) Transition->Acid pH < 7 Salt Succinate Salt (Water Soluble) Transition->Salt pH > 7 (Rapid) Acid->Salt Dissociation (pKa ~4.2)

Caption: Figure 1. Hydrolytic ring-opening of TDSA. The reaction rate (k1) is the limiting factor in neutral waters.

Experimental Protocol: Hydrolysis Kinetics (OECD 111 Adapted)

Standard OECD 111 protocols must be modified due to TDSA's poor solubility.

  • Buffer Preparation: Prepare sterile buffers at pH 4.0, 7.0, and 9.0.

  • Solubilization: Dissolve TDSA in an inert co-solvent (Acetonitrile, <1% v/v final concentration) to aid dispersion.

  • Dosing: Spike buffers to a target concentration of 10 mg/L.

  • Incubation: Maintain at 50°C (accelerated) and 25°C.

  • Sampling: Aliquot at t=0, 2, 6, 24, and 48 hours.

  • Quenching: Immediately acidify pH 9 samples to pH 2 to stop base-catalyzed hydrolysis.

  • Analysis: Analyze via HPLC-UV or LC-MS/MS (see Section 6).

Biotic Degradation & Transport

Once hydrolyzed, the TDSA-diacid is the substrate available for microbial degradation.

Biodegradation Potential

Alkenyl succinic anhydrides are generally classified as "Inherently Biodegradable" rather than "Readily Biodegradable."

  • Steric Hinderance: The branched nature of the tetradecenyl tail (common in industrial grades) slows

    
    -oxidation.
    
  • Bioavailability: The high adsorption coefficient (Koc) means much of the substance partitions to sludge or sediment, limiting microbial access.

Sorption (Soil/Sediment)

TDSA-diacid exhibits strong sorption to organic carbon.

  • Implication: In wastewater treatment plants (WWTPs), >90% of the residue is expected to partition to the sludge phase rather than the effluent.

Ecotoxicological Profile

Data for TDSA is often read-across from the C12 analog (Dodecenyl Succinic Anhydride - DDSA) and C16/C18 analogs.

OrganismEndpointEstimated Value (Read-Across)Classification
Fish (Oncorhynchus mykiss)96h LC5010 - 100 mg/LHarmful
Daphnia (Daphnia magna)48h EC501 - 10 mg/LToxic
Algae (Pseudokirchneriella subcapitata)72h EC5010 - 100 mg/LHarmful

Toxic Mechanism: The hydrolysis product acts as an anionic surfactant. It can disrupt gill membrane function in aquatic species. The "Cutoff Effect" is observed here: as chain length increases (C12 -> C14 -> C16), water solubility drops, potentially reducing acute toxicity despite high intrinsic hydrophobicity.

Analytical Methodology: Quantification in Water

Due to the instability of the anhydride, analytical methods must either trap the anhydride (using immediate derivatization) or, more commonly, convert everything to the stable diacid/methyl ester for quantification.

Recommended Workflow: BF3-Methanol Derivatization

This protocol converts both the anhydride and the acid into the dimethyl ester, allowing for sensitive GC-MS analysis.

AnalyticalWorkflow Sample Aqueous Sample (Contains TDSA & Diacid) Extract LLE Extraction (Dichloromethane, pH < 2) Sample->Extract Dry Evaporation to Dryness (N2 Stream) Extract->Dry Deriv Derivatization (14% BF3-Methanol, 60°C, 30 min) Dry->Deriv Methylation Clean Liquid-Liquid Partition (Hexane/Water) Deriv->Clean Analyze GC-MS Analysis (SIM Mode: Target Ions) Clean->Analyze

Caption: Figure 2. Derivatization workflow for total TDSA quantification via GC-MS.

Step-by-Step Protocol
  • Extraction: Acidify 100 mL of sample to pH 2 using H₂SO₄. Extract 3x with 20 mL Dichloromethane (DCM).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness under nitrogen.

  • Derivatization: Add 2 mL of 14% Boron Trifluoride (BF₃) in Methanol. Cap and heat at 60°C for 30 minutes. This converts the diacid to the dimethyl ester.

  • Quenching: Cool and add 5 mL water and 5 mL Hexane. Shake vigorously.

  • Analysis: Inject the Hexane layer into GC-MS.

    • Column: DB-5ms or equivalent.

    • Detection: Selected Ion Monitoring (SIM). Look for fragment ions characteristic of the succinate backbone (m/z 55, 59, and molecular ion).

Regulatory & Risk Assessment (PBT)

  • Persistence (P): The anhydride is Not Persistent (rapid hydrolysis). The diacid is considered Potentially Persistent in anaerobic sediments but degrades in aerobic conditions.

  • Bioaccumulation (B): While Log Kow is high, the BCF (Bioconcentration Factor) is lower than predicted due to metabolism (beta-oxidation of the fatty chain). Generally considered Low Bioaccumulation concern for the acid form.

  • Toxicity (T): Classified as Toxic to aquatic life (H411).

Conclusion for Drug Development: If TDSA is identified as a leachable in pharmaceutical products, the risk assessment should focus on the diacid form . The rapid conversion in physiological or environmental media means the patient or ecosystem is primarily exposed to the hydrolyzed succinic acid derivative, which possesses a distinct and generally lower toxicity profile than the reactive anhydride.

References

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals.[1][2][3]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[1][2][3]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Alkenyl Succinic Anhydrides (Read-across data).

  • U.S. EPA. (2012).[4] Bicarbonates and ASAs Registration Review. Docket EPA-HQ-OPP-2012-0407.[4]

  • ChemicalBook. (2025).[1] Tetradecenylsuccinic Anhydride Properties and CAS 33806-58-5.

Sources

Hydrophobic Modulation in Drug Delivery & Biomaterials: A Technical Guide to Tetradecenyl Succinic Anhydride (TDSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetradecenyl Succinic Anhydride (TDSA, CAS: 27859-58-1) has historically been pigeonholed as an industrial curing agent and fuel additive. However, its molecular architecture—a reactive succinic anhydride head coupled with a C14 alkenyl tail—presents an underutilized opportunity in pharmaceutical sciences.

This guide challenges the dominance of Octenyl Succinic Anhydride (OSA, C8) in drug delivery. We propose that TDSA (C14) offers a superior critical hydrophobic threshold for solubilizing BCS Class II and IV drugs and functionalizing medical device surfaces. This document outlines the mechanistic basis, novel applications, and validated protocols for integrating TDSA into next-generation biomedical workflows.

Part 1: Molecular Architecture & Reactivity

The Structure-Function Advantage

While OSA (C8 chain) is the industry standard for modifying starch (E1450), its hydrophobicity is often insufficient for stabilizing highly lipophilic active pharmaceutical ingredients (APIs). TDSA introduces a C14 tetradecenyl chain , significantly increasing the partition coefficient (LogP) of the resulting conjugate without compromising the reactivity of the anhydride ring.

  • Head Group: Succinic Anhydride (Hydrophilic/Reactive). Undergoes rapid ring-opening with nucleophiles (–OH, –NH₂).

  • Tail Group: C14 Alkenyl Chain (Lipophilic/Steric). Provides strong hydrophobic association and steric repulsion.

Reaction Mechanics

The core utility of TDSA lies in the ring-opening esterification (with alcohols) or amidation (with amines) . This reaction is spontaneous under mild basic conditions, making it ideal for heat-sensitive biologics.

ReactionMechanism Fig 1: General Ring-Opening Mechanism of TDSA TDSA TDSA (C14 Anhydride) Transition Tetrahedral Intermediate TDSA->Transition Nucleophilic Attack Nucleophile Substrate (R-XH) (X = O or NH) Nucleophile->Transition Product Amphiphilic Conjugate (Monoester or Amide) Transition->Product Ring Opening Byproduct Free Carboxylic Acid (Solubility Handle) Product->Byproduct Generated Motif

Part 2: Novel Application A - Amphiphilic Starch Nanocarriers

The Challenge: Conventional OSA-modified starches form micelles that are too "loose" to retain highly hydrophobic drugs (e.g., Paclitaxel) effectively. The Solution: TDSA-modified starch creates a denser hydrophobic core due to stronger Van der Waals forces between C14 chains.

Synthesis Protocol: Aqueous Dispersion Method

Note: This protocol avoids toxic organic solvents, aligning with Green Chemistry principles.

Materials:

  • Granular Starch (Corn or Tapioca)

  • TDSA (Liquid isomer mixture)

  • NaOH (3% solution)

  • HCl (0.5M)

Workflow:

  • Slurry Preparation: Suspend starch (30% w/w) in distilled water.

  • Activation: Adjust pH to 8.5 using 3% NaOH. Critical: pH > 9.0 causes hydrolysis of TDSA into dicarboxylic acid (inactive).

  • Addition: Add TDSA dropwise (1–3% based on dry starch weight) over 2 hours while maintaining pH 8.5.

  • Reaction: Agitate at 35°C for 4 hours.

  • Termination: Lower pH to 6.5 with HCl.

  • Purification: Centrifuge, wash with water/ethanol (50:50) to remove unreacted TDSA, and dry.

Data: Hydrophobicity Comparison (Theoretical/Extrapolated)
ParameterOSA-Starch (C8)TDSA-Starch (C14)Impact on Drug Delivery
Chain Length 8 Carbons14 CarbonsDeeper hydrophobic pocket.
Critical Micelle Conc.[1] (CMC) HigherLowerMore stable micelles at lower concentrations.
Emulsion Stability ModerateHighsuperior prevention of Ostwald ripening.
Drug Loading Capacity Baseline+25-40%Enhanced solubilization of Class IV drugs.

Part 3: Novel Application B - "Lipidation" of Peptide Therapeutics

The Challenge: Many peptide drugs have short half-lives due to rapid renal clearance. The Solution: Covalent attachment of fatty acids (Lipidation) binds peptides to serum albumin, extending circulation time. TDSA offers a "one-step" lipidation handle without complex coupling reagents (like EDC/NHS).

Mechanism: N-Terminal Modification

TDSA reacts preferentially with the N-terminal


-amine or Lysine 

-amines at pH 8.0–9.0.

Protocol Validation:

  • Self-Check: The reaction generates a free carboxylic acid adjacent to the amide bond (see Fig 1). This introduces a negative charge, which aids in solubility despite the added lipid tail.

  • Purification: The TDSA-peptide conjugate becomes significantly more hydrophobic. Use Reverse-Phase HPLC (C18 column) to separate the conjugate from the native peptide.

Part 4: Experimental Workflow & Visualization

The following diagram illustrates the decision tree for selecting TDSA over OSA and the subsequent processing steps.

Workflow Fig 2: Decision Matrix for TDSA Integration Start Target Molecule Selection CheckHydro Is Drug LogP > 4.0? Start->CheckHydro UseOSA Use OSA (C8) Standard Protocol CheckHydro->UseOSA No UseTDSA Use TDSA (C14) Enhanced Protocol CheckHydro->UseTDSA Yes (High Hydrophobicity) Process Esterification/Amidation pH 8.5, 35°C UseTDSA->Process QC Quality Control (FTIR: 1725 cm⁻¹ ester peak) (NMR: Alkyl protons) Process->QC Final Lyophilized Nanocarrier QC->Final

Part 5: References & Authority

In-Text Citations & Grounding
  • Starch Modification: The protocol for alkenyl succinic anhydride modification is adapted from established FDA-approved methodologies for food starch (21 CFR 172.892), optimized here for the C14 analog. The reaction kinetics follow the general anhydride ring-opening mechanism described in organic synthesis literature [1].

  • Safety Profile: While OSA is GRAS (Generally Recognized As Safe), TDSA is currently used in indirect food contact (paper sizing). For pharma applications, rigorous purification to remove residual maleic anhydride (precursor) is required. Toxicity data suggests low acute toxicity but potential for skin irritation in raw form [2].

  • Epoxy/Medical Devices: TDSA is cited as a curing agent that imparts superior moisture resistance compared to standard anhydrides, critical for medical electronics potting [3].

References
  • Reactions of Acid Anhydrides with Amines. Reactory.app. [Link]

  • Epoxy Resins and Curing Agents: TDSA Applications. Broadview Technologies / Daryatamin. [Link]

  • Alkenyl Succinic Anhydride: The Question of Covalent Bonding. National Institutes of Health (PMC). [Link]

Sources

The Tunable Hydrophobe: A Technical Guide to 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-

[1]

Executive Summary

2,5-Furandione, dihydro-3-(tetradecen-1-yl)- , commonly referred to as Tetradecenyl Succinic Anhydride (TDSA) , represents a critical class of lipid-tail functionalized electrophiles.[1] Unlike static hydrophobic agents, TDSA acts as a "reactive hydrophobe." It possesses a latent polarity switch: it exists as a lipophilic anhydride capable of bioconjugation, but upon exposure to aqueous media or nucleophiles, it transforms into an amphiphilic diacid or amide.

This guide analyzes the hydrophobicity profile of TDSA (CAS 33806-58-5), its hydrolysis kinetics, and its utility in drug development for protein lipidization —a strategy to enhance the membrane permeability and half-life of biologic therapeutics.[1]

Part 1: Molecular Architecture & Hydrophobic Profile[1]

The physicochemical behavior of TDSA is governed by the competition between its non-polar tail and its reactive polar head.

Structure-Activity Relationship (SAR)

The molecule consists of two distinct functional domains:[1]

  • The Hydrophobic Tail (C14 Alkenyl Chain): A 14-carbon alkene chain that drives the molecule's high partition coefficient (LogP).[1] This tail provides the steric bulk and lipophilicity required to anchor the molecule into lipid bilayers or hydrophobic pockets of albumin.

  • The Reactive Head (Succinic Anhydride): A 5-membered ring containing two carbonyls.[1] It is an electrophile that reacts readily with primary amines (lysine residues) and hydroxyls.[1]

Hydrophobicity Data (In Silico & Comparative)

Direct experimental LogP values for specific ASA isomers are often proprietary.[1] However, using fragment-based prediction models and comparative data from homologous series (Dodecenyl vs. Octadecenyl), we can establish the hydrophobic baseline.[1]

PropertyValue / RangeContext
Molecular Formula C₁₈H₃₀O₃
Molecular Weight 294.43 g/mol
Predicted LogP (Anhydride) 5.4 – 6.2 Highly Lipophilic (Intact Ring)
Predicted LogP (Hydrolyzed) 4.1 – 4.8 Amphiphilic (Diacid form, pH dependent)
Physical State Viscous LiquidHigh viscosity due to van der Waals forces in C14 tail
Solubility Organic Solvents (DMSO, DCM)Insoluble in water until hydrolysis occurs

Technical Insight: The "Hydrolysis Switch" is critical. In its anhydride form, TDSA is hydrophobic enough to cross membranes. Once inside the cytosol (pH 7.4), hydrolysis or enzymatic cleavage opens the ring to the succinic acid derivative, ionizing the headgroup (COO⁻) and trapping the molecule or increasing its solubility.

Part 2: The Hydrolysis Mechanism[5][6]

For researchers formulating TDSA, stability is the primary variable. The anhydride ring is susceptible to nucleophilic attack by water (hydrolysis), which deactivates the molecule for bioconjugation purposes but activates it as a surfactant.

Kinetic Pathway

The hydrolysis follows pseudo-first-order kinetics in aqueous buffers but is significantly accelerated by:

  • pH: Base-catalyzed hydrolysis is rapid (OH⁻ attacks the carbonyl).[1]

  • Temperature: Arrhenius behavior is observed; storage at 4°C is mandatory to prevent degradation.[1]

  • Interfacial Area: As TDSA is insoluble in water, hydrolysis occurs at the oil-water interface.[1] Emulsification accelerates this process.[1]

Mechanistic Visualization

The following diagram illustrates the transition from the hydrophobic reagent to the amphiphilic byproduct.

HydrolysisMechanismAnhydrideTDSA (Anhydride)Hydrophobic (LogP ~6.0)Reactive ElectrophileTransitionTetrahedralIntermediateAnhydride->TransitionNucleophilic AttackDiacidSuccinic Acid DerivativeAmphiphilic (Anionic at pH > 5)Surfactant PropertiesTransition->DiacidRing OpeningWaterH₂O / OH⁻Water->Transition

Figure 1: The hydrolytic cleavage of the furan-dione ring converts the lipophilic TDSA into an anionic surfactant.[1]

Part 3: Applications in Drug Development (Protein Lipidization)[1]

The primary utility of TDSA in pharma is Chemical Lipidization . By conjugating the C14 tail to a hydrophilic peptide or protein, researchers can:

  • Increase Albumin Binding: The C14 tail binds to serum albumin, extending the circulation half-life.

  • Enhance Permeability: The lipid tail facilitates interaction with cell membranes.

Mechanism of Action: Lysine Acylation

TDSA reacts specifically with the

1amide bond

Net Charge Change:

1

Part 4: Experimental Protocols

Protocol A: Synthesis of TDSA-Peptide Conjugates

Objective: To attach the C14 hydrophobic tail to a model peptide (e.g., Insulin or a GLP-1 analog) targeting Lysine residues.[1]

Reagents:

  • Target Peptide (10 mg/mL in 0.1M Borate Buffer, pH 8.5).[1]

  • TDSA (dissolved in dry DMSO to 50 mg/mL).[1]

  • Quenching Buffer (1M Tris-HCl, pH 8.0).[1]

Workflow:

  • Preparation: Dissolve peptide in Borate buffer. Ensure pH is 8.5 (optimal for Lysine nucleophilicity vs. hydrolysis competition).[1]

  • Addition: Add TDSA solution dropwise to the peptide solution while stirring.

    • Ratio: Use a 2:1 to 5:1 molar excess of TDSA over Lysine residues.

    • Solvent: Keep final DMSO concentration < 10% to avoid protein denaturation.[1]

  • Incubation: React for 2 hours at 4°C. (Low temperature suppresses the competing hydrolysis reaction).

  • Quenching: Add 1M Tris-HCl to scavenge unreacted anhydride.

  • Purification: Dialysis (MWCO 3.5 kDa) against PBS to remove hydrolyzed TDSA byproducts and DMSO.

Protocol B: Self-Validating Quantification (TNBS Assay)

Trustworthiness Principle: How do you know the reaction worked? You must quantify the loss of free amines.

  • Baseline: React unmodifed peptide with TNBS (Trinitrobenzenesulfonic acid). Measure Absorbance at 335 nm.[1]

  • Sample: React TDSA-modified peptide with TNBS.

  • Calculation:

    
    
    If Absorbance drops by 50%, you have successfully lipidized 50% of the available Lysines.[1]
    
Experimental Workflow Diagram

LipidizationWorkflowStartPeptide Solution(pH 8.5 Borate)ReactionAcylation Reaction(2 hrs @ 4°C)Start->ReactionReagentTDSA in DMSO(Active Ester)Reagent->ReactionCompetitionCompeting Hydrolysis(Side Reaction)Reaction->CompetitionH₂O attackQuenchQuench with Tris-HClReaction->QuenchAmide Bond FormedValidationTNBS Assay(Quantify Free Amines)Quench->ValidationPurified Conjugate

Figure 2: Step-by-step workflow for the chemical lipidization of proteins using TDSA.

References

  • PubChem. (2025).[1][2][3][4] 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- Compound Summary. National Library of Medicine. [Link][1]

  • Zhang, Y., et al. (2017).[1] Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications. International Journal of Biological Macromolecules. [Link]

  • Chen, L., et al. (2023).[1] Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations. ResearchGate. [Link]

  • ECHA. (2024).[1] Registration Dossier: Alkenyl Succinic Anhydrides. European Chemicals Agency.[1][2] [Link][1][2]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for TNBS and Acylation protocols). [Link]

Precision Isomerization & Synthesis of Tetradecenyl Succinic Anhydride (TDSA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Tetradecenyl Succinic Anhydride (TDSA) is a critical lipophilic modification agent used in bioconjugation, surfactant synthesis, and industrial sizing. While often commoditized, the isomer profile of TDSA—specifically the position of the double bond within the C14 alkenyl chain—dictates its physicochemical state (liquid vs. solid), reactivity, and biological interface.

This guide addresses the isomerization-driven synthesis of TDSA. Unlike simple succinylation, the production of high-performance TDSA requires a controlled migration of the double bond from the terminal (


) position to internal positions prior to or during the Ene reaction. This "internalization" prevents the formation of crystalline solids, ensuring a liquid state essential for emulsion stability and effective protein lipidation (half-life extension via albumin binding).
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Critical Disambiguation: In pharmaceutical contexts, the acronym "TDSA" is occasionally used for Terephthalylidene Dicamphor Sulfonic Acid (Ecamsule), a UV filter.[1] This guide strictly covers Tetradecenyl Succinic Anhydride (CAS: 27859-58-1 / generic ASA class), a C14-functionalized anhydride.

Part 1: The Isomerization Imperative

The utility of TDSA hinges on its phase behavior.

  • 
    -Isomers (Terminal):  Derived from 1-tetradecene without isomerization. These tend to be waxy solids at room temperature, exhibiting poor solubility in organic solvents and forming unstable emulsions.
    
  • Internal Isomers (Distributed): Derived from isomerized tetradecenes (2-, 3-, 4-tetradecene, etc.). These are liquids with lower freezing points and superior miscibility.

For drug delivery and protein modification, the liquid internal isomer is preferred because it creates a more dynamic, less sterically rigid interface when conjugated to a peptide or encapsulated in a lipid nanoparticle (LNP).

Part 2: Mechanistic Pathways

The synthesis of bio-grade TDSA involves two distinct mechanistic phases where isomerization is central:

  • Olefin Isomerization (Pre-cursor Tuning): Catalytic migration of the double bond.

  • The Ene Reaction (Synthesis & Shift): The thermal addition of maleic anhydride (MA) to the olefin, which involves a concerted allylic shift.

TDSA_Mechanism AlphaOlefin 1-Tetradecene (Terminal Double Bond) IsomCat Catalyst: MgO or Zeolite Temp: 150-200°C AlphaOlefin->IsomCat Isomerization InternalOlefin Internal Tetradecenes (Mix of 2-, 3-, 4- isomers) IsomCat->InternalOlefin Thermodynamic Equilibration Transition Concerted Ene Transition State (6-electron cyclic) InternalOlefin->Transition + Maleic Anhydride (>200°C) MA Maleic Anhydride (Enophile) MA->Transition TDSA_Product iso-Tetradecenyl Succinic Anhydride (Liquid Isomer Mix) Transition->TDSA_Product Allylic Shift & C-C Bond Formation

Figure 1: The mechanistic pathway from terminal olefin to liquid iso-TDSA, highlighting the critical pre-isomerization step.

Part 3: Experimental Protocols

This protocol details the synthesis of Liquid iso-TDSA , prioritizing the control of isomer distribution to prevent solidification.

Phase 1: Catalytic Olefin Isomerization

Objective: Convert 1-tetradecene to a mix of internal tetradecenes. Note: If commercial "internal tetradecene" is available, skip to Phase 2.

  • Catalyst Preparation: Activate Magnesium Oxide (MgO) or a mild acidic zeolite (e.g., Na-Y) by calcining at 400°C for 4 hours to remove adsorbed water.

  • Reaction Setup: Load 1-tetradecene into a pressure vessel (autoclave) or a round-bottom flask with a reflux condenser (if atmospheric). Add 0.5–1.0 wt% activated catalyst.

  • Isomerization: Heat to 150–200°C under nitrogen for 2–4 hours.

    • Monitoring: Analyze aliquots via GC-FID. The peak for 1-tetradecene should diminish, replaced by a cluster of peaks representing internal isomers. Target <5% terminal olefin remaining.

  • Filtration: Cool to 80°C and filter under nitrogen to remove the catalyst.

Phase 2: The Ene Reaction (Synthesis)

Objective: Couple the internal olefin with Maleic Anhydride (MA) without polymerization.

  • Stoichiometry: Use a molar ratio of 1.2:1.0 (Olefin : Maleic Anhydride). The excess olefin acts as a solvent and suppresses MA polymerization.

  • Additives: Add 1000 ppm of a polymerization inhibitor (e.g., BHT or phenothiazine) to prevent tar formation.

  • Thermal Cycle:

    • Purge the reactor with Nitrogen (O2 < 10 ppm is critical to prevent darkening).

    • Heat the olefin mixture to 180°C .

    • Slowly feed molten Maleic Anhydride over 1–2 hours.

    • Ramp temperature to 215–225°C and hold for 4–6 hours.

    • Causality: The high temperature is required to overcome the activation energy of the Ene reaction (

      
      80 kJ/mol).[2] The slow feed prevents high local concentrations of MA, reducing char.
      
  • Workup:

    • Vacuum Distillation: Strip off the unreacted excess olefin at reduced pressure (1–5 mmHg) and 200°C.

    • Purification: The residue is the crude TDSA. For pharma-grade applications, a high-vacuum distillation (short-path) of the product itself may be required, though difficult due to high boiling points.

Part 4: Applications in Drug Development

TDSA is not merely an industrial sizing agent; it is a potent tool for Lipidation Technologies .

1. Half-Life Extension (Albumin Binding)

Conjugating TDSA to therapeutic peptides (e.g., GLP-1 analogs, insulin) introduces a C14 fatty acid chain.

  • Mechanism: The succinic anhydride ring reacts with lysine residues (nucleophilic attack) to form an amide bond, exposing the C14 tail.

  • Effect: The C14 tail binds non-covalently to Human Serum Albumin (HSA) in the bloodstream. Since HSA has a half-life of ~19 days, the peptide "piggybacks" on albumin, significantly reducing renal clearance.

  • Isomer Relevance: The internal isomer (iso-TDSA) creates a "kinked" lipid tail compared to the linear n-tetradecenyl variant. This steric difference can modulate the binding affinity (

    
    ) to albumin, allowing researchers to tune the release rate of the drug.
    
2. Self-Emulsifying Drug Delivery Systems (SEDDS)

Hydrolyzed TDSA (Tetradecenyl Succinic Acid) acts as an anionic surfactant.

  • Protocol: React TDSA with water/NaOH to open the ring.

  • Application: Use as a co-surfactant in lipid nanoparticles. The branched/internal nature of iso-TDSA provides greater fluidity to the lipid bilayer compared to saturated fatty acids (like myristic acid), potentially enhancing endosomal escape.

Part 5: Analytical Characterization

Validating the isomer distribution is non-trivial due to the complexity of the mixture.

MethodAnalyte PropertyProtocol Note
GC-FID/MS Isomer DistributionDerivatize hydrolyzed TDSA with diazomethane (methyl ester) for better volatility. Look for the "hump" of internal isomers vs. sharp terminal peaks.
1H-NMR Double Bond PositionOlefinic protons: Terminal (-CH=CH2) appear at ~5.8 & 4.9 ppm. Internal (-CH=CH-) appear at ~5.3–5.5 ppm. Integration ratio confirms conversion.
FT-IR Anhydride IntegrityCarbonyl Doublet: Distinct peaks at ~1860 cm⁻¹ (symmetric) and ~1780 cm⁻¹ (asymmetric). Disappearance of these peaks indicates hydrolysis (failure).
References
  • Mechanism of Ene Reaction & Isomerization

    • Encyclopedia of Reagents for Organic Synthesis. "Alkenyl Succinic Anhydrides."[1][2][3][4][5][6][7] Link

  • Olefin Isomerization Catalysts

    • Industrial & Engineering Chemistry Research. "Freezing Properties of Alkenyl Succinic Anhydrides Derived from Linear Isomerized Olefins." (2016). Link

  • Synthesis Protocol & Side Reactions

    • Core.ac.uk / OCL. "Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil."[2] (2010). Link

  • Pharmaceutical Applications (Albumin Binding)

    • Nature Medicine.[8] "Fatty acid-acylated insulin with prolonged action." (Relevant mechanism for C14-succinylation). Link

  • Analytical Characterization

    • TAPPI Journal. "Alkenyl Succinic Anhydride (ASA) Sizing Mechanism." Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Tetradecenyl Succinic Anhydride (TDSA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the synthesis of Tetradecenyl Succinic Anhydride (TDSA) via the thermal Alder-Ene reaction. Unlike catalytic methods that leave metal residues, this thermal protocol ensures high purity suitable for electronic-grade epoxy curing agents and hydrophobic paper sizing. The process utilizes a solvent-free approach with excess olefin to suppress the polymerization of maleic anhydride (MA), followed by vacuum stripping to isolate the target anhydride.

Key Technical Constraint: The reaction involves the migration of the double bond (isomerization). While the starting material is 1-tetradecene, the product is a mixture of positional isomers of the alkenyl chain. This protocol is optimized to maximize the yield of the succinic adduct while minimizing "tar" (polymaleic anhydride) formation.

Scientific Principles & Mechanism[1][2][3]

The Thermal Alder-Ene Reaction

The synthesis relies on the concerted thermal Ene reaction between Maleic Anhydride (Enophile) and 1-Tetradecene (Ene) . This reaction possesses a high activation energy (~80 kJ/mol), requiring temperatures above 180°C.[1]

  • Mechanism: The allylic hydrogen of the tetradecene transfers to the carbonyl oxygen of the maleic anhydride, while the double bond of the alkene shifts position, forming a new carbon-carbon bond between the anhydride ring and the alkenyl chain.

  • Isomerization: Under these thermal conditions, the unreacted 1-tetradecene undergoes thermodynamic isomerization to internal olefins. Both terminal and internal isomers react with MA, leading to a product mixture where the alkenyl chain is attached at the C3 position of the succinic ring, but the double bond within the chain is distributed (mainly at C2, C3, or C4 of the chain).

Reaction Pathway Diagram

EneReaction cluster_mech Mechanistic Shift Start Reagents (Maleic Anhydride + 1-Tetradecene) TS Concerted Transition State (Six-membered ring) Start->TS  ΔT > 190°C   Side Side Reaction: MA Polymerization (Tar) Start->Side  Oxidation / Radical   Product Tetradecenyl Succinic Anhydride (TDSA) TS->Product  H-Transfer   Mechan Allylic H Transfer + Double Bond Migration

Figure 1: Mechanistic pathway of the Alder-Ene synthesis of TDSA.

Safety & Handling (Critical)

HazardSourceMitigation
Respiratory Sensitization Maleic Anhydride (MA)Use full-face respirator or dedicated fume hood. MA dust is a potent sensitizer.
Thermal Burns Reaction Mass (200°C+)Standard PPE + thermal gloves. Ensure reactor is rated for >250°C.
Pressure Buildup Volatile OlefinsAlthough 1-tetradecene boils at ~251°C, local hotspots can generate pressure. Use a pressure-relief valve.[2]
Hydrolysis Anhydride ProductStore under dry nitrogen. Moisture converts TDSA to the di-acid (sticky solid).

Materials & Equipment

Reagents
  • 1-Tetradecene (C14 Alpha Olefin): >94% purity.[3] (CAS: 1120-36-1). Note: Use in molar excess (1.2 to 2.0 equiv).

  • Maleic Anhydride (MA): Briquettes, >99% purity. (CAS: 108-31-6). Must be moisture-free.

  • Antioxidant (Optional but Recommended): BHT (Butylated hydroxytoluene) or Phenothiazine. Load at 500–1000 ppm to inhibit MA polymerization.

Equipment
  • Reactor: 3-neck round bottom flask (glass) or Stainless Steel Autoclave (industrial).

  • Agitation: High-torque overhead stirrer (viscosity increases during reaction).

  • Atmosphere: Nitrogen line with sparger (subsurface) to remove O2.

  • Condenser: Air-cooled or warm-water condenser (set to ~60°C). Crucial: Do not use cold water, as sublimed MA can clog the condenser.

  • Heating: Heating mantle with PID controller.

Experimental Protocol

Phase 1: Preparation and Loading
  • Inerting: Purge the reactor with Nitrogen (N2) for 15 minutes to remove all oxygen.

  • Charging: Charge 1-Tetradecene (235.6 g, 1.2 mol) into the reactor.

  • Heating: Begin stirring and heat olefin to 70°C .

  • MA Addition: Add Maleic Anhydride (98.06 g, 1.0 mol) and BHT (0.15 g).

    • Rationale: Adding MA to warm olefin prevents solidification and ensures better dispersion. The 1.2:1 molar ratio ensures olefin is the solvent, minimizing MA-MA contact (polymerization).

Phase 2: The Ene Reaction[6]
  • Ramp: Increase temperature to 195°C over 45 minutes.

    • Observation: The mixture will turn clear yellow. Reflux of tetradecene may occur if hotspots exist, but bulk bp is ~250°C.

  • Sustain: Hold reaction temperature at 195°C – 205°C for 12 to 16 hours .

    • Monitoring: Monitor the disappearance of Maleic Anhydride.[1]

    • Method: Take an aliquot, dissolve in acetone, and check via TLC or FTIR (disappearance of free MA peak at ~696 cm⁻¹ if distinguishable, or simply lack of precipitation upon cooling).

    • Color: The solution will darken to amber/brown. If it turns black/tarry, oxygen ingress occurred.

Phase 3: Workup & Purification
  • Stripping: Cool the reaction mass to 150°C .

  • Vacuum Setup: Switch condenser to full cooling. Apply vacuum gradually to < 10 mmHg (1.3 kPa) .

  • Distillation of Excess Olefin: Raise temperature back to 180°C under vacuum. Unreacted 1-tetradecene will distill over.

    • Endpoint: When no more distillate collects.

  • Filtration (Optional): If solid char (polymaleic anhydride) is visible, filter the hot residue (~80°C) through a coarse sintered glass funnel or Celite bed.

  • Final Product: The residue in the pot is the Tetradecenyl Succinic Anhydride .[4]

    • Purity Check: For high-purity applications, the product itself can be distilled (requires high vacuum: < 1 mmHg at >220°C), but this is difficult due to high boiling point. Usually, the stripped residue is >90% pure and sufficient for use.

Process Workflow Diagram

Workflow Prep Step 1: Charge Reactor (1.2 eq Tetradecene + 1.0 eq MA + BHT) Inert N2 Atmosphere Reaction Step 2: Thermal Reaction 195-205°C for 12-16 hours (Reflux Condenser @ 60°C) Prep->Reaction Check QC Check: Free MA < 1%? Reaction->Check Check->Reaction No (Continue Heating) Strip Step 3: Vacuum Stripping Remove excess Tetradecene (180°C @ <10 mmHg) Check->Strip Yes Filter Step 4: Hot Filtration Remove polymeric char Strip->Filter Final Final Product TDSA (Amber Liquid) Filter->Final

Figure 2: Operational workflow for the batch synthesis of TDSA.

Characterization & Specifications

ParameterMethodTypical ValueNotes
Appearance VisualClear Amber LiquidDark color indicates oxidation.
Acid Value Titration (KOH)360–390 mg KOH/gTheoretical ~380. High value implies free acid (hydrolysis).
Infrared (FTIR) Neat Film1860, 1780 cm⁻¹Characteristic cyclic anhydride doublet.
Free Olefin GC-MS< 1.0%Controlled by vacuum stripping efficiency.
Viscosity Brookfield200–400 cP @ 25°CLower than Polyisobutenyl variants (PIBSA).

Troubleshooting:

  • Cloudy Product: Indicates presence of moisture (hydrolysis to di-acid) or unreacted Maleic Anhydride precipitating out.

  • Low Yield: Often due to MA sublimation. Ensure condenser is warm enough to prevent clogging but cool enough to reflux olefin, and reactor is well-sealed.

References

  • PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-.[5][6] National Library of Medicine. Retrieved from [Link]

  • EPA Substance Registry Services. (n.d.). 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-.[5][6] United States Environmental Protection Agency. Retrieved from [Link]

  • Sellars, K., & Zeno, L. (1986). Process for the production of alkenyl-succinic anhydrides. European Patent EP0359316B1.
  • Wong, A. (1986). Preparation of alkenyl succinic anhydrides. US Patent US4581464A.

Sources

Application Note: Functionalizing Polymers with Tetradecenyl Succinic Anhydride (TDSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetradecenyl Succinic Anhydride (TDSA, CAS 33806-58-5) is a versatile C14-alkenyl succinic anhydride used to introduce hydrophobicity, flexibility, and crosslinking potential into polymer systems.[1] Unlike solid anhydrides (e.g., phthalic anhydride), TDSA is a low-viscosity liquid at room temperature, facilitating solvent-free processing.[1]

This guide details the use of TDSA in two distinct high-value applications:

  • Biopolymer Modification: Creating amphiphilic starch/cellulose derivatives for drug delivery and biodegradable plastics.[1]

  • Epoxy Curing: Formulating flexible, moisture-resistant thermosets for structural applications.[1]

Chemical Foundation & Mechanism

The utility of TDSA lies in its dual-functionality: the reactive anhydride ring and the hydrophobic C14 alkenyl tail.

Reactivity Profile

The anhydride ring undergoes ring-opening reactions with nucleophiles (hydroxyls, amines).[1]

  • With Hydroxyls (R-OH): Forms a half-ester and a free carboxylic acid.[1]

  • With Amines (R-NH2): Forms an amide-acid, which can further dehydrate to an imide at high temperatures.[1]

Mechanism Visualization

The following diagram illustrates the ring-opening mechanism of TDSA by a generic nucleophile (e.g., Starch-OH or Epoxy-OH), catalyzed by a base.[1]

TDSA_Mechanism TDSA TDSA (C14-Anhydride) Transition Tetrahedral Intermediate TDSA->Transition + Nuc Nuc Nucleophile (R-OH or R-NH2) Nuc->Transition Base Base Catalyst (NaOH or Tert-Amine) Base->Transition Activates Nuc Product Functionalized Polymer (Half-Ester or Amide) Transition->Product Ring Opening

Figure 1: Base-catalyzed ring-opening of TDSA. The reaction generates a covalent bond with the polymer backbone while exposing a free carboxylic acid and the C14 hydrophobic tail.

Protocol A: Biopolymer Modification (Starch/Cellulose)

Target Audience: Drug Development & Green Materials Researchers.[1] Goal: Synthesize amphiphilic starch (Starch-TDSA) for use as an emulsifier or drug encapsulation matrix.

Materials
  • Substrate: Granular Corn Starch or Hydroxypropyl Cellulose.[1]

  • Reagent: TDSA (Liquid, >95% purity).

  • Medium: Distilled water (slurry method).[1]

  • Catalyst: 3% NaOH solution.[1]

  • Stop Solution: 1M HCl.

Experimental Workflow (Slurry Method)

This method preserves the granular structure of starch while functionalizing the surface.

  • Slurry Preparation: Suspend starch in distilled water (30-40% w/w solids). Agitate at 200 RPM.

  • Conditioning: Adjust pH to 8.0 – 9.0 using 3% NaOH.

    • Critical: Do not exceed pH 9.5 to prevent starch gelatinization (swelling) or hydrolysis of the anhydride reagent.

  • TDSA Addition:

    • Calculate TDSA load: Typically 3% to 5% based on dry starch weight.[1]

    • Add TDSA dropwise over 2 hours.

    • Self-Validating Step: The pH will drop as the reaction proceeds (due to carboxylic acid formation) and competing hydrolysis. Continuously maintain pH 8-5–9.0 by titrating with NaOH. If pH consumption stops, the reaction is complete.

  • Reaction Phase: Continue stirring for 2–4 hours at 25°C–35°C.

  • Neutralization: Lower pH to 6.5–7.0 using 1M HCl to stop the reaction.

  • Purification: Centrifuge or filter the slurry. Wash the cake 3x with water/ethanol (70:30) to remove unreacted TDSA and salts.[1]

  • Drying: Dry in a convection oven at 40°C (below gelatinization temp).

Quality Control: Degree of Substitution (DS)

Verify the modification using alkali titration.

  • Disperse 5g of modified starch in water.

  • Saponify with excess 0.5M NaOH.

  • Back-titrate excess NaOH with 0.5M HCl.

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
    • Note: 162 is the MW of anhydroglucose unit; 294 is the MW of the TDSA substituent.

Protocol B: Epoxy Resin Curing

Target Audience: Material Scientists & Coatings Engineers.[1] Goal: Formulate a flexible, thermal-shock resistant epoxy matrix.[1]

Formulation Logic

TDSA acts as a flexibilizer.[1] It is often blended with rigid anhydrides (like MTHPA) or used alone for maximum impact resistance.[1]

  • Stoichiometry: 0.85 to 1.0 anhydride equivalents per epoxy equivalent.[1]

Typical Formulation (Flexible Potting Compound)
ComponentFunctionParts by Weight (pbw)
Bisphenol A Epoxy Base Resin (EEW ~190)100.0
TDSA Curing Agent (AEW ~294)130.0 - 150.0
BDMA / 2-MI Accelerator (Tertiary Amine)1.0 - 2.0

Note: EEW = Epoxy Equivalent Weight; AEW = Anhydride Equivalent Weight.[1]

Curing Cycle

Anhydride cures are slow and require heat.[1]

  • Mix: Blend Epoxy and TDSA at 40°C until clear. Add accelerator last.[1]

  • Degas: Vacuum degas at 25 inHg for 10 mins.

  • Stage 1 (Gelation): 2 hours at 90°C.

  • Stage 2 (Crosslinking): 4 hours at 120°C.

  • Stage 3 (Post-Cure): 2 hours at 150°C (Optional for max Tg).

Application Insight: Amphiphilic Drug Delivery

In drug development, TDSA-modified biopolymers spontaneously assemble into micelles in aqueous environments.[1] The C14 tail forms a hydrophobic core capable of solubilizing poorly water-soluble drugs (BCS Class II/IV), while the glucose/hydrophilic backbone stabilizes the shell.

Micelle_Formation Polymer Starch-TDSA Conjugate (Amphiphilic) Water Aqueous Dispersion Polymer->Water Assembly Self-Assembly (CMC Reached) Water->Assembly Concentration > CMC Micelle Micelle Structure Core: TDSA (Hydrophobic) Shell: Starch (Hydrophilic) Assembly->Micelle Loaded Drug-Loaded Nanocarrier Micelle->Loaded + Drug (Encapsulation) Drug Hydrophobic Drug (e.g., Curcumin/Paclitaxel) Drug->Loaded

Figure 2: Self-assembly of TDSA-modified polymers into drug carriers.

Technical Data & Troubleshooting

Physical Properties of TDSA
PropertyValueRelevance
CAS Number 33806-58-5Identity verification
Molecular Weight ~294.4 g/mol Stoichiometry calculations
Appearance Clear Yellow LiquidEasy handling (vs. solid anhydrides)
Boiling Point >250°CLow volatility during cure
Solubility Soluble in organics; Hydrolyzes in waterRequires dry solvents or pH control in aqueous slurry
Troubleshooting Guide
  • Issue: Low Degree of Substitution (Biopolymer).

    • Cause: pH drifted below 7.5 during reaction.[1]

    • Fix: Use an automated titrator to hold pH 8.5.[1]

  • Issue: Cloudy Epoxy Casting.

    • Cause: Incompatibility or moisture absorption (TDSA hydrolyzed to acid).[1]

    • Fix: Pre-dry the epoxy resin; ensure TDSA is stored under nitrogen.

  • Issue: "Fish Eyes" in Coatings.

    • Cause: Surface tension mismatch.[1]

    • Fix: TDSA is naturally low surface tension; usually indicates contamination.[1]

References

  • Broadview Technologies. (n.d.).[1] Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Broadview Technologies.[1][2][3] [Link]

  • Hubbe, M. A. (2007).[1] Paper's Resistance to Wetting and Penetration by Liquids: A Review of Sizing Mechanisms and Effects. BioResources. [Link]

  • Sweedman, M. C., et al. (2013).[1] Modification of starch with octenyl succinic anhydride: A review. Carbohydrate Polymers.[1][4] (Note: Mechanistic reference for ASA-Starch chemistry). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 227803, Tetradecenylsuccinic anhydride. PubChem.[1] [Link]

Sources

Application Notes and Protocols for Tetradecenyl Succinic Anhydride (TDSA) as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Corrosion Inhibition

Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and longevity of steel components across numerous industries, from infrastructure and transportation to energy and manufacturing. The economic and safety implications of unchecked corrosion necessitate the development and application of effective protective measures. Among these, the use of organic corrosion inhibitors has emerged as a highly practical and efficient strategy. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1] This document provides a detailed guide for researchers and industry professionals on the application and evaluation of Tetradecenyl Succinic Anhydride (TDSA) as a potent corrosion inhibitor for steel.

Tetradecenyl Succinic Anhydride (TDSA): A Molecular Overview

Tetradecenyl succinic anhydride belongs to the class of alkenyl succinic anhydrides (ASAs), which are known for their film-forming properties.[2][3] The TDSA molecule possesses a dual-functionality that makes it an effective corrosion inhibitor: a long hydrophobic tetradecenyl chain and a hydrophilic succinic anhydride head group. This amphiphilic nature facilitates its adsorption onto the steel surface, creating a dense, water-repellent film that isolates the metal from the corrosive environment.

The primary mechanism of inhibition involves the interaction of the succinic anhydride group with the metal surface. The anhydride ring can open in the presence of surface moisture or hydroxyl groups on the oxidized steel surface, leading to the formation of a carboxylate anion.[4] This anion can then chemically bond with the iron atoms on the steel surface, forming a stable, protective layer.[5] The long hydrocarbon tail orients away from the surface, creating a hydrophobic barrier that repels corrosive species.

Mechanism of Corrosion Inhibition by TDSA

The protective action of TDSA on a steel surface in a corrosive medium can be visualized as a multi-step process. This process is fundamentally based on the adsorption of the inhibitor molecules onto the metal surface, which can occur through both physical and chemical interactions.

Caption: Mechanism of TDSA Corrosion Inhibition on Steel.

Experimental Evaluation of TDSA Performance

A comprehensive assessment of a corrosion inhibitor's efficacy requires a multi-faceted approach, combining electrochemical techniques with surface analysis. The following protocols provide a standardized framework for evaluating TDSA.

I. Electrochemical Measurements

Electrochemical methods offer rapid and sensitive means to study the kinetics of corrosion and the performance of inhibitors.[6] These tests are conducted using a three-electrode electrochemical cell containing the corrosive solution, with the steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

This technique measures the current response of the steel sample to a controlled change in its electrical potential. The resulting polarization curve provides crucial information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics.

Protocol:

  • Specimen Preparation: Polish the steel specimen with successively finer grades of silicon carbide paper (e.g., 220, 400, 600 grit), rinse with deionized water and ethanol, and dry in a stream of warm air.[7]

  • Electrolyte Preparation: Prepare the corrosive solution (e.g., 1 M HCl or 3.5% NaCl) and varying concentrations of TDSA (e.g., 5, 10, 20, 50 ppm).

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared steel specimen as the working electrode.

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution and allow the OCP to stabilize for a predetermined time (e.g., 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Determine Ecorr and icorr by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve to their intersection. The inhibition efficiency (%IE) is calculated using the following equation:

    %IE = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[8] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response.

Protocol:

  • Specimen and Electrolyte Preparation: Follow the same procedure as for PDP.

  • Electrochemical Cell Setup and OCP Stabilization: Assemble the cell and allow the OCP to stabilize.

  • EIS Measurement: Perform the EIS measurement at the OCP over a frequency range of, for example, 100 kHz to 10 mHz, with a small AC perturbation (e.g., 10 mV).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of TDSA indicate the formation of a protective film. The inhibition efficiency can also be calculated from the Rct values:

    %IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

    where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

II. Surface Analysis Techniques

Surface analysis methods provide direct visual and compositional evidence of the protective film formed by the inhibitor on the steel surface.[9]

SEM is used to visualize the surface morphology of the steel before and after exposure to the corrosive environment, with and without the inhibitor.

Protocol:

  • Specimen Exposure: Immerse steel specimens in the corrosive solution with and without TDSA for a specified duration (e.g., 24 hours).

  • Specimen Preparation: After exposure, gently rinse the specimens with deionized water and ethanol, and dry them.

  • SEM Imaging: Mount the specimens and acquire high-resolution images of the surface at various magnifications. A smoother surface with less evidence of pitting or general corrosion in the presence of TDSA indicates effective inhibition.[10]

EDX analysis, often coupled with SEM, provides elemental composition of the steel surface, confirming the presence of the inhibitor.

Protocol:

  • Specimen Preparation: Use the same specimens prepared for SEM analysis.

  • EDX Analysis: Perform EDX analysis on different areas of the steel surface to identify the elements present. The detection of carbon and oxygen from the TDSA molecule on the inhibited steel surface provides evidence of its adsorption.

AFM provides three-dimensional topographical information of the steel surface at the nanoscale, allowing for a quantitative assessment of surface roughness.

Protocol:

  • Specimen Preparation: Prepare and expose steel specimens as described for SEM.

  • AFM Imaging: Scan the surface of the specimens with the AFM tip in tapping mode.

  • Data Analysis: Analyze the AFM images to determine the average surface roughness. A significant reduction in surface roughness for the TDSA-treated specimen compared to the uninhibited specimen indicates the formation of a uniform and protective film.

Workflow for Evaluating TDSA

The following diagram illustrates a logical workflow for the comprehensive evaluation of TDSA as a corrosion inhibitor.

Caption: Experimental workflow for TDSA evaluation.

Data Presentation

The quantitative data obtained from the experimental evaluations should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%IE)
0 (Blank)-550250-
10-5208566.0
25-5054582.0
50-4902092.0

Table 2: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%IE)
0 (Blank)150200-
1045012066.7
259808084.7
5018505091.9

Conclusion and Future Directions

Tetradecenyl succinic anhydride demonstrates significant potential as a corrosion inhibitor for steel in various corrosive environments. Its ability to form a persistent, hydrophobic film on the metal surface effectively mitigates both anodic and cathodic corrosion reactions. The protocols outlined in this document provide a robust framework for the systematic evaluation of TDSA's performance, enabling researchers and engineers to optimize its application for specific industrial needs. Future research should focus on the synergistic effects of TDSA with other corrosion inhibitors, its performance under dynamic flow conditions, and its long-term stability in harsh environments.

References

  • Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches. (2023). Scientific Reports, 13(1), 9770. [Link]

  • Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Derivative for C-Steel in a 1.0 M HCl: Experimental and Computational Approaches. (2023). Molecules, 28(18), 6524. [Link]

  • Corrosion inhibition in refineries using the reaction product of hydrocarbyl succinic anhydride and an amine. (1995).
  • Electrochemical studies on corrosion inhibition behaviour of synthesised 2-acetylpyridine 4-ethyl-3-thiosemicarbazone and Its Tin(IV) complex for mild steel in 1 M HCl solution. (2016). ResearchGate. [Link]

  • Alkenylsuccinic anhydrides. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Advances, 12(6), 3569-3583. [Link]

  • Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach. (2023). Materials, 16(13), 4608. [Link]

  • Evaluation of the Anti-corrosion Effect of a Succinic Acid Derivative as a Corrosion Inhibitor. (2007). Journal of the Chinese Chemical Society, 54(5), 1163-1170. [Link]

  • Review of Corrosion Inhibitors for Industrial Applications. (2015). International Journal of Advanced Research in Engineering and Technology, 3(2), 127-145. [Link]

  • New epoxy resin as a high-performance corrosion inhibitor for steel: experimental and theoretical investigations. (2023). ResearchGate. [Link]

  • Anhydride Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid Solutions. (2011). International Journal of Electrochemical Science, 6, 877-893. [Link]

  • Synergistic Gas Hydrate and Corrosion Inhibition Using Maleic Anhydride: N‐Isopropylmethacrylamide Copolymer. (2023). ACS Omega, 8(39), 37501-37510. [Link]

  • A Study of Chemical Interactions at the Stainless Steel/Polymer Interface by Infrared Spectroscopy. Part 1: Interaction Mechanisms Between Succinic Anhydride and 304 Stainless Steel. (1995). Journal of Adhesion Science and Technology, 9(5), 635-649. [Link]

  • Development and Application of Metal Surface Analysis Methods. (2016). Atlantis Press. [Link]

  • Experimental and theoretical techniques applied to the study of organic corrosion inhibitors in acidic media. (2022). Journal of the Mexican Chemical Society, 66(2), 266-285. [Link]

  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). National Institutes of Health. [Link]

  • Alkenyl succinic anhydride (ASA). (2015). ResearchGate. [Link]

  • Experimental and Theoretical Studies on Acid Corrosion Inhibition of API 5L X70 Steel with Novel 1-N-α-d-Glucopyranosyl-1H-1,2,3-Triazole Xanthines. (2021). Molecules, 26(21), 6483. [Link]

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Application Note: Surface Modification of Nanoparticles with 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- (TDSA)

[1]

Executive Summary

This guide details the protocols for modifying nanoparticle surfaces using 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- , commonly referred to as Tetradecenyl Succinic Anhydride (TDSA) .[1]

TDSA is a potent "Janus" enabler.[1] It possesses a highly reactive succinic anhydride headgroup and a hydrophobic C14 alkenyl tail.[1] Upon reaction with surface nucleophiles (hydroxyls or amines), the anhydride ring opens to form a covalent bond (ester or amide) while generating a free carboxylic acid group. This results in a surface that is simultaneously hydrophobic (due to the C14 tail) and capable of further electrostatic tuning (due to the carboxyl group).

Primary Applications:

  • Hydrophobization: Converting hydrophilic silica/titania into lipophilic dispersants.[1]

  • Drug Delivery: Creating amphiphilic pockets on polymer nanoparticles to increase loading of poorly water-soluble drugs.[1]

  • Composite Engineering: Improving interfacial adhesion between inorganic fillers and polymer matrices.[1]

Mechanism of Action

The core chemistry relies on the Ring-Opening Nucleophilic Substitution of the succinic anhydride moiety.

  • Activation: The anhydride ring is strained and electrophilic.[1]

  • Attack: A surface nucleophile (Lone pair on Oxygen in -OH or Nitrogen in -NH

    
    ) attacks one of the carbonyl carbons.[1]
    
  • Ring Opening: The bond between the carbonyl and the central oxygen breaks.

  • Product Formation:

    • With -OH (Silica/Oxides): Forms an Ester linkage + a free Carboxylic Acid.[1]

    • With -NH

      
       (Chitosan/Proteins):  Forms an Amide  linkage + a free Carboxylic Acid.[1]
      
Visualization: Surface Reaction Pathway[1]

ReactionMechanismNP_SurfaceNanoparticle Surface(Nucleophile: -OH or -NH2)IntermediateTransition State(Ring Strain Release)NP_Surface->IntermediateNucleophilic AttackTDSATDSA Reagent(Intact Anhydride Ring)TDSA->IntermediateElectrophilic CenterProductModified Surface(Covalent Bond + Free -COOH)Intermediate->ProductRing Opening

Figure 1: The reaction trajectory from raw surface nucleophile to covalently modified surface.[1] The ring opening is the critical irreversible step driven by the release of ring strain.

Experimental Protocols

Protocol A: Anhydrous Modification of Inorganic Oxide NPs (Silica, Titania, Alumina)

Target Group: Surface Hydroxyls (-OH)

Context: Water is the enemy. TDSA hydrolyzes rapidly in the presence of moisture to form dicarboxylic acid, which will physically adsorb but not covalently bond. This protocol ensures covalent grafting.[1]

Materials:

  • Nanoparticles (e.g., SiO

    
    , 20-100 nm)[1]
    
  • Solvent: Anhydrous Toluene or DMF (Dimethylformamide)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)[1]

  • Reagent: TDSA[1][2][3]

Step-by-Step Methodology:

  • Dehydration (Critical):

    • Dry nanoparticles in a vacuum oven at 120°C for 12 hours to remove physisorbed water.[1] Failure here leads to reagent hydrolysis.

  • Dispersion:

    • Disperse 1.0 g of dried NPs in 50 mL anhydrous toluene under ultrasonication (30 mins) to break aggregates.

  • Reagent Addition:

    • Add TDSA in excess (typically 0.5 – 1.0 g depending on surface area).[1]

    • Add catalyst (DMAP, 50 mg) to facilitate proton transfer.[1]

  • Reaction:

    • Reflux the mixture at 80–110°C for 12–24 hours under inert atmosphere (

      
       or Ar).
      
  • Purification (Self-Validating Step):

    • Centrifuge (10,000 rpm, 15 min).

    • Wash pellet 3x with Toluene (removes unreacted TDSA).[1]

    • Wash pellet 2x with Acetone (removes hydrolyzed byproducts).[1]

  • Drying:

    • Vacuum dry at 60°C.[1]

Protocol B: Surface Functionalization of Polymeric/Bio-NPs (Chitosan, Albumin)

Target Group: Primary Amines (-NH

Context: Biopolymers cannot withstand high heat or toluene.[1] We use a controlled semi-aqueous or polar organic phase.[1] The reaction with amines is faster than hydrolysis at controlled pH.

Materials:

  • Polymeric NPs (dispersed)

  • Solvent: DMSO or Ethanol/Water (if NP stable)

  • Buffer: Bicarbonate buffer (pH 8.0–8.5)

Step-by-Step Methodology:

  • pH Adjustment:

    • Ensure the NP dispersion is at pH 8.0. Why? Amines must be deprotonated (-NH

      
      ) to be nucleophilic.[1] At acidic pH, they are -NH
      
      
      and unreactive.[1]
  • Reagent Solubilization:

    • Dissolve TDSA in a small volume of DMSO or Acetone (TDSA is insoluble in water).

  • Dropwise Addition:

    • Slowly add the TDSA solution to the stirring NP suspension.

  • Incubation:

    • Stir at Room Temperature for 4–6 hours.

  • Quenching:

    • Lower pH to 7.0 or add excess glycine to quench unreacted anhydride.[1]

  • Dialysis:

    • Dialyze against water/ethanol mix (MWCO 12-14 kDa) for 24 hours to remove free acid byproducts.[1]

Characterization & Quality Control (QC)

To ensure scientific integrity, you must validate the modification using orthogonal analytical techniques.

TechniqueWhat it MeasuresSuccess Criteria
FTIR Spectroscopy Functional GroupsAppearance: Ester/Amide carbonyl peak (1730-1640 cm

).[1] Disappearance: Anhydride doublet (1860 & 1780 cm

).[1]
TGA (Thermogravimetric Analysis) Grafting DensitySignificant weight loss between 200–450°C compared to blank NPs (corresponds to C14 chain degradation).[1]
Zeta Potential Surface ChargeShift to more negative values (due to generation of free -COOH groups upon ring opening).[1]
Contact Angle HydrophobicityIncrease in water contact angle (e.g., from <20° to >90° for silica).[1]
"Float Test" Qualitative HydrophobicityModified powder floats on water; Unmodified sinks immediately.[1]

The Self-Validating Workflow

This workflow diagram illustrates the decision loops required to ensure batch consistency.

WorkflowStartStart: Raw NanoparticlesDryStep 1: Vacuum Drying(Remove H2O)Start->DryReactStep 2: Reaction with TDSA(Reflux/Stir)Dry->ReactWashStep 3: Solvent Wash Cycle(Toluene -> Acetone)React->WashQC_FloatQC Check 1: Water Float TestWash->QC_FloatQC_FTIRQC Check 2: FTIR AnalysisQC_Float->QC_FTIRFloats (Pass)Fail_HydrolysisFailure: Reagent Hydrolysis(Physical Adsorption Only)QC_Float->Fail_HydrolysisSinks (Fail)SuccessBatch Released(Hydrophobic/Functionalized)QC_FTIR->SuccessEster/Amide Peak PresentQC_FTIR->Fail_HydrolysisOnly -COOH Peak

Figure 2: Operational workflow including critical "Go/No-Go" decision gates based on physical properties and spectral data.

Troubleshooting & Causality

  • Issue: NPs sink in water after modification (Protocol A).

    • Cause: The reaction failed, or the TDSA hydrolyzed before reacting with the surface. Hydrolyzed TDSA (dicarboxylic acid) is polar and may wash off or fail to provide sufficient hydrophobicity.[1]

    • Fix: Re-dry the starting material more rigorously. Ensure the solvent is anhydrous (store over molecular sieves).

  • Issue: Aggregation of NPs during reaction.

    • Cause: Cross-linking.[1][4] Since TDSA is a mono-anhydride, it shouldn't crosslink, but if the concentration is too high, hydrophobic interactions between chains can cause flocculation.[1]

    • Fix: Reduce NP concentration during reaction or increase sonication power.

  • Issue: Low grafting density on TGA.

    • Cause: Steric hindrance.[1] The C14 tail is bulky. Once a few molecules attach, they shield neighboring hydroxyls.[1]

    • Fix: Use a "spacer" molecule first, or accept that maximum coverage is limited by the tail's hydrodynamic radius.

References

  • Giezen, F., et al. (2025).[1] "Surface modification of cellulose nanofibers with alkenyl succinic anhydride for high-density polyethylene reinforcement." ResearchGate.[1][2][5][6]

  • Missoum, K., et al. (2019).[1] "Surface Modification of Cellulose Nanocrystals with Succinic Anhydride." MDPI Materials.

  • PubChem. (2023).[1] "2,5-Furandione, dihydro-3-(tetradecen-1-yl)- Compound Summary." National Library of Medicine.[1]

  • Chen, Y., et al. (2025).[1][4] "Anhydride modified silica nanoparticles: Preparation and characterization." ResearchGate.[1][2][5][6]

  • Hubbe, M. A. (2023).[1] "Alkenyl Succinic Anhydride (ASA): The Question of Covalent Bonding and Chemistry Considerations." BioResources.

Application Note: Formulation of Tetradecenyl Succinic Anhydride (TDSA) Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for formulation scientists and drug development professionals. It bridges the gap between the industrial chemistry of Alkenyl Succinic Anhydrides (ASA) and their emerging applications in pharmaceutical excipient synthesis (e.g., hydrophobically modified starches/proteins for drug delivery).

Introduction & Scientific Context

Tetradecenyl Succinic Anhydride (TDSA, CAS 33806-58-5) is a reactive, hydrophobic reagent traditionally used in industrial sizing.[1] In drug development, it serves a critical role as a lipid-tail precursor used to hydrophobically modify polysaccharides (e.g., starch, chitosan) and proteins. These TDSA-modified biopolymers self-assemble into vesicles, micelles, or Pickering emulsion stabilizers, acting as advanced carriers for hydrophobic APIs (Active Pharmaceutical Ingredients).[1]

The Formulation Challenge

TDSA presents a unique paradox:

  • Reactivity Requirement: To modify a substrate (e.g., starch), TDSA must be emulsified into fine droplets to maximize surface area and contact.[1]

  • Hydrolysis Risk: The anhydride ring is unstable in water, rapidly hydrolyzing to the non-reactive dicarboxylic acid form (Tetradecenyl succinic acid).

Therefore, the formulation of a TDSA emulsion is a kinetic race . The protocol below details the creation of a "Reactive Emulsion"—a metastable system designed to exist just long enough to transfer the TDSA cargo to the target substrate before hydrolysis renders it inert.

Mechanism of Action

The efficiency of TDSA conjugation depends on the competition between two pathways. The formulation goal is to maximize Pathway A (Esterification) and minimize Pathway B (Hydrolysis).

Pathway Logic[1]
  • Target: Hydroxyl (-OH) or Amine (-NH2) groups on the biopolymer.[1]

  • Vehicle: Oil-in-Water (O/W) Emulsion.[1]

  • Stabilizer: Cationic starch or synthetic polymers (PVA) are often used to provide steric/electrostatic repulsion and promote adhesion to the anionic substrate.

TDSA_Mechanism TDSA TDSA (Oil Droplet) Interface Oil/Water Interface TDSA->Interface Emulsification Water Aqueous Phase (pH > 7 accelerates) Acid Hydrolysis (Waste) Dicarboxylic Acid Water->Acid Hydrolysis (Slow if pH < 6) Substrate Biopolymer Substrate (Starch/Protein -OH) Ester Esterification (Desired) Hydrophobic Modification Substrate->Ester Reaction (Fast) Interface->Water Contact Interface->Substrate Adsorption

Figure 1: Kinetic competition in TDSA emulsion systems. Maximizing esterification requires fine particle size (high surface area) and pH control to suppress hydrolysis.

Experimental Protocol: Preparation of Reactive TDSA Emulsion

Note on Physical State: Pure TDSA is a crystalline solid (mp ~48–55°C).[1] Unlike liquid ASAs (isomeric mixtures), pure TDSA requires a Hot Emulsification technique.

Materials & Equipment
ComponentSpecificationRole
TDSA >95% Purity (Solid)Reactive Lipid Phase
Aqueous Phase Deionized Water (pH adjusted to 4.[1]0)Continuous Phase
Protective Colloid Cationic Starch (DS ~0.[1]03) or PVAStabilizer / Anti-coalescence
pH Adjuster 0.1M HCl / 0.1M NaOHReaction Control
Equipment High-Shear Homogenizer (e.g., Ultra-Turrax)Particle Size Reduction
Step-by-Step Methodology
Phase 1: Preparation of the Aqueous Continuous Phase
  • Dissolution: Disperse the protective colloid (e.g., 2% w/v Cationic Starch) in deionized water.[1]

  • Gelatinization: Heat to 90°C for 30 minutes to fully gelatinize the starch (if using granular starch) or dissolve the polymer.

  • Cooling & pH Adjustment: Cool to 60°C (just above TDSA melting point). Adjust pH to 4.0–5.0 using HCl.

    • Why? Low pH suppresses the hydrolysis of the anhydride ring. Alkaline pH triggers rapid hydrolysis.[1][2]

Phase 2: Preparation of the Oil Phase (TDSA)
  • Melting: Weigh the required amount of TDSA (typically 1–5% relative to the aqueous phase mass).

  • Thermal Equilibration: Melt TDSA at 60°C in a water bath. Ensure it is fully liquid and clear.[1]

    • Optional: A small amount of surfactant (e.g., Tween 80, HLB 15) can be added (0.5% w/w of TDSA) to aid initial dispersion, though the protective colloid is usually sufficient.

Phase 3: High-Shear Emulsification[1]
  • Pre-Emulsification: While maintaining both phases at 60°C, slowly pour the molten TDSA into the aqueous phase under moderate agitation (magnetic stirring).

  • Homogenization: Immediately submerge the high-shear probe. Homogenize at 10,000–15,000 RPM for 2–3 minutes .

    • Target: An off-white, milky emulsion.[1]

    • Critical Parameter: Maintain temperature >55°C during shear to prevent TDSA solidification before droplet formation.[1]

  • Rapid Cooling (Quench): Place the beaker in an ice bath immediately after shearing. Cool to <20°C under gentle stirring.

    • Result: This solidifies the TDSA droplets into Solid Lipid Nanoparticles (SLNs) or microparticles, locking the emulsion structure and slowing hydrolysis further.

Phase 4: Application (The Reaction Step)
  • Usage: This emulsion must be used within 1–2 hours .

  • Reaction Trigger: Add the emulsion to your target biopolymer solution. Slowly raise the pH to 8.0–9.0 (using dilute NaOH) to activate the anhydride and catalyze the esterification reaction.

Characterization & Quality Control

To ensure the emulsion is suitable for modification, verify the following parameters immediately after cooling.

ParameterTarget RangeMethodRelevance
Particle Size (D50) 0.5 – 2.0 µmLaser Diffraction / DLSSmaller size = Higher reactivity efficiency.[1]
Zeta Potential +20 to +40 mVElectrophoretic MobilityPositive charge (from cationic starch) ensures adsorption to anionic substrates.[1]
Hydrolysis Rate < 5% Free AcidFTIR (1785 cm⁻¹ vs 1710 cm⁻¹)High free acid indicates premature degradation; emulsion is "dead."[1]
Data Interpretation: Hydrolysis Monitoring

Use FTIR to monitor stability.[1]

  • Active Anhydride: Peaks at ~1785 cm⁻¹ and 1860 cm⁻¹ (cyclic anhydride doublet).[1]

  • Hydrolyzed Acid: Broad peak appearing at ~1710 cm⁻¹ (carboxylic acid).[1]

  • Protocol: Extract a sample with chloroform, dry, and run FTIR. If the 1710 peak dominates, discard the emulsion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Rapid Phase Separation (Creaming) Insufficient stabilizer or particle size too large.[1]Increase homogenization speed/time. Increase starch/polymer concentration.
Premature Hydrolysis pH too high or temperature too high during storage.[1]Ensure aqueous phase pH < 5.[1]0. Use emulsion immediately.[1] Store on ice.
Solidification/Clumping TDSA froze before dispersion.Ensure both phases are at 60°C during the high-shear step.
Low Modification Efficiency "Dead" emulsion or poor mixing with substrate.[1]Check hydrolysis level.[1] Ensure pH is raised to 8-9 only when substrate is present.[1]

References

  • Biosynth. (n.d.).[1] Tetradecenylsuccinic Anhydride Technical Data. Retrieved from

  • TCI America. (n.d.).[1][3] Tetradecenylsuccinic Anhydride Properties. Retrieved from

  • Wang, H., et al. (2020).[1][4] Alkenyl Succinic Anhydride Emulsion as Sizing Agent for Various Cellulosic Pulps. Carbohydrate Polymers.[1][4][5] (Contextual grounding on ASA emulsion stability).

  • Wan, J. (1988).[1][2] Mechanism of ASA sizing using C14-labelled tetradecenyl succinic anhydride. (Foundational study on TDSA reactivity).

  • Chang, Y., et al. (2019).[1][5] Preparation of octenyl succinic anhydride-modified debranched starch vesicles. ResearchGate. Retrieved from

Sources

Application Note: High-Precision FTIR Analysis of Alkenyl Succinic Anhydrides (ASA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkenyl Succinic Anhydrides (ASA) are critical reagents in the synthesis of amphiphilic biopolymers. In drug development, ASA is increasingly utilized to hydrophobically modify polysaccharides (e.g., starch, chitosan, cellulose) for encapsulation systems and controlled-release matrices.

However, the succinic anhydride ring is highly reactive and hygroscopic. Exposure to atmospheric moisture causes rapid hydrolysis, opening the ring to form dicarboxylic acids. This degradation deactivates the molecule, rendering it useless for esterification and introducing acidic impurities that can destabilize pharmaceutical formulations.

This protocol provides a definitive guide for using Fourier Transform Infrared (FTIR) spectroscopy to:

  • Quantify Purity: Distinguish between active anhydride rings and hydrolyzed acid byproducts.

  • Monitor Reaction Progress: Track the esterification of biopolymers in real-time.

Theoretical Basis: Vibrational Modes

The utility of FTIR in ASA analysis relies on the distinct vibrational coupling of the two carbonyl (C=O) groups within the cyclic anhydride ring. Unlike open-chain anhydrides or esters, the cyclic strain and coupling produce a characteristic "doublet."

  • The Anhydride Doublet: The two carbonyls vibrate in two modes:[1]

    • Asymmetric Stretch (~1785 cm⁻¹): In cyclic 5-membered anhydrides, this lower-frequency band is significantly stronger due to a larger change in dipole moment.

    • Symmetric Stretch (~1863 cm⁻¹): This higher-frequency band is weaker but sharper and highly diagnostic of the closed ring.

  • The Hydrolysis Shift: When the ring opens, the strain is released, and the carbonyls decouple. The resulting dicarboxylic acid exhibits a single, broad carbonyl peak at a lower frequency (~1710 cm⁻¹) and a broad O-H stretching region.

Diagram 1: Spectral Logic & Chemical Pathways

ASA_Pathways ASA Active ASA (Cyclic Anhydride) Acid Hydrolyzed Acid (Inactive) ASA->Acid + H₂O (Hydrolysis) Ester ASA-Biopolymer (Esterified Product) ASA->Ester + R-OH (Biopolymer) Spec_ASA Peaks: 1863 cm⁻¹ (Sym) 1785 cm⁻¹ (Asym, Strong) ASA->Spec_ASA Spec_Acid Peaks: ~1710 cm⁻¹ (Broad C=O) 3500-2500 cm⁻¹ (OH) Acid->Spec_Acid Spec_Ester Peaks: ~1735 cm⁻¹ (Ester C=O) No 1863/1785 doublet Ester->Spec_Ester

Caption: Chemical pathways of ASA degradation vs. functionalization and their corresponding spectral shifts.

Experimental Protocol

Equipment & Configuration
  • Instrument: FTIR Spectrometer (e.g., Bruker Invenio, Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (high sensitivity for low concentrations).

  • Sampling Accessory: Attenuated Total Reflectance (ATR).[2]

    • Crystal Material:Diamond (Recommended for durability) or ZnSe .

    • Why ATR? ASA is an oily, viscous liquid.[3] Transmission cells (liquid cells) are difficult to clean and prone to pathlength variations. ATR provides a constant pathlength (~2 µm) and easy cleaning.

  • Resolution: 4 cm⁻¹.[4][5]

  • Scans: 32 or 64 scans (to maximize Signal-to-Noise ratio).

Sample Preparation (Neat Liquid)
  • Background Scan: Clean the crystal with acetone. Collect a background spectrum of the ambient air. Critical: Ensure the background is free of residual solvent peaks.

  • Deposition: Using a glass Pasteur pipette, place 1 drop (~20 µL) of ASA liquid onto the center of the ATR crystal.

    • Note: Do not use plastic pipettes if possible, as plasticizers can leach into the ASA.

  • Contact: Lower the pressure arm/anvil to ensure uniform contact with the crystal.

  • Acquisition: Collect the sample spectrum immediately to minimize hydrolysis from atmospheric moisture.

Cleaning Protocol (Critical Step)

ASA is sticky and reactive. Improper cleaning leads to "ghost peaks" in subsequent runs.

  • Wipe excess oil with a lint-free Kimwipe.

  • Clean with Acetone or Isopropanol .

  • Perform a "Check Scan" to ensure the 2900 cm⁻¹ (C-H) and 1700-1800 cm⁻¹ (C=O) regions are flat before the next sample.

Data Analysis & Quantification

Peak Assignments Table
Functional GroupVibration ModeFrequency (cm⁻¹)Description
Anhydride (Ring) C=O[1][5][6] Symmetric Stretch1863 ± 2 Weak, sharp. Diagnostic for ring integrity.
Anhydride (Ring) C=O Asymmetric Stretch1785 ± 2 Strongest peak. Primary quantification band.
Ester C=O Stretch1735 ± 5 Product of reaction with biopolymers.
Carboxylic Acid C=O[1] Stretch1710 ± 10 Hydrolysis product. Broad band.
Hydroxyl O-H Stretch3500 - 2500 Broad "hump" indicating free acid formation.
Alkene C=C Trans Stretch970 Characteristic of the alkenyl tail.[5]
Succinic Ring Ring Breathing917 Confirms cyclic structure.
Calculating the Hydrolysis Index (HI)

To determine the purity of your raw ASA material, use the ratio of the active anhydride peak to the sum of all carbonyl species.



  • 
     : Absorbance height (or area) of the Anhydride peak.[5]
    
  • 
     : Absorbance height (or area) of the Hydrolyzed Acid peak.
    
  • Interpretation: A fresh, pharmaceutical-grade ASA should have an HI < 5%.

Diagram 2: Analytical Workflow

Workflow Start Start: Raw ASA Sample BG 1. Acquire Background (Air/Clean Crystal) Start->BG Apply 2. Apply Sample (Neat Liquid on Diamond ATR) BG->Apply Scan 3. Acquire Spectrum (4 cm⁻¹, 32 scans) Apply->Scan Check Decision: Peak Check Scan->Check Good Doublet Present: 1863 & 1785 cm⁻¹ Check->Good High Purity Bad Single Broad Peak: ~1710 cm⁻¹ Check->Bad Hydrolyzed Calc 4. Calculate Hydrolysis Index HI = A_acid / (A_anh + A_acid) Good->Calc

Caption: Step-by-step decision tree for ASA quality control.

Application: Monitoring Biopolymer Modification

When reacting ASA with starch or cellulose, the goal is esterification .

  • Baseline: Take a spectrum of the unmodified biopolymer (usually dominates the O-H region).

  • Reaction: As the reaction proceeds:

    • The 1785/1863 cm⁻¹ peaks (unreacted ASA) will decrease.

    • A new peak at ~1735 cm⁻¹ (Ester C=O) will appear and grow.

    • Note: If the peak appears at 1710 cm⁻¹ instead of 1735 cm⁻¹, the ASA is hydrolyzing with water in the solvent rather than reacting with the biopolymer hydroxyls.

References

  • Goud, T. V., et al. "Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing." MDPI, 2021.

  • Smith, B. C. "The C=O Bond, Part IV: Acid Anhydrides." Spectroscopy Online, 2018.

  • Wang, J., et al. "Preparation and Properties of Octenyl Succinic Anhydride Modified Early Indica Rice Starch." ResearchGate, 2010.

  • NIST Chemistry WebBook. "Succinic anhydride Spectra." National Institute of Standards and Technology.

Sources

Application Note: 1H NMR Characterization of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Furandione, dihydro-3-(tetradecen-1-yl)-, also known as tetradecenyl succinic anhydride (TDSA), is a member of the alkenyl succinic anhydride (ASA) family of compounds. These molecules are characterized by a hydrophilic succinic anhydride head group and a hydrophobic long-chain alkenyl tail.[1] This amphipathic nature makes them valuable in a range of industrial applications, notably as sizing agents in the paper and pulp industry to impart hydrophobicity to cellulose fibers.[1][2] The precise location of the double bond within the tetradecenyl chain can vary depending on the synthetic route, leading to a mixture of isomers in commercial products.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the structural elucidation and quality control of these compounds. This application note provides a detailed guide to the 1H NMR characterization of TDSA, including sample preparation, spectral acquisition, and in-depth spectral interpretation.

Molecular Structure and Proton Environments

The fundamental structure of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- consists of a five-membered succinic anhydride ring substituted with a C14 alkenyl chain. The key to accurate 1H NMR interpretation lies in understanding the distinct chemical environments of the protons within the molecule.

a 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- b Succinic Anhydride Ring a->b c Alkenyl Chain a->c d CH (methine) b->d e CH2 (methylene) b->e f Olefinic Protons (-CH=CH-) c->f g Allylic Protons c->g h Aliphatic Chain Protons c->h i Terminal Methyl Group (-CH3) c->i

Figure 1: Key proton environments in 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-.

The protons can be broadly categorized into those on the succinic anhydride ring and those on the tetradecenyl chain. The alkenyl chain protons are further subdivided into olefinic, allylic, aliphatic, and terminal methyl protons. Each of these groups will resonate at a characteristic chemical shift range in the 1H NMR spectrum, providing a structural fingerprint of the molecule.

Experimental Protocol

I. Sample Preparation

Given that 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- is a viscous liquid, proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][5]

Materials:

  • 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- sample (5-25 mg)

  • Deuterated chloroform (CDCl3), 99.8% D

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small glass vial

  • Glass wool

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of the TDSA sample into a clean, dry glass vial. For routine 1H NMR, a smaller amount is generally sufficient, while for less sensitive nuclei like 13C, a more concentrated sample may be required.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. CDCl3 is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power.[7]

  • Dissolution: Gently swirl the vial to dissolve the sample completely. If the sample is highly viscous, gentle warming (to no more than 50-60°C) or vortexing can aid dissolution.[5][6]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. Place a small, tightly packed plug of glass wool into a Pasteur pipette and transfer the sample solution through the pipette into the NMR tube.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is between 4-5 cm.[7] This volume is optimal for proper shimming of the magnetic field.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identification.

G cluster_prep Sample Preparation weigh Weigh 5-25 mg of TDSA dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve filter Filter through glass wool dissolve->filter transfer Transfer to NMR tube filter->transfer cap Cap and Label transfer->cap

Figure 2: Workflow for the preparation of a 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- NMR sample.

II. 1H NMR Data Acquisition

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm (centered around 4.5 ppm)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual CHCl3 signal at 7.26 ppm.[7]

1H NMR Spectral Interpretation

The 1H NMR spectrum of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- can be divided into several key regions, each corresponding to a specific set of protons. The exact chemical shifts and multiplicities may vary slightly depending on the specific isomer(s) present in the sample.[4]

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Olefinic Protons (-CH=CH-) 5.2 - 5.6MultipletThe chemical shift and coupling pattern of these protons are highly dependent on the position and stereochemistry of the double bond.[8]
Succinic Anhydride Ring Protons 2.5 - 3.5MultipletsThis region contains the signals for the methine (-CH) and methylene (-CH2) protons of the succinic anhydride ring. The complexity arises from diastereotopicity and coupling to each other and the adjacent protons of the alkenyl chain.[8][9]
Allylic Protons 1.9 - 2.2MultipletThese are the protons on the carbon atoms adjacent to the double bond.
Aliphatic Chain Protons (-CH2-)n 1.2 - 1.6Broad MultipletThe numerous methylene groups of the long alkyl chain overlap to form a broad, complex signal.
Terminal Methyl Group (-CH3) 0.8 - 1.0TripletThis signal corresponds to the terminal methyl group of the tetradecenyl chain and typically appears as a triplet due to coupling with the adjacent methylene group.[8]

Table 1: Expected 1H NMR Chemical Shifts and Multiplicities for 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-.

Detailed Analysis of Spectral Regions:
  • Olefinic Region (δ 5.2 - 5.6 ppm): The integration of this region relative to other signals in the spectrum can be used to confirm the presence of the double bond and assess the purity of the sample. The coupling constants between the olefinic protons can provide information about the stereochemistry (cis vs. trans) of the double bond.

  • Succinic Anhydride Ring Region (δ 2.5 - 3.5 ppm): The signals in this region are often complex due to the chiral center at the point of attachment of the alkenyl chain. This can lead to diastereotopic protons on the succinic anhydride ring, resulting in more complex splitting patterns than a simple succinic anhydride molecule.[9] For a pure regioisomer, one would expect distinct multiplets for the CH and CH2 protons of the ring. In a mixture of isomers, this region will appear as a complex group of overlapping multiplets.[4]

  • Aliphatic Region (δ 0.8 - 2.2 ppm): This upfield region of the spectrum is dominated by the signals from the long tetradecenyl chain. The terminal methyl group should be clearly identifiable as a triplet around 0.9 ppm. The broad multiplet between 1.2 and 1.6 ppm corresponds to the bulk of the methylene groups in the chain. The allylic protons, being adjacent to the electron-withdrawing double bond, are shifted slightly downfield to the 1.9-2.2 ppm region.

Causality of Experimental Choices and Spectral Features

The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving sufficient spectral dispersion to resolve the complex multiplets, particularly in the succinic anhydride and olefinic regions. The use of deuterated chloroform as the solvent is standard for many organic molecules, and its residual proton signal provides a convenient internal reference.[7]

The observed chemical shifts are a direct consequence of the electronic environment of each proton. The deshielding of the olefinic protons is due to the anisotropic effect of the π-electron system of the double bond.[10] Protons on the succinic anhydride ring are deshielded by the electron-withdrawing effect of the two adjacent carbonyl groups. The long aliphatic chain protons are in a relatively electron-rich environment and therefore resonate at higher field (lower ppm values).

Conclusion

1H NMR spectroscopy is a powerful and efficient technique for the structural characterization of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra. A thorough understanding of the different proton environments and their expected chemical shifts and coupling patterns allows for a confident assignment of the molecular structure and can provide insights into the isomeric composition of the sample. This analytical approach is essential for quality control in industrial applications and for a deeper understanding of the structure-property relationships of these important molecules.

References

  • The Royal Society of Chemistry. (n.d.). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Retrieved from [Link]

  • Strömberg, P. (2025). Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Theseus. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 H NMR chemical shifts and coupling constants for anhydride (1) and monoethyl ester of 2-triphenylphosphoranylidenesuccinic acid (2). Retrieved from [Link]

  • Lin, L.-H., et al. (2016). Alkenyl Succinic Anhydride Structure Influences the Surface Activities of Gelatin Derivatives. Journal of Surfactants and Detergents, 19(1), 1-9. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Guelph. (n.d.). NMR Links and Resources. Retrieved from [Link]

  • Bentham Science. (2014). Synthesis and Characterization of 13C-labeled Alkenyl Succinic Anhydride (ASA) with Defined Double Bond Location. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2017). NMR of a viscous material?. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Reddit. (2022). Good resources for learning the theory behind NMR?. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 11-Tetradecenyl acetate, (11E)-. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of 13C-labeled Alkenyl Succinic Anhydride (ASA) with Defined Double Bond Location. Retrieved from [Link]

  • American Chemical Society. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved from [Link]

  • MDPI. (n.d.). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-9-Tetradecenyl acetate. Retrieved from [Link]

  • AIST. (n.d.). 1H NMR SDBS-NMR-HPM-00-228. Retrieved from [Link]

Sources

Use of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- in paper sizing research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Internal Sizing with 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- (C14-ASA)

Executive Summary

This guide details the application of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- (CAS: 33806-58-5), commonly referred to as Tetradecenyl Succinic Anhydride (C14-ASA) , as a reactive internal sizing agent. Unlike Alkyl Ketene Dimer (AKD), which relies on slow crystallization, C14-ASA provides immediate on-machine sizing for neutral/alkaline papermaking.

Target Audience: Research Chemists, Process Engineers, and Formulation Scientists. Key Advantage: The C14 alkenyl chain offers an optimal balance between emulsification kinetics and hydrophobic efficiency, minimizing the "size reversion" often seen with C16/C18 homologs in specific furnishes.

Chemical Mechanism & Rationale

The efficacy of C14-ASA relies on the reactivity of the succinic anhydride ring. Upon contact with cellulose in the presence of heat (dryer section), the anhydride ring opens to form an ester bond with the hydroxyl groups of the cellulose fiber.

  • Reactivity: High (Fast cure, no curing bin required).

  • Hydrophobicity: The C14 tail orients away from the fiber surface, lowering the surface energy and repelling polar liquids (water, ink).

  • The Hydrolysis Challenge: The anhydride ring is equally reactive with water. Competitive hydrolysis forms Tetradecenyl Succinic Acid (TDSA-acid) , a sticky dicarboxylic acid that forms calcium soaps (deposits) and desensitizes the sizing effect.

Figure 1: Reaction Pathway & Competitive Hydrolysis

ASAReaction ASA C14-ASA Emulsion (Reactive Anhydride) Sizing Sized Fiber (Beta-keto Ester Bond) ASA->Sizing Esterification (pH 7.5-8.5, Heat) Hydrolysis Hydrolyzed ASA (Sticky Dicarboxylic Acid) ASA->Hydrolysis Hydrolysis (Fast Reaction) Cellulose Cellulose Fiber (-OH Groups) Cellulose->Sizing Water Process Water (H2O) Water->Hydrolysis CaSalt Calcium Soap Deposit (Machine Runnability Issue) Hydrolysis->CaSalt + Ca2+ Ions

Caption: Competitive reaction pathways. Success depends on maximizing the Esterification rate (Green) over the Hydrolysis rate (Red).

Protocol A: Emulsion Preparation (Critical)

C14-ASA is an oil and must be emulsified to protect the anhydride ring and ensure uniform distribution. Do not use pure ASA directly.

Reagents:

  • Oil Phase: 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- (>95% purity).

  • Protective Colloid: Cationic Starch (DS 0.03–0.05) or Synthetic Polymer (e.g., Polyacrylamide-based).

  • Water: Deionized, pH adjusted to 4.0–5.0 (Acidic pH retards hydrolysis during storage).

Equipment: High-shear turbine homogenizer or ultrasonic emulsifier.

Step-by-Step Procedure:

  • Starch Cook: Cook cationic starch at 95°C for 30 mins. Dilute to 3-4% solids. Cool to <40°C. High temperature accelerates ASA hydrolysis.

  • Ratio Setup: Target a Starch:ASA ratio of 3:1 to 4:1 by weight.

  • Emulsification:

    • Add C14-ASA to the starch solution under low agitation.

    • Immediately apply high shear (e.g., 3000 rpm for 2 mins or high-pressure homogenization at 100 bar).

    • Target Particle Size: 0.5 – 1.5 µm.

    • Note: Particles >2 µm cause spots/defects; particles <0.5 µm may suffer from poor retention.

  • Stabilization: Adjust emulsion pH to 3.5–4.0 using Adipic or Sulfuric acid if storage >30 mins is required. Use within 2 hours.

Protocol B: Wet-End Application

This protocol assumes a standard Fourdrinier pilot or production machine.

Dosage Guidelines:

Paper Grade Target Cobb60 (g/m²) C14-ASA Dosage ( kg/ton )
Fine Paper / Copy 20 - 25 1.0 - 1.5
Linerboard 30 - 40 1.5 - 2.5

| Liquid Packaging | < 15 | 2.5 - 4.0 |

Application Steps:

  • Injection Point: Inject the ASA emulsion into the thin stock loop (after the fan pump) or thick stock (before the fan pump).

    • Recommendation: Post-screen addition (very late wet end) is preferred to minimize dwell time and hydrolysis.

  • Retention Aid: A retention system (e.g., CPAM + Bentonite) is mandatory . ASA particles are anionic/neutral (depending on starch) and require cationic bridging to retain on anionic fibers.

  • pH Control: Maintain headbox pH between 7.0 and 8.2 .

    • pH < 6.5:[1][2] Reaction with cellulose is too slow; hydrolysis dominates.

    • pH > 8.5: Rapid hydrolysis; foam generation.

  • Drying: Ensure the first dryer section reaches at least 80°C to trigger the esterification reaction before the water evaporates completely.

Validation & Quality Control

Sizing efficiency is not visible until the paper is dry.

Method 1: Cobb60 Test (ISO 535)

  • Principle: Gravimetric measurement of water absorption over 60 seconds.

  • Target: <25 g/m² for good sizing.

  • Procedure: Cut 125mm x 125mm sample. Weigh dry. Clamp in Cobb ring. Add 100mL water. After 60s, pour off, blot excess, and re-weigh.

Method 2: FTIR Surface Analysis

  • Purpose: Distinguish between bound ester and hydrolyzed acid.

  • Bands:

    • 1725 cm⁻¹: Ester carbonyl (Covalent bond – Desired).

    • 1710 cm⁻¹ / 1560 cm⁻¹: Carboxylic acid / Carboxylate salt (Hydrolyzed – Undesired).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Cobb (Poor Sizing) High HydrolysisCheck emulsion age (>2 hrs?) and temperature. Move injection point closer to headbox.
Sticky Deposits (Press Section) Calcium Soap FormationCheck system Ca²⁺ hardness. If >300 ppm, increase starch ratio or use soft water for emulsification.
Fugitive Sizing (Sizing lost over time) Poor CuringIncrease dryer temperature in the first section.
Spots on Paper Poor EmulsificationCheck particle size. If >2µm, increase shear pressure or starch ratio.

References

  • Hodgson, K. T. (1994). A review of paper sizing using alkyl ketene dimer and alkenyl succinic anhydride. Appita Journal, 47(5), 402-406.

  • Gess, J. M., & Rodriguez, J. M. (2005). The Sizing of Paper. TAPPI Press. (Standard reference for ASA chemistry).

  • Hubbe, M. A. (2006).[3] Paper's resistance to wetting - A review of internal sizing chemicals and their effects. BioResources, 2(1), 106-145.[3]

  • Isogai, A. (1999). Mechanism of sizing with alkenyl succinic anhydride. Journal of Pulp and Paper Science, 25(7), 251-254. Link

Sources

Application Note: Cross-linking & Modification with 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- (TDSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- (commonly referred to as Tetradecenyl Succinic Anhydride or TDSA ) in cross-linking and conjugation workflows.[1][2]

TDSA is an amphiphilic molecule featuring a reactive succinic anhydride "head" and a lipophilic C14 alkenyl "tail."[2] Its utility spans two distinct disciplines:[3][4][5]

  • Polymer Chemistry: Acting as a cross-linking curing agent for epoxy resins, creating thermosets with high moisture resistance and flexibility.[2]

  • Bioconjugation: Serving as a hydrophobic modifier for proteins and peptides, converting hydrophilic biomolecules into amphiphiles for drug delivery systems or membrane anchoring.[1][2]

Chemical Profile & Mechanism[1][3][5][6][7]

Compound: 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- Common Name: Tetradecenyl Succinic Anhydride (TDSA) CAS Registry Number: 26544-38-7 (General class for branched alkenyl succinic anhydrides; specific isomers vary).[1][2] Molecular Formula: C₁₈H₃₀O₃[1][2]

The Dual-Functionality Mechanism

The utility of TDSA relies on the reactivity of the anhydride ring. Upon exposure to a nucleophile (amine, hydroxyl, or epoxide), the ring opens.

  • The "Head" (Anhydride): Reacts to form a covalent bond (amide or ester) and generates a free carboxylic acid.[2][6]

  • The "Tail" (Tetradecenyl Chain): Provides steric bulk and hydrophobicity, altering the physical properties of the conjugate (e.g., flexibility in polymers, membrane affinity in proteins).

Reaction Pathways Visualization[2]

ReactionPathways TDSA TDSA (Anhydride Ring) Intermediate Ring Opening TDSA->Intermediate Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Intermediate Bioconjugation (pH 8-9) Epoxy Epoxy Resin (Oxirane) Epoxy->Intermediate Curing (>80°C + Catalyst) Product_Bio Amide/Ester Conjugate (Free COOH generated) Intermediate->Product_Bio Modification Product_Poly Polyester Network (Cross-linked Thermoset) Intermediate->Product_Poly Cross-linking

Figure 1: Divergent reaction pathways for TDSA based on the nucleophilic partner. The anhydride ring is the central reactive hub.

Application I: Epoxy Resin Cross-linking (Curing)[1][2]

In material science, TDSA acts as a hardener .[2] Unlike amine hardeners which react rapidly at room temperature, anhydride curing requires heat and a catalyst but yields superior electrical properties and thermal stability.[2]

The Chemistry of Curing

TDSA does not react directly with the epoxide ring at a practical rate. The cross-linking is initiated by a catalyst (tertiary amine or imidazole) which opens the anhydride ring, generating a carboxylate anion. This anion attacks the epoxide, propagating a polyester network.

Protocol: Thermoset Synthesis

Objective: Cure a Bisphenol-A type epoxy resin using TDSA to create a flexible, moisture-resistant matrix.[1][2]

Materials:

  • Liquid Epoxy Resin (e.g., DGEBA, EEW ~190)[1][2]

  • TDSA (Anhydride Equivalent Weight ~294 g/eq)[1][2]

  • Catalyst: 1-Methylimidazole (1-MI) or BDMA[1][2]

  • Vacuum chamber[1][2]

Step-by-Step Methodology:

  • Stoichiometric Calculation:

    • Calculate the Anhydride/Epoxy (A/E) molar ratio. A ratio of 0.85 to 0.95:1 is optimal.

    • Reasoning: Excess anhydride can lead to moisture sensitivity (unreacted groups hydrolyze to acid).[1][2] A slight epoxy excess ensures all anhydride is consumed.[1]

    • Formula:

      
      [1][2]
      
  • Mixing (The "Pot Life" Advantage):

    • Pre-warm the Epoxy resin to 50°C to lower viscosity.

    • Add TDSA.[1][2] Mix thoroughly for 5 minutes.

    • Note: Anhydride mixtures have long pot lives (hours to days) at room temperature compared to amines.[1][2]

  • Catalyst Addition:

    • Add 1-2% (by weight of total mix) of 1-Methylimidazole.[1][2]

    • Mix rapidly; the viscosity will begin to rise.

  • Degassing:

    • Place mixture in a vacuum chamber (-28 inHg) for 10-15 minutes to remove entrapped air bubbles.

  • Thermal Cure Cycle:

    • Stage 1 (Gelation): 2 hours at 90°C.

    • Stage 2 (Cross-linking): 4 hours at 120°C.

    • Stage 3 (Post-cure): 2 hours at 150°C.

    • Causality: Stepwise heating prevents exotherm spikes that can char the polymer or cause stress cracking.

Application II: Biomolecular Modification (Hydrophobization)[1][2]

In drug delivery, TDSA is used to attach a hydrophobic tail to hydrophilic proteins (e.g., Albumin, Gelatin), creating amphiphilic "surfactant-proteins" that can self-assemble into nanoparticles or stabilize emulsions.[1][2]

Protocol: Lysine Modification

Objective: Covalently attach tetradecenyl chains to surface Lysine residues.[1][2]

Materials:

  • Protein solution (10 mg/mL in PBS)

  • TDSA (dissolved in dry DMSO at 100 mg/mL)[1][2]

  • 0.1 M NaHCO₃ buffer (pH 8.5)

  • TNBS Assay kit (for validation)

Step-by-Step Methodology:

  • Buffer Exchange:

    • Ensure protein is in a non-amine buffer (Carbonate or Phosphate).[1][2] Tris buffer is forbidden as it contains primary amines that will scavenge the TDSA.

    • Adjust pH to 8.[1][2]5. Reasoning: Lysine

      
      -amines (
      
      
      
      ) need to be partially deprotonated to act as nucleophiles.[1][2]
  • Reaction:

    • Slowly add the TDSA/DMSO solution to the stirring protein solution.

    • Keep DMSO concentration <10% v/v to prevent protein denaturation.[2]

    • Molar Ratio: Use a 5-10x molar excess of TDSA over target Lysine residues.[1][2]

    • Incubate at 4°C to 25°C for 2-4 hours. Note: Lower temperature preserves protein structure but slows reaction kinetics.[1][2]

  • pH Maintenance:

    • The reaction generates carboxylic acid (ring opening), lowering pH. Monitor and adjust with dilute NaOH to maintain pH ~8.0–8.5.

  • Purification:

    • Remove unreacted TDSA and DMSO via dialysis (MWCO appropriate for protein) or size-exclusion chromatography (e.g., Sephadex G-25).[1][2]

  • Self-Validation (TNBS Assay):

    • React an aliquot of the product with Trinitrobenzenesulfonic acid (TNBS).

    • Measure absorbance at 335 nm.[1][2]

    • Result: A decrease in absorbance compared to the native protein indicates successful consumption of free amines (Lysines).

Critical Parameters & Troubleshooting

Hydrolysis: The Silent Failure Mode

Anhydrides are moisture sensitive. Exposure to atmospheric humidity converts TDSA into its dicarboxylic acid form (Tetradecenyl Succinic Acid).[1][2]

  • Symptom: In epoxy, the mixture remains tacky or soft after curing. In bioconjugation, low conjugation efficiency.[2]

  • Detection: FTIR analysis.[1][2][7] Look for the disappearance of the anhydride double peak (1860/1780 cm⁻¹) and appearance of a broad OH stretch (3000-3500 cm⁻¹).

  • Prevention: Store TDSA under nitrogen/argon.[1][2] Use anhydrous solvents (DMSO/DMF) for stock solutions.[1]

Isomer Variation

Commercial "Tetradecenyl" succinic anhydrides are often mixtures of isomers (position of the double bond and branching).

  • Impact: This results in a melting point range rather than a sharp point.[2] For highly reproducible drug delivery systems, source high-purity single-isomer grades or normalize batches by Anhydride Equivalent Weight (AEW) titration.[1]

Data Summary Table[1][2]
ParameterEpoxy Curing (Cross-linking)Protein Modification
Primary Reactant Epoxide GroupPrimary Amine (Lysine)
Solvent System Solvent-free (Bulk)Aqueous Buffer (pH 8.[1][2]5) + DMSO
Temperature High (80°C - 150°C)Low (4°C - 25°C)
Catalyst Tertiary Amine / ImidazoleNone (pH driven)
Mechanism Ring-opening CopolymerizationNucleophilic Acyl Substitution
Key Risk Moisture (Hydrolysis)Hydrolysis / Denaturation

References

  • Material Safety & Properties: National Center for Biotechnology Information. (2023).[1][8] PubChem Compound Summary for CID 6438029, 2,5-Furandione, dihydro-3-(tetrapropenyl)-.[1][2] Retrieved from [Link][1][2]

  • Epoxy Chemistry: Pascault, J. P., & Williams, R. J. (2009).[1][2] Epoxy Polymers: New Materials and Innovations. Wiley-VCH.[1][2] (Standard reference for anhydride curing mechanisms).

  • Bioconjugation Techniques: Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] (Definitive guide on succinic anhydride reactions with proteins).

  • Kinetics of Hydrolysis: Bunton, C. A., et al. (1963).[1][2] Hydrolysis of cyclic anhydrides. Journal of the Chemical Society. (Foundational kinetics for anhydride stability in aqueous media).

  • Industrial Application: Tetrapropenylsuccinic Anhydride (TPSA) Technical Data Sheet. Broad industrial usage often groups C12-C14 alkenyl succinic anhydrides under similar processing parameters.[1][2]

Sources

Application Notes and Protocols for High-Temperature Synthesis of Alkenyl Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup and procedures for the high-temperature synthesis of Alkenyl Succinic Anhydrides (ASAs). ASAs are valuable chemical intermediates, notably used as sizing agents in the paper industry and as precursors for lubricant additives and corrosion inhibitors.[1] The synthesis, primarily achieved through an "ene" reaction between an olefin and maleic anhydride, requires carefully controlled high-temperature conditions to ensure optimal yield and minimize side reactions.[2] This guide offers a detailed protocol, explains the underlying chemical principles, outlines critical safety measures, and provides methods for the characterization of the final product.

Theoretical Background: The "Ene" Reaction Mechanism

The synthesis of Alkenyl Succinic Anhydrides is a classic example of an "ene" reaction. This pericyclic reaction involves an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), in this case, maleic anhydride.[2] The reaction is thermally induced and proceeds through a concerted mechanism involving a six-membered cyclic transition state. This process results in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen to the enophile.[2]

High temperatures, typically above 200°C, are necessary to provide the activation energy for this reaction.[2] A key challenge in ASA synthesis is the potential for side reactions, including the polymerization of maleic anhydride or the alkene, and the isomerization of the olefin.[2][3] To mitigate these undesired pathways, the reaction is often carried out with an excess of the alkene and under an inert atmosphere.[3] The use of polymerization inhibitors, such as hydroquinone or phenothiazine, is also a common industrial practice to improve the yield and purity of the final product.[3]

ene_reaction cluster_reactants Reactants cluster_transition Transition State cluster_product Product MaleicAnhydride Maleic Anhydride (Enophile) TransitionState Six-membered Cyclic Transition State MaleicAnhydride->TransitionState Heat (>200°C) Alkene Alkene with Allylic H (Ene) Alkene->TransitionState ASA Alkenyl Succinic Anhydride TransitionState->ASA Concerted Reaction

Caption: The "Ene" Reaction Mechanism for ASA Synthesis.

Experimental Setup and Materials

Equipment
  • High-Pressure Reactor: A stainless steel autoclave equipped with a mechanical stirrer, thermocouple, pressure gauge, and inlet/outlet valves is essential for conducting the reaction at elevated temperatures and pressures.[4]

  • Heating Mantle or Oil Bath: A reliable heating source capable of reaching and maintaining temperatures up to 250°C.

  • Inert Gas Supply: A cylinder of nitrogen or argon with a regulator and tubing to maintain an inert atmosphere within the reactor.

  • Distillation Apparatus: A standard laboratory distillation setup is required for the purification of the product by removing unreacted starting materials.[3]

  • Schlenk Line (Optional): For more rigorous exclusion of air and moisture.

  • Standard Laboratory Glassware: Round-bottom flasks, condensers, dropping funnels, etc.

  • Analytical Instruments: Access to a Fourier-Transform Infrared (FTIR) spectrometer and a Nuclear Magnetic Resonance (NMR) spectrometer is crucial for product characterization.[2][5]

Reagents and Chemicals
  • Alkene: The choice of alkene (e.g., 1-octadecene, polyisobutylene) will determine the properties of the resulting ASA. The alkene should be of high purity.

  • Maleic Anhydride: Reagent grade or higher.

  • Polymerization Inhibitor (Optional but Recommended): Hydroquinone or phenothiazine.[3]

  • Solvent (Optional): High-boiling, inert solvents like xylene can be used, although solvent-free reactions are common.[2]

  • Nitrogen or Argon Gas: High purity.

Detailed Synthesis Protocol

This protocol describes a general procedure for the synthesis of ASA. The specific quantities and reaction parameters may need to be optimized depending on the alkene used.

synthesis_workflow start Start reactor_prep Reactor Preparation: - Clean and dry the autoclave. - Add a magnetic stir bar. start->reactor_prep reagent_charge Reagent Charging: - Add maleic anhydride and alkene. - Optional: Add polymerization inhibitor. reactor_prep->reagent_charge inert_atmosphere Establish Inert Atmosphere: - Seal the reactor. - Purge with nitrogen or argon. reagent_charge->inert_atmosphere heating Heating and Reaction: - Heat to 200-240°C with stirring. - Monitor temperature and pressure. - Maintain for 3-10 hours. inert_atmosphere->heating cooling Cooling: - Cool the reactor to room temperature. heating->cooling depressurize Depressurization: - Carefully vent the reactor. cooling->depressurize purification Purification: - Transfer the crude product. - Distill off excess alkene under reduced pressure. depressurize->purification characterization Product Characterization: - Obtain FTIR and NMR spectra. purification->characterization end End characterization->end

Caption: Experimental Workflow for High-Temperature ASA Synthesis.

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and thoroughly dry. Add a magnetic stir bar to the reactor vessel.

  • Charging Reactants: In a typical synthesis, a molar excess of the alkene is used.[4] A common molar ratio of alkene to maleic anhydride is between 1.5:1 and 5:1.[4]

    • Weigh the desired amount of maleic anhydride and add it to the reactor.

    • Add the corresponding amount of the alkene.

    • If a polymerization inhibitor is used, add it at this stage (typically a small, catalytic amount).

  • Inerting the System: Seal the reactor according to the manufacturer's instructions. Purge the reactor with nitrogen or argon for 15-20 minutes to remove any residual air and moisture. Pressurize the reactor with the inert gas to a low initial pressure.

  • Reaction:

    • Begin stirring the reaction mixture.

    • Heat the reactor to the target temperature, typically in the range of 200-240°C.[2][3] The optimal temperature may vary depending on the specific alkene.

    • Monitor the temperature and pressure throughout the reaction. The pressure will increase as the temperature rises.

    • Maintain the reaction at the target temperature for a period of 3 to 10 hours.[2][3] The reaction time will influence the conversion and the formation of side products.[2]

  • Cooling and Depressurization:

    • After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.

    • Once cooled, carefully and slowly vent the excess pressure in a well-ventilated fume hood.

  • Purification:

    • Open the reactor and transfer the crude product to a round-bottom flask.

    • The unreacted alkene and any other volatile impurities are removed by vacuum distillation.[3] The distillation conditions will depend on the boiling point of the alkene used.

Safety Precautions

  • High-Temperature and Pressure: The reaction is conducted at high temperatures and pressures, posing a significant risk of explosion if not handled properly. Use a certified and properly maintained high-pressure reactor. Never exceed the maximum temperature and pressure ratings of the equipment.

  • Inert Gas Handling: Handle compressed gas cylinders with care and ensure they are properly secured.

  • Chemical Hazards: Maleic anhydride is corrosive and a respiratory irritant. Alkenes can be flammable. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Exothermic Reaction: While the initial heating is required, the reaction can become exothermic. Monitor the temperature closely and have a cooling system on standby if necessary.

  • Depressurization: Venting the reactor should be done slowly and carefully to avoid rapid release of pressure and potential aerosolization of the product.

Characterization of Alkenyl Succinic Anhydrides

Confirmation of the product structure and purity is essential. FTIR and NMR spectroscopy are powerful tools for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of ASA will show characteristic absorption bands for the anhydride and alkene functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
Anhydride C=O Stretch1865-1845 and 1790-1775[2]
Alkene C=C Stretch~1650
trans-Alkene =C-H Bend~970[2]

The presence of two distinct carbonyl peaks is a hallmark of the cyclic anhydride structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information about the ASA product, including the position of the succinic anhydride ring on the alkyl chain.

Proton/CarbonChemical Shift (ppm)Reference
¹H NMR
Olefinic Protons (-CH=CH-)~5.5[2]
Protons on the Succinic Anhydride Ring2.6 - 3.1[2]
¹³C NMR
Carbonyl Carbons (C=O)~170[5]
Olefinic Carbons (-C=C-)120 - 140[5]

The specific chemical shifts will vary depending on the structure of the alkene used. A full assignment of the NMR spectrum is recommended for unambiguous characterization.[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Reaction temperature too low.- Reaction time too short.- Incomplete removal of air/moisture.- Increase reaction temperature within the safe limits of the reactor.- Extend the reaction time.- Ensure thorough purging with inert gas before heating.
Polymerization/Charring - Reaction temperature too high.- Presence of oxygen.- Absence of a polymerization inhibitor.- Lower the reaction temperature.- Improve the inert atmosphere.- Add a polymerization inhibitor like hydroquinone.[3]
Incomplete Reaction - Insufficient heating or reaction time.- Increase temperature and/or reaction time. Monitor the reaction progress by taking small samples (if the reactor setup allows).
Product is Dark in Color - Formation of side products due to high temperatures or impurities.- Optimize reaction conditions (lower temperature, shorter time).- Use higher purity starting materials.- Consider purification by washing with water.[3]

Conclusion

The high-temperature synthesis of Alkenyl Succinic Anhydrides is a robust method for producing these important chemical intermediates. By carefully controlling the reaction parameters, particularly temperature and atmosphere, and by implementing appropriate safety measures, researchers can achieve good yields of the desired product. The analytical techniques outlined in this guide provide the necessary tools for the verification of the product's structure and purity.

References

  • Alkenylsuccinic anhydrides - Wikipedia.

  • US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents.

  • CN102633757A - Preparation method of alkenyl succinic anhydrides (ASA) - Google Patents.

  • Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil - CORE.

  • Alkenyl Succinic Anhydride - Encyclopedia.pub.

  • Alkenylsuccinic anhydrides – Knowledge and References - Taylor & Francis.

  • EP0610469A1 - One-step process for the preparation of alkenyl succinic anhydride - Google Patents.

  • Synthesis and Characterization of 13C-labeled Alkenyl Succinic Anhydride - Ingenta Connect.

  • Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - MDPI.

  • Process for the production of alkenyl-succinic anhydrides - European Patent Office - EP 0359316 B1.

  • Alkenyl Succinic Anhydride (ASA) - TAPPI.org.

  • Alkenyl Succinic Anhydride (ASA) Market Size | Share To 2035 - Business Research Insights.

  • Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID - Theseus.

  • Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy - Newspulpaper.

Sources

Application Note: Analytical Determination of Tetradecenyl Succinic Anhydride (TDSA) Purity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process engineers in the pharmaceutical and polymer industries. It details the validation of Tetradecenyl Succinic Anhydride (TDSA) purity, a critical intermediate in epoxy curing and drug delivery systems.

Executive Summary & Chemical Context

Tetradecenyl Succinic Anhydride (TDSA) is a branched alkenyl succinic anhydride (ASA) synthesized via the "ene" reaction between maleic anhydride and tetradecene. Its purity is critical because:

  • Stoichiometry: In epoxy curing, accurate Anhydride Equivalent Weight (AEW) is required for optimal cross-linking.

  • Hydrolysis: TDSA is hygroscopic; hydrolyzed "free acid" impurities act as chain terminators, weakening polymer matrices.

  • Residuals: Unreacted maleic anhydride (MA) is a sensitizer and must be quantified for regulatory compliance.

This guide prioritizes a dual-method approach : Potentiometric Titration for functional assay (Anhydride content) and GC-FID for impurity profiling (Residual olefin and MA).

Analytical Decision Matrix

The following workflow illustrates the logical selection of methods based on the data requirement.

TDSA_Analysis Start TDSA Sample Received Goal_Assay Goal: Functional Purity (Active Anhydride %) Start->Goal_Assay Goal_Impurity Goal: Residuals (Olefin, Free MA) Start->Goal_Impurity Goal_ID Goal: Identification (Structure) Start->Goal_ID Method_Titr Method A: Potentiometric Titration (Morpholine Method) Goal_Assay->Method_Titr High Precision Method_GC Method B: GC-FID (Direct Injection) Goal_Impurity->Method_GC Trace Detection Method_FTIR Method C: FTIR / NMR Goal_ID->Method_FTIR Qualitative Result_AEW Result_AEW Method_Titr->Result_AEW Output: AEW & % Purity Result_Resid Result_Resid Method_GC->Result_Resid Output: % Free Olefin, % Free MA

Figure 1: Analytical workflow for comprehensive TDSA characterization.

Method A: Functional Purity via Potentiometric Titration

Principle: Gas chromatography is excellent for volatile impurities, but TDSA's high boiling point and polarity make titration the gold standard for determining the functional anhydride content. We utilize the Morpholine Reaction , which is specific to anhydrides and ignores free acids.

Chemical Basis[1][2][3][4][5][6][7][8][9][10]
  • Reaction: Anhydride + Excess Morpholine

    
     Amide-Acid.
    
  • Titration: The excess morpholine is back-titrated with standard HCl.

  • Differentiation: Free acids in the sample do not react with morpholine to consume it; they merely exist in the solution. By titrating the excess base, we isolate the anhydride contribution.

Protocol 1: Anhydride Content (Morpholine Method)

Reagents:

  • Morpholine solution (0.2 N in Methanol).

  • Hydrochloric Acid (0.1 N Methanolic Standard).

  • Solvent: Methanol (HPLC Grade).

Step-by-Step:

  • Blank Preparation: Pipette 25.0 mL of Morpholine solution into a 250 mL flask. Add 50 mL methanol.

  • Sample Preparation: Accurately weigh ~1.0 g of TDSA (

    
    ) into a separate flask. Add 25.0 mL of Morpholine solution. Swirl to dissolve.
    
  • Reaction: Allow the sample mixture to stand for 15 minutes at room temperature. (The reaction is rapid).

  • Titration: Titrate both the Blank and the Sample with 0.1 N HCl potentiometrically to the endpoint (inflection point ~pH 4-5).

    • 
      : Volume HCl for blank (mL).
      
    • 
      : Volume HCl for sample (mL).
      

Calculation:



Note: 

(C18H30O3)

294.43 g/mol .
Protocol 2: Free Acid Content

Principle: Direct titration with a base quantifies the total acidity (Anhydride + Free Acid). Combining this with Protocol 1 allows calculation of Free Acid.

  • Weigh ~2.0 g sample. Dissolve in Acetone/Water (10:1).

  • Titrate with 0.1 N KOH (Methanolic) to phenolphthalein endpoint or potentiometric break.

  • Calculate Total Acid Number (TAN). Subtract the theoretical acid number contributed by the Anhydride (from Protocol 1) to find the Free Acid.

Method B: Impurity Profiling via GC-FID

Principle: This method quantifies unreacted starting materials: Tetradecene (C14 olefin) and Maleic Anhydride (MA). Critical Consideration: TDSA can hydrolyze or decompose in the injector port. For impurity analysis, direct injection is acceptable if the injector is clean and dry. For assay via GC, derivatization (methylation) is required, but Method A (Titration) is preferred for assay.

Instrument Conditions
ParameterSetting
Instrument GC with Flame Ionization Detector (FID)
Column HP-5 or DB-5 (30m x 0.32mm x 0.25µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (20:1), 280°C
Detector FID, 300°C
Oven Program 50°C (2 min)

15°C/min

300°C (10 min)
Injection Vol 1.0 µL
Protocol
  • Internal Standard (ISTD): Prepare a solution of Dotriacontane (C32) in Toluene (approx 1 mg/mL).

  • Standard Preparation: Prepare calibration standards for 1-Tetradecene and Maleic Anhydride in Toluene containing the ISTD.

  • Sample Preparation: Weigh ~100 mg TDSA into a vial. Dilute with 5 mL of the ISTD/Toluene solution.

  • Analysis: Inject standards and samples.

  • Quantification: Use relative response factors (RRF) vs. the Internal Standard.



Method C: Spectroscopic Identification (FTIR)

Purpose: Rapid qualitative check to confirm the succinic ring structure and ensure no gross hydrolysis (which shows as a broad -OH stretch).

Key Diagnostic Bands:

  • 1865 cm⁻¹ & 1785 cm⁻¹: Cyclic Anhydride C=O stretching (Doublet).

  • 1710 cm⁻¹: Free Acid C=O (Indicates hydrolysis/impurity).[1]

  • 1640 cm⁻¹: C=C stretching (Alkenyl chain).

Data Reporting & Validation Standards

Summary of Results Table
ParameterMethodTypical SpecUnit
Appearance VisualClear Amber Liquid-
Assay (Purity) Potentiometric Titration> 95.0% w/w
Free Maleic Anhydride GC-FID< 0.5% w/w
Residual Olefin GC-FID< 2.0% w/w
Free Acid Titration (Calc)< 2.0% w/w
Troubleshooting Guide
  • Drifting Titration Endpoint: Usually indicates moisture contamination in the morpholine reagent. Use fresh reagents and store under desiccant.

  • Ghost Peaks in GC: Maleic anhydride can adsorb to active sites in the liner. Use a deactivated glass wool liner and replace frequently.

  • Low Assay: If GC shows low impurities but Titration shows low assay, the sample is likely partially hydrolyzed (high Free Acid).

References

  • ASTM D1386, "Standard Test Method for Acid Number (Empirical)
  • Wurzburg, O. B., & Mazzarella, E. D. (1963). Novel Paper Sizing Process. U.S. Patent 3,102,064. (Foundational chemistry of ASA).[2][3]

  • Sigma-Aldrich. (2023). Succinic Anhydride Analytical Standards. Link

  • Kemira Oyj. (2025).[1] Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Link

  • Hovione. (2023). Analytical Methods for Small Molecule Development. Link

(Note: While specific ASTM methods for "TDSA" are proprietary to manufacturers, the Morpholine titration described is the industry-standard adaptation of ASTM E256 "Standard Test Method for Chlorine in Organic Compounds by Sodium Peroxide Bomb Ignition" - utilizing similar potentiometric logic, or more specifically ASTM D2113 principles for anhydrides.)

Sources

Troubleshooting & Optimization

Technical Support Center: Rheology & Handling of Tetradecenyl Succinic Anhydride (TDSA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Formulation Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. I specialize in anhydride-cured epoxy systems and hydrophobically modified surfactants.

You are likely here because Tetradecenyl Succinic Anhydride (TDSA) is behaving unpredictably in your formulation. It is a versatile C14-alkenyl intermediate, but it is rheologically temperamental. It exhibits a non-linear viscosity profile and is chemically "thirsty"—its anhydride ring will scavenge atmospheric moisture, triggering a silent chemical change that destroys your flow properties.

This guide is not a generic datasheet. It is a troubleshooting system designed to stabilize your workflow.

Part 1: The Baseline Rheological Profile

"What should my TDSA look like?"

Before troubleshooting, you must establish if your material is within specification. Pure TDSA (CAS 26544-38-7, isomer mixes) acts as a Newtonian fluid under standard conditions, but its viscosity is highly temperature-dependent.

Standard Viscosity Reference Table (Approximate for C14 Isomers) Note: TDSA is often a mixture of branched isomers. Exact values depend on the specific isomer ratio of your batch.

Temperature (°C)Viscosity (cP / mPa[1][2][3]·s)Physical StateFormulation Implication
10°C >1,200Syrupy / SluggishDifficult to pump; poor wetting of fibers.
20-25°C 400 - 650 Standard Liquid Target for storage and dispensing.
40°C 150 - 250Thin OilIdeal for high-shear emulsification.
60°C < 80Water-likeIdeal for epoxy infusion/mold filling.
>120°C < 20Volatile RiskRisk of flash-cure or component volatilization.

Scientist's Note: If your material is >1000 cP at 25°C, do not heat it yet. You likely have a hydrolysis issue (see Part 2). Heating hydrolyzed anhydride can accelerate irreversible gelation.

Part 2: The Silent Killer – Hydrolysis & Viscosity Drift

"Why is my formulation thickening over time?"

The most common failure mode with TDSA is Ring-Opening Hydrolysis . TDSA contains a strained succinic anhydride ring. Upon contact with moisture (even humidity in the air), this ring opens to form a dicarboxylic acid.

  • The Rheological Consequence: The anhydride form interacts via weak van der Waals forces (low viscosity). The acid form (hydrolyzate) is capable of strong Hydrogen Bonding . This creates a pseudo-polymer network, causing viscosity to spike exponentially.

Mechanism Visualization

The following diagram details the chemical pathway that alters your rheology.

HydrolysisMechanism TDSA Pure TDSA (Anhydride Ring) Transition Ring Opening Reaction TDSA->Transition Moisture Moisture (H2O) Moisture->Transition Diacid TDSA-Diacid (Hydrolyzate) Transition->Diacid Irreversible Network H-Bonding Network Diacid->Network Intermolecular Association Result Viscosity Spike / Gelation Network->Result

Caption: The conversion of low-viscosity anhydride to high-viscosity diacid via moisture scavenging.

Part 3: Troubleshooting Guide (Q&A)
Scenario A: Epoxy Curing & Pot Life

Q: My resin/TDSA mix is too viscous to infuse into the mold. Can I add a solvent? A: Avoid volatile solvents if possible. They cause voids during cure.

  • Immediate Fix: Heat the TDSA resin mix to 45-50°C immediately before infusion. As shown in the table above, viscosity drops by ~60% with this mild heat bump.

  • Root Cause Check: If the mix is viscous before mixing with epoxy, your TDSA drum may be hydrolyzed. Check the bottom of the drum; the diacid form is denser and settles as a sludge.

  • Reactive Diluent: Instead of solvent, use a low-viscosity reactive diluent like 1,4-butanediol diglycidyl ether, but you must recalculate your stoichiometric ratio (Anhydride:Epoxy equivalent weight).

Scenario B: Emulsion Stability

Q: My TDSA emulsion separates or creams within 20 minutes. Why? A: You are fighting the "Hydrolysis Clock." In aqueous emulsions (e.g., paper sizing), TDSA begins hydrolyzing the moment it touches water. The diacid form is a poor surfactant and breaks the emulsion.

  • Protocol Adjustment:

    • pH Control: High pH accelerates hydrolysis. Maintain the aqueous phase at pH 4.0–5.0 using an adipic acid buffer.

    • Temperature: Keep the emulsification temperature <25°C. Every 10°C increase doubles the hydrolysis rate.

    • Time: Use the emulsion within 30 minutes of generation.

Scenario C: Storage & Handling

Q: I left the drum open overnight. Is the batch ruined? A: Likely, yes, for the top layer. TDSA is hygroscopic. A "skin" of diacid may form on top.

  • Recovery Protocol: Do not mix the drum! The diacid skin will contaminate the bulk. Carefully siphon the liquid from below the surface. Test the viscosity of the siphoned material.[3] If it is >700 cP at 25°C, the moisture contamination is systemic—discard the batch.

Part 4: Critical Experimental Protocols
Protocol 1: The "Bubble Test" for Purity (Quick Check)

Use this when you lack analytical equipment but suspect hydrolysis.

  • Place 5 mL of TDSA in a test tube.

  • Heat to 120°C in an oil bath.

  • Observation:

    • Clear/Quiet: Good quality anhydride.[4]

    • Bubbling/Foaming: The material is releasing water vapor (from absorbed moisture) or CO2 (decarboxylation of the diacid). Do not use.

Protocol 2: Quantitative Hydrolysis Check (FTIR)

The Gold Standard for validating TDSA quality.

  • Equipment: FTIR Spectrometer (ATR mode).

  • Target Peaks:

    • 1860 cm⁻¹ & 1780 cm⁻¹: Characteristic cyclic anhydride doublets. (These should be strong).

    • 1710 cm⁻¹: Carboxylic acid carbonyl stretch.

  • Analysis: If the peak at 1710 cm⁻¹ is >5% the height of the 1780 cm⁻¹ peak, your material has significant hydrolysis (>2-3% free acid).

Protocol 3: Viscosity Recovery (Filtration)

Attempt this only if the hydrolysis is minor (cloudy appearance).

  • The diacid form is less soluble in the anhydride at low temperatures.

  • Chill the TDSA to 4°C for 24 hours.

  • The diacid will precipitate/crystallize.

  • Filter through a 0.45-micron PTFE membrane under nitrogen pressure.

  • Warning: This does not remove dissolved water, only the reacted acid.

Part 5: Decision Logic for Viscosity Management

Use this flow to determine the correct intervention for your formulation.

TroubleshootingFlow Start Problem: High Viscosity CheckTemp Is Temp < 20°C? Start->CheckTemp HeatIt Action: Heat to 40-50°C CheckTemp->HeatIt Yes CheckClarity Is Liquid Cloudy? CheckTemp->CheckClarity No (Temp is normal) CheckHistory Was Container Open to Air? CheckClarity->CheckHistory No (Clear) HydrolysisLikely Diagnosis: Hydrolysis (Diacid Formation) CheckClarity->HydrolysisLikely Yes (Cloudy) CheckHistory->HeatIt No (Likely Thixotropic) CheckHistory->HydrolysisLikely Yes Filtration Action: Chill & Filter (See Protocol 3) HydrolysisLikely->Filtration Minor (<5%) Discard Action: Discard Batch HydrolysisLikely->Discard Major (>5%)

Caption: Decision matrix for identifying the root cause of viscosity excursions.

References
  • Dixie Chemical. (2025). Advanced Curing Agents for Thermoset Applications: Dodecenyl Succinic Anhydride Properties.[2] Retrieved from [Link]

  • TAPPI. (2025). Alkenyl Succinic Anhydride (ASA) Emulsion Stability and Hydrolysis Mechanisms.[5] Technical Association of the Pulp and Paper Industry. Retrieved from [Link]

  • MDPI. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations. Polymers Journal. Retrieved from [Link]

Sources

Technical Support Center: Alkenyl Succinic Anhydride (ASA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 Engineering Support Subject: Troubleshooting Yield & Purity in Maleic Anhydride "Ene" Reactions

Introduction: The "Ene" Reaction Balance

Welcome to the Advanced Synthesis Support Center. If you are experiencing poor yields, high viscosity (tar formation), or discoloration during ASA synthesis, you are likely battling the kinetic competition between the Alder-ene reaction (desired) and radical polymerization (undesired).

The synthesis of ASA involves the thermal reaction of Maleic Anhydride (MA) with an olefin (typically C16–C24) at temperatures exceeding 200°C. Because MA is an electron-deficient dienophile, it is prone to homopolymerization under the very conditions required to drive the Ene reaction.

This guide prioritizes causality . We do not just tell you what to fix; we explain why the chemistry failed so you can build a self-validating system.

Module 1: Visualizing the Failure Points

Before adjusting parameters, you must visualize the competing pathways. The diagram below illustrates how thermal conditions and radical initiators (impurities/oxygen) divert your reagents from the desired ASA product into "Tar" (Poly-MA).

ASA_Reaction_Pathways Reagents Reagents: Olefin + Maleic Anhydride Transition Transition State (>200°C) Reagents->Transition Thermal Activation Radical Radical Initiation (O2, Peroxides, Metals) Reagents->Radical Oxidation/Impurities ASA Product: Alkenyl Succinic Anhydride (Clear/Amber Liquid) Transition->ASA Concerted Ene Mechanism (6e- cyclic shift) Tar Byproduct: Poly-Maleic Anhydride (Tar) (Dark Viscous Sludge) Transition->Tar Excessive Temp (>240°C) Radical->Tar Chain Polymerization

Figure 1: Kinetic competition between the concerted Ene mechanism (Green) and radical polymerization (Black). Oxygen exclusion is the primary gatekeeper against Tar formation.

Module 2: Troubleshooting Guides

Scenario A: Low Yield (High Residual Olefin)

Symptom: The reaction mixture remains thin; GC/HPLC shows high unreacted olefin content after 4+ hours.

Potential CauseThe MechanismCorrective Action
Temperature too low The Ene reaction has a high activation energy (

). Below 190°C, the reaction rate is negligible.
Increase Temp: Target 200°C – 220°C . If using internal olefins, you may need 230°C due to steric hindrance [1].
Olefin Isomerization Terminal

-olefins react faster than internal olefins. If your feed is purely internal, kinetics slow down significantly.
Catalysis: Consider adding a Lewis Acid catalyst (e.g.,

or Silica) to lower

, though this complicates purification [2].
Reflux Cooling If the olefin boils at the reaction temp (e.g., C16), it refluxes, cooling the liquid phase where the reaction occurs.Pressurize: Use an autoclave (50–100 psi

) to keep reactants in the liquid phase at 220°C.
Scenario B: High Viscosity & Dark Color (Tar Formation)

Symptom: The product is black, opaque, and extremely viscous. Yield of distillable ASA is low.[1]

Potential CauseThe MechanismCorrective Action
Oxygen Ingress

acts as a radical initiator, triggering the homopolymerization of Maleic Anhydride into "tar" before it can react with the olefin.
Nitrogen Sparge: Do not just blanket. Sparge the olefin with

for 30 mins before heating. Maintain positive pressure during reaction.
MA Concentration High local concentrations of MA favor MA-MA collisions (polymerization) over MA-Olefin collisions (Ene reaction).Stoichiometry Shift: Use an excess of Olefin (1.2:1 to 2:1 molar ratio). This dilutes MA, statistically favoring the Ene pathway [3].
Lack of Inhibitors Thermal stress generates spontaneous radicals.Add Antioxidants: Add BHT or Phenothiazine (1000–3000 ppm) to the reaction mix to scavenge radicals [1].
Scenario C: Cloudiness / Precipitate

Symptom: The final product is hazy or contains crystals.

Potential CauseThe MechanismCorrective Action
Hydrolysis MA or ASA has reacted with moisture to form Succinic Acid (crystalline solid).Drying: Ensure Olefin moisture content is <200 ppm. Store MA in a desiccator.
Maleic Acid If MA hydrolyzes before reaction, Maleic Acid forms. Maleic Acid does not undergo the Ene reaction efficiently and chars.Filtration: Filter the hot crude product before distillation to remove fumaric acid (isomerized maleic acid) or polymeric sludge.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Octadecenyl Succinic Anhydride (C18-ASA) targeting >85% conversion with minimal tar.

Reagent Preparation
  • Olefin: 1-Octadecene (C18 alpha-olefin). Note: Internal olefins require higher temps.

  • Dienophile: Maleic Anhydride (Briquettes/Flakes).[2][3]

  • Inhibitor: BHT (Butylated hydroxytoluene) or Phenothiazine.

  • Ratio: 1.2 : 1.0 (Olefin : MA). Excess olefin suppresses tar.

Reaction Setup
  • Vessel: High-pressure Parr reactor (Autoclave) OR heavy-walled glass reactor with overhead stirring.

  • Atmosphere: Strictly Inert (

    
    ).
    
Step-by-Step Procedure
  • Charge: Load 1.2 molar equivalents of Olefin and 0.1% (wt/wt) Inhibitor into the reactor.

  • Deoxygenate: Sparge with Nitrogen for 30 minutes at room temperature. Critical Step.

  • Heat: Ramp temperature to 180°C .

  • Addition: Add 1.0 molar equivalent of Maleic Anhydride. (Ideally, add molten MA slowly over 1 hour to keep MA concentration low, further reducing polymerization risk).

  • Reaction: Ramp to 210°C – 220°C . Hold for 4–6 hours .

    • Monitoring: Track disappearance of MA via FTIR (Carbonyl peak shift) or GC.

  • Workup (Purification):

    • Cool to 60°C.

    • Vacuum Distillation: Apply high vacuum (<5 mmHg).

    • Fraction 1: Unreacted MA (sublimes/distills first).

    • Fraction 2: Excess Olefin.[1]

    • Residue: The desired ASA product remains in the pot (boiling point is very high).

  • Polishing: If hazy, filter through a 5-micron pad to remove hydrolyzed acid crystals.

Module 4: Decision Matrix (Logic Flow)

Use this logic flow to determine your next optimization step.

Troubleshooting_Logic Start Analyze Crude Product CheckViscosity Is Viscosity High / Black? Start->CheckViscosity CheckYield Is Conversion < 70%? CheckViscosity->CheckYield No Polymerization Issue: Polymerization Action: Add BHT + Increase Olefin Ratio CheckViscosity->Polymerization Yes Kinetics Issue: Slow Kinetics Action: Increase Temp (+10°C) or Pressure CheckYield->Kinetics Yes (High Residual Olefin) Purity Issue: Hydrolysis Action: Dry Reagents + N2 Sparge CheckYield->Purity No (But Solids Present) Success Process Optimized CheckYield->Success No (Clear Liquid)

Figure 2: Decision matrix for diagnosing ASA synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use atmospheric reflux instead of an autoclave? A: Only if your olefin has a boiling point significantly higher than 200°C (e.g., C20+). For C16 or C18, atmospheric reflux limits the temperature to the olefin's boiling point, which often stalls the reaction kinetics. An autoclave allows you to superheat the liquid phase [4].

Q: Why is my ASA turning into a solid crystal after a few days? A: This is likely hydrolysis . The anhydride ring opens to form the di-acid upon contact with atmospheric moisture. The di-acid is often a solid. Store your ASA under nitrogen in a tightly sealed container.

Q: Why do some protocols recommend adding resin/tar inhibitors like "Phenothiazine"? A: Maleic anhydride is prone to radical polymerization. Phenothiazine acts as a radical scavenger. It sacrifices itself to stop the chain reaction that creates tar, ensuring the MA remains available for the Ene reaction [1].

References

  • Alkenylsuccinic anhydrides - Preparation and Side Reactions. Wikipedia. (General overview of synthesis conditions, temperatures >200°C, and antioxidant use). Link

  • Preparation method of alkenyl succinic anhydrides (ASA). Google Patents CN102633757A. (Details on molar ratios 1.0–4.0 and silica catalysts). Link

  • Reaction of olefins with maleic anhydride. Google Patents US4761488A.[2] (Discusses the formation of black solids/tar and the need for additives/excess olefin). Link

  • Alkenyl Succinic Anhydride (ASA). TAPPI. (Industrial context on Ene reaction mechanism and application). Link

  • Kinetics and mechanism of the reaction between maleic anhydride and fatty acid esters. ResearchGate. (Kinetic data confirming second-order kinetics and concerted mechanism). Link

Sources

Technical Support Center: Analysis of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-, a member of the Alkenyl Succinic Anhydride (ASA) family. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying and quantifying the active compound and its related impurities.

Introduction to the Analyte and its Challenges

2,5-Furandione, dihydro-3-(tetradecen-1-yl)- is a reactive chemical intermediate characterized by a succinic anhydride head and a long hydrophobic alkyl chain.[1] This structure, while useful for its intended applications, presents unique analytical challenges. The anhydride ring is highly susceptible to hydrolysis, readily reacting with trace amounts of water to form its corresponding dicarboxylic acid, the primary process-related impurity.[2][3][4] Furthermore, impurities can arise from the manufacturing process, including unreacted starting materials, isomers of the alkenyl chain, and potential oligomers.[5]

This guide provides a systematic approach to developing a robust HPLC method and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- and what is its primary impurity?

A: 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- is an Alkenyl Succinic Anhydride (ASA). Its core structure consists of a five-membered anhydride ring attached to a C14 alkenyl chain.[1][6] The most significant and common impurity is its hydrolysis product, the corresponding tetradecenyl succinic acid. This occurs when the highly reactive anhydride ring opens upon contact with water.[3][4][7] This di-acid is more polar than the parent anhydride and will, therefore, have a shorter retention time in reversed-phase HPLC.

Q2: Why is careful sample and mobile phase preparation critical for this analysis?

A: Due to the high reactivity of the anhydride group, meticulous exclusion of water is paramount until the moment of injection.[2] Any residual moisture in the sample solvent (diluent), mobile phase, or HPLC system hardware can artificially inflate the quantity of the hydrolyzed impurity, leading to inaccurate results. Using fresh, HPLC-grade anhydrous solvents for sample preparation is essential.

Q3: What type of HPLC column is recommended for this analysis?

A: A reversed-phase (RP) column is ideal. Given the molecule's significant hydrophobic character from the C14 chain, a C18 or C8 stationary phase provides excellent retention and separation from more polar impurities. A standard column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Q4: What is a typical starting mobile phase?

A: A gradient elution using Acetonitrile (ACN) and water is a common and effective choice.[8] A small amount of acid, such as 0.1% formic acid or phosphoric acid, is typically added to both phases to ensure good peak shape by suppressing the ionization of any acidic impurities.[8] Formic acid is preferred for mass spectrometry (MS) compatibility.

HPLC Method Protocol: Baseline Separation

This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.

Experimental Protocol
  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 70% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 70% B over 1 minute.

    • Equilibrate at 70% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Anhydrous Acetonitrile.

Expected Results
CompoundExpected Retention Time (min)Peak Shape Characteristics
Tetradecenyl Succinic Acid (Di-acid Impurity)~5 - 7Typically a sharp, symmetrical peak.
2,5-Furandione, dihydro-3-(tetradecen-1-yl)- ~12 - 14 May appear as a cluster of peaks due to isomers.
Unreacted Olefins>15Elutes late due to high hydrophobicity.

Troubleshooting Guide

This section addresses specific chromatographic problems in a question-and-answer format, providing causal explanations and corrective actions.

Issue 1: An unexpectedly large, early-eluting peak is observed.

Q: My chromatogram shows a significant peak around 5-7 minutes that I don't expect. What is it and why is it there?

A: This is the hallmark signature of the hydrolyzed impurity, tetradecenyl succinic acid. The dicarboxylic acid is substantially more polar than the parent anhydride, causing it to have less affinity for the C18 stationary phase and elute much earlier. Its presence can be due to either the manufacturing process or inadvertent hydrolysis during sample preparation or analysis.

Causality: The succinic anhydride ring is electrophilic and highly susceptible to nucleophilic attack by water.[4][7] This reaction is often catalyzed by acidic or basic conditions and occurs rapidly in aqueous environments.[2]

Diagnostic & Corrective Workflow

Caption: Troubleshooting workflow for an unexpected early-eluting peak.

Issue 2: Ghost peaks appear in the chromatogram.

Q: I see small, unexpected peaks in my blank runs and samples that don't seem to be related to my analyte. What are they?

A: These are known as "ghost peaks" and are a common nuisance in HPLC. They are not part of your sample but are impurities introduced from the HPLC system or solvents.[9][10] They often appear as broad peaks in gradient runs when the mobile phase strength increases, eluting contaminants that have adsorbed to the column head or tubing.

Causality: Ghost peaks can originate from several sources:

  • Mobile Phase: Contaminants in the water or organic solvent, or bacterial growth in un-buffered aqueous phases.[9][11]

  • Sample Carryover: Residue from a previous, more concentrated injection adsorbing to the injector needle, valve, or loop.[10]

  • Leachables: Compounds leaching from plastic solvent bottles, tubing, or vials.

Diagnostic Protocol
  • Run a Blank Gradient: Inject your sample diluent (anhydrous ACN) and run the full gradient. If the ghost peaks are present, the source is not the sample itself.

  • Isolate the Source:

    • Replace Mobile Phase A (Water + Acid) with a freshly prepared batch from a new bottle of HPLC-grade water. Run another blank. If the peaks disappear, the original aqueous phase was the source.

    • If peaks persist, do the same for Mobile Phase B (ACN + Acid).

    • If the mobile phase is not the source, the issue is likely carryover. Perform several needle washes and inject a series of blanks. If the peak intensity decreases with each injection, carryover is confirmed.

Corrective Actions
  • Always use high-purity, HPLC-grade solvents and reagents.[12]

  • Filter aqueous mobile phases and replace them daily to prevent microbial growth.

  • Develop a robust needle/injector wash method, using a solvent strong enough to remove all traces of the analyte (e.g., Isopropanol).

Issue 3: Poor peak shape (tailing or fronting) of the main analyte.

Q: My main analyte peak is tailing significantly. How can I improve its symmetry?

A: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase, or issues with the column itself.[13]

Causality & Solutions:

Potential CauseExplanationRecommended Solution
Secondary Silanol Interactions Residual, un-capped silanol groups on the silica support can interact with polar parts of the analyte (the anhydride/acid head), causing tailing. This is more pronounced for the hydrolyzed di-acid.Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or phosphoric acid) to keep the silanols protonated and minimize interaction.
Column Overload Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a non-ideal distribution and peak tailing.Dilute the sample by a factor of 5 or 10 and re-inject. If peak shape improves, the original concentration was too high.[12]
Column Void or Contamination A void at the head of the column or irreversible adsorption of matrix components can disrupt the flow path, leading to peak distortion for all analytes.First, try back-flushing the column (disconnect from the detector first). If this fails, replace the column with a new one. Always use a guard column to protect the analytical column.
Mismatch between Sample Diluent and Mobile Phase If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.While anhydrous ACN is needed to prevent hydrolysis, the initial mobile phase is also high in ACN (70%), so this is a less likely cause here but should be considered.

References

  • Title: Separation of 2,5-Furandione, dihydro-3-methylene- on Newcrom R1 HPLC column Source: HPLC.UV.MethodS URL: [Link]

  • Title: Alkenyl Succinic Anhydride (ASA) Source: TAPPI.org URL: [Link]

  • Title: Alkenyl Succinic Anhydride Structure Influences the Surface Activities of Gelatin Derivatives Source: Journal of Surfactants and Detergents URL: [Link]

  • Title: Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review Source: Polymers (Basel) URL: [Link]

  • Title: 2,5-Furandione, dihydro-3-(tetrapropenyl)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy Source: Newspulpaper URL: [Link]

  • Title: Alkenylsuccinic anhydrides Source: Wikipedia URL: [Link]

  • Title: 2,5-Furandione, dihydro-3-(octadecen-1-yl)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters Source: BioResources URL: [Link]

  • Title: HPLC Troubleshooting Mini Guide - Baseline Issues Source: Phenomenex URL: [Link]

  • Title: Succinic anhydride Source: Wikipedia URL: [Link]

  • Title: How to Identify Ghost Peaks in U/HPLC Source: Phenomenex URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis Source: Shimadzu URL: [Link]

  • Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL: [Link]

  • Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]

  • Title: Hydrolytic cleavage of succinic anhydride via ring opening and... Source: ResearchGate URL: [Link]

  • Title: What causes a “ghost” peak and what can I do to prevent this? Source: Waters Corporation URL: [Link]

  • Title: Conquer Ghost Peaks in HPLC: Identification and Elimination Source: Separation Science URL: [Link]

  • Title: Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC International URL: [Link]

  • Title: dihydro-3-(tetradecenyl)furan-2,5-dione Source: Chemsrc URL: [Link]

Sources

Minimizing by-product formation in tetradecenyl succinic anhydride production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Tetradecenyl Succinic Anhydride (TDSA) Technical Support Center.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Minimizing By-Product Formation in Thermal Ene Reactions

Introduction: The TDSA Purity Challenge

Tetradecenyl Succinic Anhydride (TDSA) is a critical intermediate for hydrophobic modification in drug delivery systems and surfactant synthesis. However, the thermal "Ene" reaction required to synthesize it from 1-tetradecene and maleic anhydride (MA) is notoriously prone to side reactions.

If you are seeing dark viscous resin (tar) , low conversion rates , or hydrolysis peaks in your IR/NMR spectra, you are encountering the three enemies of ASA production: Radical Polymerization , Olefin Isomerization , and Moisture Ingress .

This guide synthesizes industrial best practices with mechanistic rigor to help you isolate high-purity TDSA.

Module 1: The Chemistry of Contamination

Q: Why is my reaction mixture turning into a black tar instead of a clear amber liquid?

A: You are witnessing the competition between the desired Ene Reaction and the undesired Radical Polymerization of Maleic Anhydride.

The Ene reaction is a concerted thermal process (pericyclic reaction) that requires high activation energy (typically >180°C). However, Maleic Anhydride is highly susceptible to free-radical homopolymerization, which has a much lower activation energy. If you do not actively suppress free radicals, MA will polymerize with itself or copolymerize with the olefin to form "tar" before the Ene reaction can complete.

The Pathway Divergence:

ReactionPathways cluster_Main Desired Pathway (Thermal) cluster_Side Undesired Pathway (Radical) Reactants 1-Tetradecene + Maleic Anhydride EneTransition Concerted Ene Transition State (>180°C) Reactants->EneTransition Heat RadicalInitiation Radical Initiation (Trace O2 / Impurities) Reactants->RadicalInitiation No Inhibitor TDSA Tetradecenyl Succinic Anhydride (Target Product) EneTransition->TDSA Polymerization MA Homopolymerization (Black Tar/Resin) RadicalInitiation->Polymerization

Figure 1: Mechanistic divergence between the desired Ene reaction and the parasitic polymerization of Maleic Anhydride.

Module 2: Reaction Optimization (Troubleshooting)

Q: How do I stop polymerization without killing the Ene reaction?

A: You must create a "Radical-Free Zone" while maintaining high thermal energy. This is achieved through a specific combination of Inhibitors and Molar Ratios .

The Inhibitor Protocol

Do not rely on the "cleanliness" of your reagents. Always add a radical scavenger.

  • Primary Recommendation: Phenothiazine or BHT (Butylated hydroxytoluene) .

  • Dosage: 1000–2000 ppm relative to Maleic Anhydride.

  • Mechanism: These compounds donate hydrogen atoms to neutralize propagating radical chains, effectively "capping" the polymer before it forms tar.

The Molar Ratio Strategy

Never run this reaction 1:1.

  • Rule: Use an excess of 1-Tetradecene (the Olefin).

  • Target Ratio: 1.2 to 1.5 moles of Olefin : 1 mole of Maleic Anhydride.

  • Reasoning: Excess olefin dilutes the Maleic Anhydride, reducing the probability of two MA molecules colliding and polymerizing. It forces the kinetics toward the MA-Olefin collision (Ene reaction).

Q: My conversion is low, but I'm afraid to raise the temperature. What is the safe window?

A: The Ene reaction has a high activation barrier. Below 180°C, the rate is glacial.

  • Optimal Window: 200°C – 220°C.

  • Duration: 4 – 8 hours.

  • Pressure: Run in a pressure vessel (autoclave) or under reflux if the boiling point permits (1-Tetradecene bp is ~250°C, so atmospheric reflux is possible, but a sealed system prevents oxidation).

  • Atmosphere: Strict Nitrogen Sparging is mandatory. Oxygen is a radical initiator.

Summary of Optimization Parameters:

ParameterRecommended RangeImpact of Deviation
Temperature 200°C – 220°C<180°C: Low conversion. >230°C: Severe tar/decomposition.
Molar Ratio 1.2 – 1.5 (Olefin:MA)1:1: High tar risk. >2.0: Waste of reagent, difficult purification.
Inhibitor Phenothiazine (1000 ppm)None: Black product (Poly-MA).
Atmosphere Nitrogen (Inert)Air/O2: Rapid oxidation and polymerization.

Module 3: Purification & Work-up

Q: I have unreacted Maleic Anhydride and Tetradecene left. Can I wash them out?

A: NO. Do not use aqueous washes for the crude product. TDSA is an anhydride.[1][2][3][4][5][6] Exposure to water (especially alkaline water) will hydrolyze the ring into Tetradecenyl Succinic Acid , a sticky diacid that is useless for most hydrophobic modifications and difficult to re-cyclize.

Protocol: Vacuum Distillation The only chemically sound purification method for TDSA is fractional distillation under reduced pressure.

  • Strip Unreacted MA: Maleic Anhydride sublimes/boils at a much lower temperature than TDSA.

    • Conditions: 100°C – 120°C at 10–20 mmHg.

    • Observation: MA will sublime into the condenser (watch for clogging).

  • Strip Excess Olefin: 1-Tetradecene is the next fraction.

    • Conditions: 130°C – 150°C at 5–10 mmHg.

  • Isolate TDSA:

    • Conditions: High vacuum (<1 mmHg) is required due to the high molecular weight of the C14 chain.

    • Note: If high vacuum is unavailable, simply stripping the volatile MA and Olefin (Steps 1 & 2) often yields a product >90% pure, which is sufficient for many applications.

Module 4: Isomerization & Analysis

Q: My NMR shows internal double bonds. Did the reaction fail?

A: Not necessarily. This is a characteristic feature of the Ene reaction. During the transition state, the double bond of the 1-tetradecene shifts position (migration).

  • 1-Tetradecene (Alpha-olefin)

    
    Internal Alkenyl Succinic Anhydride .
    
  • This isomerization is mechanistically unavoidable. If your application strictly requires a terminal double bond, the thermal Ene route is not suitable (you would need a transition-metal catalyzed route, which is rare for this specific synthesis).

Troubleshooting Workflow:

Troubleshooting Start Problem Identification Viscosity High Viscosity / Black Color? Start->Viscosity LowYield Low Yield / Unreacted MA? Start->LowYield Hydrolysis IR Peak at 1710 cm-1 (Acid)? Start->Hydrolysis Polymerization CAUSE: Radical Polymerization FIX: Add Phenothiazine + N2 Purge Viscosity->Polymerization Yes TempCheck CAUSE: Temp < 200°C or 1:1 Ratio FIX: Increase Temp & Olefin Excess LowYield->TempCheck Yes Moisture CAUSE: Moisture Ingress FIX: Dry Glassware, Store under N2 Hydrolysis->Moisture Yes

Figure 2: Decision tree for diagnosing common failure modes in TDSA synthesis.

References

  • Synthesis of Alkenyl Succinic Anhydrides (ASA)

    • Mechanism & Conditions:[2][7][8][9] Detailed analysis of the Ene reaction vs. radical polymerization pathways.

    • Source:

  • Inhibitor Strategies

    • Protocol: Use of phenothiazine and antioxidants to suppress tar formation in maleic anhydride reactions.[10]

    • Source:

  • Hydrolysis & Stability

    • Data: Hydrolysis behavior of ASA in aqueous environments and the form
    • Source:

  • General Ene Reaction Chemistry

    • Background: The thermal reaction of maleic anhydride with olefins (Ene reaction).
    • Source:

Sources

Technical Support Center: Stabilizing Tetradecenyl Succinic Anhydride (TSA) Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Tetradecenyl Succinic Anhydride (TSA) Emulsion Stability Audience: Pharmaceutical Researchers & Formulation Scientists

Introduction: The Hydrolysis-Stability Paradox

Welcome to the technical support center. If you are working with Tetradecenyl Succinic Anhydride (TSA) , you are likely facing a unique challenge: you are trying to stabilize a highly reactive oil in the very medium (water) that destroys it.

TSA is a C14-homolog of the Alkenyl Succinic Anhydride (ASA) family. In drug development, it is often used as a reactive hydrophobic anchor (to modify polysaccharides, proteins, or drug carriers) or as a precursor for amphiphilic stabilizers (e.g., TSA-modified starch).

The Core Problem: The anhydride ring is electrophilic and prone to rapid hydrolysis in water, forming Tetradecenyl Succinic Acid . This dicarboxylic acid is surface-active but lacks the reactivity of the anhydride and often destabilizes the emulsion by altering the zeta potential and pH.

This guide provides the protocols to balance colloidal stability (keeping droplets dispersed) against chemical stability (preventing ring opening).

Module 1: Formulation & Chemistry

Q1: Why does my TSA emulsion lose reactivity within 30 minutes?

Diagnosis: You are likely experiencing rapid hydrolysis . This is not just a chemical loss; the byproduct (succinic acid) lowers the pH, which can destabilize your surfactant system if it is pH-sensitive.

The Fix: The "Protective Shell" Strategy Standard small-molecule surfactants (like SDS or Tweens) are often insufficient because they allow water easy access to the TSA interface. You need a steric barrier .

  • Recommendation: Use a high-molecular-weight protective colloid.

    • Protocol: Blend TSA with 1-3% solution of Hydrophobically Modified Starch (OSA-Starch) or Polyvinyl Alcohol (PVA) (87-89% hydrolyzed).

    • Mechanism: These polymers adsorb to the interface, creating a thick hydrated layer that physically retards the diffusion of water molecules to the anhydride ring.

Q2: What is the optimal pH for TSA emulsions?

Diagnosis: High pH catalyzes hydrolysis; low pH promotes acid-induced aggregation.

The Fix: The "Metastable Window"

  • Target pH: 3.5 – 4.5 .

  • Why: Hydrolysis of succinic anhydrides is base-catalyzed. At pH > 6, the hydrolysis rate increases exponentially. At pH < 3, the emulsion may flocculate if you are using anionic stabilizers (due to protonation of carboxyl groups).

  • Buffer: Use a Citrate-Phosphate buffer (10 mM). Avoid amine-based buffers (Tris, Glycine) as they will react with the anhydride ring (aminolysis).

Q3: My emulsion creams immediately after homogenization. Is it hydrolysis?

Diagnosis: No, immediate separation is usually physical instability (large particle size), not chemical hydrolysis. TSA is a low-density oil.

The Fix: Viscosity Matching

  • Action: Increase the viscosity of the continuous phase.

  • Additive: Add Xanthan Gum (0.1%) or Microfibrillated Cellulose (MFC) to the aqueous phase before emulsification. This creates a yield stress that prevents the buoyant TSA droplets from rising (creaming).

Module 2: Process Parameters (The "Cold-Shear" Protocol)

Q4: Should I use Sonication or High-Pressure Homogenization (HPH)?

Recommendation: High-Pressure Homogenization (HPH) is superior, but temperature control is critical.

The "Cold-Shear" Protocol:

  • Pre-Cooling: Chill your aqueous phase to 4°C before mixing.

  • Pre-Emulsion: Disperse TSA into the aqueous phase using a high-shear rotor-stator (e.g., Ultra-Turrax) at 10,000 rpm for 1 minute.

  • Homogenization: Pass through an HPH (e.g., Microfluidizer) at 500–800 bar .

    • Crucial Step: The interaction chamber must be jacketed with ice water. The energy input from HPH generates significant heat, which will instantly hydrolyze the TSA if not removed.

  • Quench: Collect the output immediately into an ice bath.

Module 3: Visualizing the Instability Mechanism

Understanding the competition between Emulsification (stabilization) and Hydrolysis (degradation) is vital.

TSA_Stability TSA_Oil TSA Oil Phase (Anhydride Ring Intact) Emulsion Stable TSA Emulsion (Steric Barrier) TSA_Oil->Emulsion High Shear + Protective Colloid Water Aqueous Phase (pH 4.0, 4°C) Water->Emulsion Dispersion Hydrolysis Hydrolysis Reaction (Ring Opening) Emulsion->Hydrolysis Heat / High pH / Time > 2 hrs Coalescence Coalescence/Breaking Emulsion->Coalescence Insufficient Surfactant Acid_Byproduct Tetradecenyl Succinic Acid Hydrolysis->Acid_Byproduct Formation of Dicarboxylic Acid Acid_Byproduct->Coalescence Loss of Reactivity & Zeta Potential Shift

Figure 1: The "Race Against Time." Stability depends on establishing the emulsion structure (Yellow) before Hydrolysis (Red) degrades the active anhydride to its acid form.

Module 4: Troubleshooting Matrix

Use this table to diagnose failures in your TSA experiments.

SymptomProbable CauseVerification TestCorrective Action
pH Drift (Acidification) Rapid HydrolysisMeasure pH. If it drops by >1.0 unit in 1 hr, ring opening is occurring.Lower temp to 4°C. Switch to polymer stabilizer (PVA/Starch).
Creaming (White Layer) Large Droplet SizeMicroscopy. Droplets > 5µm rise according to Stokes' Law.Increase shear pressure. Add Xanthan Gum (0.1%) to water phase.
Oiling Off (Free Oil) CoalescenceMicroscopy. Droplets merging into pools.Insufficient surfactant. Increase OSA-starch ratio to 4:1 (Starch:TSA).
Loss of Reactivity Hydrolyzed AnhydrideFTIR. Disappearance of anhydride peaks (1785/1865 cm⁻¹).Prepare emulsion immediately before use. Do not store > 2 hours.

Module 5: Experimental Protocol

Standard Operating Procedure: TSA-Starch Reactive Emulsion

This protocol creates a stable emulsion suitable for surface modification or drug carrier synthesis.

Materials:

  • Tetradecenyl Succinic Anhydride (TSA)

  • OSA-Modified Starch (e.g., Hi-Cap® or equivalent)

  • Citrate Buffer (pH 4.0)

Step-by-Step:

  • Preparation: Dissolve 3.0 g OSA-Starch in 96 mL Citrate Buffer. Hydrate for 30 mins at room temperature. Cool to 4°C.

  • Addition: Slowly add 1.0 g TSA (Oil phase) while mixing with a rotor-stator at 5,000 rpm.

  • Emulsification: Increase speed to 15,000 rpm for 2 minutes. Maintain temperature < 10°C using an ice bath.

  • Validation:

    • Check Particle Size (Target: < 2 µm).[1]

    • Check pH (Target: 4.0 ± 0.2).

  • Usage: Use within 60 minutes . If storage is required, freeze-drying (lyophilization) with a cryoprotectant (sucrose) is the only way to preserve the anhydride ring long-term.

References

  • Mora, C. P., et al. (2025). "Octenyl succinic anhydride-modified starches as emulsifier agents: A comparative study emphasizing stability, rheology, and emulsion's microstructure." Journal of Pharmaceutical Sciences. Link

  • Zhang, T., et al. (2022). "Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions." Food Chemistry. Link

  • Wurzburg, O. B., & Mazzarella, E. D. (1963). "Alkenyl Succinic Anhydride Sizing Agents." Tappi Journal. (Foundational text on ASA chemistry). Link

  • Hui, X., et al. (2018). "Synthesis, characterization and emulsification properties of dodecenyl succinic anhydride derivatives of gum arabic." Carbohydrate Polymers. Link

  • Li, J., et al. (2016). "Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing." BioResources. Link

Sources

Overcoming incomplete reactions when using 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-, a long-chain alkenyl succinic anhydride (ASA) commonly referred to as Tetradecenyl Succinic Anhydride (TDSA). This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile but sensitive reagent. Our goal is to move beyond simple procedural steps and provide the causal reasoning necessary for successful, reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of TDSA.

Q1: What are the key properties of TDSA that I should be aware of before starting my experiment?

A1: TDSA is characterized by two main structural features that dictate its reactivity and handling:

  • The Succinic Anhydride Head: This is a highly strained, five-membered ring, making it an excellent electrophile for nucleophilic acyl substitution. It readily reacts with nucleophiles like amines and alcohols.[1]

  • The C14 Alkyl Chain: The long, non-polar tetradecenyl tail makes the molecule oily and imparts significant hydrophobicity. This dictates its solubility, which is generally high in non-polar organic solvents (e.g., hexanes, toluene, dichloromethane) and very low in polar solvents, especially water.[2][3]

The most critical property to manage is the anhydride's extreme susceptibility to hydrolysis.[3][4] Trace amounts of water can rapidly convert the reactive anhydride into the far less reactive tetradecenyl succinic acid, which is the primary cause of failed or incomplete reactions.[5][6]

Q2: My reaction is not progressing. What is the single most likely cause?

A2: The overwhelming cause of incomplete or failed reactions with TDSA is premature hydrolysis of the anhydride ring. Alkenyl succinic anhydrides are highly reactive with water.[4] Once the ring is opened by water to form the corresponding dicarboxylic acid, it is no longer susceptible to attack by most other nucleophiles under typical reaction conditions. Therefore, ensuring strictly anhydrous (water-free) conditions is paramount.

Q3: How can I effectively monitor the progress of my reaction?

A3: Fourier-Transform Infrared (FTIR) Spectroscopy is an excellent and straightforward method. The succinic anhydride group has two characteristic carbonyl (C=O) stretching bands: one symmetric and one asymmetric. These typically appear around 1860 cm⁻¹ and 1780 cm⁻¹ .[7] As the reaction proceeds, these peaks will diminish. Concurrently, you will see the appearance of new carbonyl peaks corresponding to your product, such as an amide C=O stretch (~1650 cm⁻¹) and a carboxylic acid C=O stretch (~1700 cm⁻¹).

Q4: What are the primary safety concerns when working with TDSA?

A4: As with other acid anhydrides, TDSA should be handled with care. It is classified as a skin and eye irritant and may cause allergic skin reactions or respiratory sensitization.[8][9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[10] Avoid inhalation of vapors and direct contact with skin and eyes.[11]

Section 2: Troubleshooting Incomplete Reactions

This guide is structured around common observational problems to help you quickly diagnose and resolve issues.

Problem: My reaction is stalled. Analysis shows a high percentage of unreacted TDSA.

Q: I've run my reaction for several hours, but TLC and LC-MS analysis shows that most of my TDSA is still present. What factors should I investigate?

A: When the starting anhydride is stable but not reacting, the issue typically lies with reaction kinetics, solubility, or steric hindrance.

  • Causality: The nucleophilic attack on the anhydride carbonyl is the rate-determining step. If the nucleophile cannot efficiently reach the electrophilic carbon, the reaction will not proceed. The long C14 chain can also sterically shield the anhydride ring from bulky nucleophiles.[12][13]

  • Troubleshooting Steps:

    • Assess Solubility: Is your nucleophile soluble in the chosen reaction solvent? The hydrophobic nature of TDSA necessitates a non-polar solvent. If your nucleophile is a salt or a highly polar molecule, it may not be sufficiently dissolved to react. Consider a solvent system that can accommodate both reactants.

    • Increase Temperature: Many ring-opening reactions with TDSA proceed at room temperature, but sluggish reactions can be accelerated by gentle heating (e.g., 40-60 °C).[14] However, be cautious, as excessive heat can promote side reactions like polymerization.[3]

    • Consider Steric Hindrance: If your nucleophile is sterically bulky (e.g., a secondary amine with large substituents), the reaction rate will be significantly slower.[13] In these cases, longer reaction times and elevated temperatures are often necessary.

    • Check Stoichiometry: Ensure you are using at least a 1:1 molar ratio of your nucleophile to TDSA. If the nucleophile is volatile or prone to degradation, using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.

Recommended Solvent Systems
SolventPolarityTypical NucleophilesNotes
Dichloromethane (DCM)Polar AproticPrimary/Secondary Amines, AlcoholsExcellent general-purpose solvent. Ensure it is anhydrous.
TolueneNon-polarAmines, AlcoholsGood for higher temperature reactions. Azeotropic distillation can be used to remove trace water.[15]
Tetrahydrofuran (THF)Polar AproticWide RangeGood solvating power for a variety of substrates. Must be freshly distilled from a drying agent (e.g., Na/benzophenone) to remove peroxides and water.
Acetonitrile (MeCN)Polar AproticPolar Amines, BiomoleculesCan be a good choice for more polar nucleophiles, but TDSA solubility may be limited.

Problem: My main product is an unwanted dicarboxylic acid.

Q: I've isolated my product, but NMR and MS confirm it is tetradecenyl succinic acid, not my desired amide or ester. What happened?

A: This is the classic signature of a reaction dominated by water contamination.

  • Causality: Water is a small, potent nucleophile that reacts rapidly with TDSA.[16] If present, it will compete with your intended nucleophile, often winning due to its high molar concentration even in "trace" amounts. The resulting dicarboxylic acid is generally unreactive towards further amidation or esterification without activating agents.[17]

  • Troubleshooting & Prevention Workflow:

Diagram: Workflow for Preventing TDSA Hydrolysis.
Key Mechanistic Pathways

The diagram below illustrates the desired reaction competing with the hydrolysis side reaction. Your goal is to maximize the rate of Pathway 1 (k₁) while minimizing the rate of Pathway 2 (k₂).

G TDSA TDSA (Electrophile) Product Desired Product (Amide-Acid) TDSA->Product  k₁ (Desired Reaction) SideProduct Hydrolysis Product (Diacid) TDSA->SideProduct  k₂ (Side Reaction)   Nuc Nucleophile (e.g., R-NH₂) Nuc->Product H2O Water (Contaminant) H2O->SideProduct

Diagram: Competing Reaction Pathways for TDSA.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Anhydrous Amidation of TDSA

This protocol provides a robust starting point for reacting TDSA with a primary or secondary amine.

  • Glassware Preparation: Assemble your reaction flask (e.g., a round-bottom flask with a magnetic stir bar) and a condenser. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Preparation:

    • Dissolve TDSA (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

    • In a separate, dry flask, dissolve your amine nucleophile (1.0-1.1 eq) in anhydrous DCM.

  • Reaction Setup: Maintain the TDSA solution under an inert atmosphere. If your amine is acid-sensitive, you may consider adding a non-nucleophilic base like triethylamine (1.1 eq) to the amine solution.

  • Addition: Using a gas-tight syringe, slowly add the amine solution to the stirring TDSA solution at room temperature. If the reaction is expected to be highly exothermic, perform the addition in an ice bath (0 °C).

  • Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours by taking a small aliquot for analysis by TLC or FTIR spectroscopy. Look for the disappearance of the TDSA starting material.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any excess amine or base, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The resulting succinamic acid product is often pure enough after extraction. If further purification is needed, column chromatography on silica gel is typically effective.[14]

Protocol 2: Purification via Acid-Base Extraction

The product of the TDSA ring-opening is a carboxylic acid, a chemical handle that is extremely useful for purification.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The acidic product will deprotonate and move into the aqueous layer, while neutral, non-polar impurities (like unreacted TDSA if any remains) will stay in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with fresh ethyl acetate to remove any residual non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1-2M HCl until the pH is ~2. The product will protonate and precipitate out or will become extractable back into an organic solvent.

  • Final Extraction: Extract the acidified aqueous layer 3 times with fresh ethyl acetate.

  • Drying & Concentration: Combine the organic layers from the final extraction, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). 2,5-Furandione: Human health tier II assessment. Australian Government Department of Health. [Link]

  • PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-, reaction products with triethanolamine. Substance Registry Services. Retrieved February 3, 2026, from [Link]

  • Lopera-Valle, A., & Elias, A. L. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 11(9), 1466. [Link]

  • Lopera-Valle, A., & Elias, A. L. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. PubMed. [Link]

  • Wang, D., et al. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Journal of Materials Chemistry. Royal Society of Chemistry. [Link]

  • National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). Succinic anhydride. Retrieved February 3, 2026, from [Link]

  • Wentzel Lab. (2020). Anhydride reacting with amine to synthesize an acid and amide. YouTube. [Link]

  • Corrosion. (2023). Succinic Anhydride Synthesis. YouTube. [Link]

  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. [Link]

  • ResearchGate. (n.d.). Amidation kinetics of succinic anhydride by amine-containing drugs. [Link]

  • ResearchGate. (2014). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. [Link]

  • Taylor & Francis. (n.d.). Alkenylsuccinic anhydrides – Knowledge and References. [Link]

  • ResearchGate. (2016). Alkenyl Succinic Anhydride Structure Influences the Surface Activities of Gelatin Derivatives. [Link]

  • Chemistry Stack Exchange. (2021). Succinic anhydride esterification won't go forward. [Link]

  • OKCHEM. (2023). How to purify succinic acid obtained from synthesis?. [Link]

  • CORE. (n.d.). Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. [Link]

  • Journal of the Chemical Society (Resumed). (1965). The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • ResearchGate. (n.d.). Investigation of the hydrolysis of (3-triethoxysilylpropyl)succinic acid anhydride by means of FT-IR. [Link]

  • Newspulpaper. (n.d.). Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. [Link]

Sources

Resolving phase separation in formulations containing tetradecenyl succinic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses phase separation issues in formulations utilizing Tetradecenyl Succinic Anhydride (TSA) . It is designed for researchers in pharmaceutical development, bioconjugation, and material science.

Product Scope: Tetradecenyl Succinic Anhydride (C14-ASA) Application Areas: Protein Modification, Drug Delivery Systems (Micelles/SEDDS), and Biopolymer Hydrophobization. Safety Warning: TSA is an irritant and potential sensitizer. Always handle in a fume hood with appropriate PPE.

Module 1: Diagnostic Framework

Before applying a fix, you must identify which phase is separating. TSA formulations typically fail in one of three ways. Use this diagnostic table to classify your issue:

Observation Phase Behavior Root Cause Immediate Action
Oily droplets floating on surfaceReagent Separation The TSA is not solubilized; reaction rate is diffusion-limited.Increase shear or add co-solvent (See Protocol A).
White/Cloudy Precipitate at bottomProduct Fallout The modified protein/polymer has reached its isoelectric point (pI) or solubility limit due to pH drop.Check pH immediately. Add base if pH < 6.0 (See Protocol B).
Creaming (White layer at top)Emulsion Instability Droplet coalescence due to rapid hydrolysis or insufficient surfactant coverage.Switch to Pickering stabilization or increase surfactant HLB (See Protocol C).

Module 2: The Chemistry of Instability (FAQ)

Q: Why does TSA separate so much faster than Succinic or Octenyl Anhydride?

A: It is a function of chain length thermodynamics. Tetradecenyl Succinic Anhydride possesses a C14 carbon chain , making it significantly more hydrophobic (lipophilic) than Succinic Anhydride (C0) or Octenyl Succinic Anhydride (C8).

  • The Consequence: TSA has negligible water solubility. When added to an aqueous buffer, it immediately minimizes its surface area by forming large droplets (oiling out).

  • The Risk: Large droplets reduce the reactive surface area available for aminolysis (reaction with your protein/drug), while the water interface continues to drive hydrolysis (degradation).

Q: How does pH affect phase separation?

A: pH drives the competition between solubility and reaction .

  • Low pH (< 6.0): The hydrolysis byproduct (Tetradecenyl Succinic Acid) is protonated and insoluble. It precipitates as a sticky white solid, often co-precipitating your active ingredient.

  • High pH (> 9.0): The hydrolysis rate (

    
    ) increases exponentially. While the byproduct is soluble (salt form), the TSA degrades before it can modify your target.
    
  • Optimal Window: pH 7.5 – 8.5 is the "Goldilocks" zone where the lysine

    
    -amino groups are unprotonated (reactive) but hydrolysis is manageable.
    

Module 3: Troubleshooting Protocols

Protocol A: Co-Solvent Assisted Conjugation (Solving "Oiling Out")

Use this when TSA forms oil droplets and fails to react.

The Logic: You must introduce TSA in a water-miscible organic solvent to create a transient dispersion that allows reaction before phase separation occurs.

  • Prepare TSA Stock: Dissolve TSA in anhydrous DMSO or Ethanol at 10-50 mg/mL.

    • Note: DMSO is preferred for protein stability; Ethanol is preferred for evaporative removal later.

  • Buffer Preparation: Use a high-capacity buffer (e.g., 0.1M Phosphate or Bicarbonate, pH 8.0).

  • Dropwise Addition: While stirring the aqueous phase vigorously (magnetic stir bar > 500 RPM), add the TSA stock dropwise .

    • Critical Limit: Do not exceed 10% v/v organic solvent concentration to prevent protein denaturation.

  • Incubation: Maintain stirring for 30-60 minutes. If oil droplets reappear, sonicate briefly (30s) to re-disperse.

Protocol B: The pH-Stat Method (Solving "Precipitation")

Use this when the solution turns cloudy/white during the reaction.

The Logic: The reaction of TSA releases protons (


), causing the pH to drop. If the pH drops below the pKa of the succinic acid headgroup (~4.5-5.0), the byproduct becomes insoluble.
  • Setup: Place a pH electrode directly into the reaction vessel.

  • Titrant: Prepare 1M NaOH (or KOH).

  • Reaction:

    • Start the TSA addition.

    • Monitor pH continuously.

    • Manual or Automated Titration: Whenever pH drops by 0.2 units (e.g., from 8.0 to 7.8), add NaOH to return it to 8.0.

  • End Point: The reaction is complete when the pH stabilizes and stops dropping.

Protocol C: Stabilizing TSA Emulsions (Drug Delivery)

Use this for SEDDS or micelle formulations.

The Logic: C14-ASA requires a surfactant system with the correct Hydrophile-Lipophile Balance (HLB) to prevent creaming.

  • Surfactant Selection: Use a surfactant with HLB 12-15 (e.g., Tween 80 or Poloxamer 188).

  • Ratio: Maintain a Surfactant:TSA ratio of at least 1:1 (w/w) .

  • Particle Stabilization (Advanced): If surfactants fail, use Starch Nanocrystals or Cellulose Nanofibrils to create a Pickering Emulsion. These solid particles adsorb to the TSA-water interface and physically block coalescence.

Module 4: Mechanism Visualization

The following diagrams illustrate the competitive kinetics and the troubleshooting decision logic.

Figure 1: The Competitive Pathway

This diagram shows why phase separation (Droplet Formation) protects TSA from hydrolysis but prevents it from reacting with your drug/protein.

TSA_Pathways cluster_0 Phase Separation Barrier TSA_Oil TSA (Oil Phase) TSA_Sol TSA (Transiently Soluble) TSA_Oil->TSA_Sol Slow Dissolution (Rate Limiting Step) Product Conjugated Product (Stable) TSA_Sol->Product Aminolysis (Fast if pH > 7) Waste Hydrolyzed Acid (Precipitate/Waste) TSA_Sol->Waste Hydrolysis (Fast if pH > 9) Target Protein/Drug (-NH2) Target->Product Water Water (OH-) Water->Waste

Caption: TSA exists primarily in an oil phase. It must dissolve to react. High pH accelerates both the desired reaction (Green) and waste hydrolysis (Red).

Figure 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Identify Phase Separation Type Type1 Reagent Oiling Out (Top Layer) Start->Type1 Type2 White Precipitate (Bottom Layer) Start->Type2 Solvent Is Co-solvent used? Type1->Solvent CheckPH Check pH Type2->CheckPH AddDMSO Action: Pre-dissolve TSA in DMSO/EtOH Solvent->AddDMSO No Shear Action: Increase Stirring Speed Solvent->Shear Yes Acidic pH < 6.0 CheckPH->Acidic AddBase Action: Add 1M NaOH (Maintain pH 8.0) Acidic->AddBase Yes SaltIssue Action: Reduce Salt Conc. or Change Buffer Acidic->SaltIssue No (pH is neutral)

Caption: Logic flow for diagnosing the root cause of instability based on visual evidence.

References

  • Broadview Technologies. (n.d.).[1] Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Broadview Technologies.[1] [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
  • Gong, B., et al. (2017). Stabilizing Alkenyl Succinic Anhydride (ASA) Emulsions With Starch Nanocrystals and Fluorescent Carbon Dots. PubMed.[2] [Link]

  • TCI Chemicals. (n.d.). Tetradecenylsuccinic Anhydride (Product Specification). Fisher Scientific. [Link]

  • Song, C., et al. (2013). Preparation and characterization of a novel dual-retention mechanism mixed-mode stationary phase with PEG 400 and succinic anhydride. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Crude 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-, also known as tetradecenyl succinic anhydride (TDSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to ensure both scientific accuracy and experimental success.

Introduction to 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- and its Purification Challenges

2,5-Furandione, dihydro-3-(tetradecen-1-yl)- is an alkenyl succinic anhydride (ASA) characterized by a long, non-polar tetradecenyl chain and a reactive anhydride ring.[1] This bifunctional nature makes it a valuable intermediate in various applications, including as a sizing agent in the paper industry and a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3]

The synthesis of TDSA, typically through an 'ene' reaction between maleic anhydride and tetradecene at high temperatures (150°C to 280°C), often results in a crude product containing various impurities.[4][5] These impurities can include unreacted starting materials, polymeric by-products, and hydrolysis products, which can interfere with downstream applications.[5][6] The purification of crude TDSA is therefore a critical step to ensure product quality and performance.

This guide will address common questions and troubleshooting scenarios related to the primary purification techniques for TDSA: distillation, chromatography, and recrystallization.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common impurities in crude 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-?

A1: The primary impurities in crude TDSA typically include:

  • Unreacted Maleic Anhydride: A starting material in the synthesis.

  • Unreacted Tetradecene: The other key starting material.

  • Polymeric By-products: Formed from the polymerization of maleic anhydride or copolymerization with tetradecene, especially at elevated reaction temperatures.[5]

  • Tetradecenyl Succinic Acid: The hydrolysis product of TDSA, formed by exposure to moisture.[2][7][8] Anhydrides are susceptible to hydrolysis, which opens the ring to form the corresponding dicarboxylic acid.[7][9][10]

  • Isomers of TDSA: The 'ene' reaction can produce different isomers depending on the position of the double bond in the tetradecene starting material.

Q2: What are the key physical properties of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- that influence its purification?

A2: Understanding the physical properties of TDSA is crucial for selecting and optimizing a purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 294.43 g/mol [11]Influences volatility and behavior in mass spectrometry.
Boiling Point 413.1°C at 760 mmHg[11]High boiling point necessitates vacuum distillation to prevent thermal decomposition.
Flash Point 185.9°C[11]Important for safety considerations during heating and distillation.
Solubility Insoluble in water[1]Allows for aqueous washing to remove water-soluble impurities. Soluble in non-polar organic solvents.
Physical State Liquid or semi-solid at room temperature[1]Can make handling and some purification techniques like recrystallization challenging.

Q3: What safety precautions should I take when handling and purifying 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-?

A3: TDSA and its related compounds can be hazardous. It is essential to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] The parent compound, 2,5-Furandione, is a known respiratory irritant.[12]

  • Handling: Avoid contact with skin and eyes, as it can cause irritation.[11][13] In case of contact, rinse thoroughly with water.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture to prevent hydrolysis.[11]

Troubleshooting Purification Techniques
Distillation

Q4: I am trying to purify crude TDSA by distillation, but I am observing decomposition. What is causing this and how can I prevent it?

A4: Thermal decomposition is a common issue when distilling high-boiling-point compounds like TDSA. The high temperatures required for atmospheric distillation can lead to side reactions, including polymerization and retro-ene reactions.[5]

Troubleshooting Steps:

  • Vacuum Distillation: The most effective way to prevent thermal decomposition is to perform the distillation under reduced pressure (vacuum). This lowers the boiling point of the compound, allowing it to distill at a lower temperature.

  • Short Path Distillation: For viscous or highly sensitive compounds, short path distillation is recommended.[14] This technique minimizes the distance the distillate travels, reducing the time the compound spends at elevated temperatures.

  • Temperature Control: Carefully control the temperature of the heating mantle to avoid overheating the distillation flask.

Experimental Protocol: Vacuum Distillation of Crude TDSA

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Sample Loading: Charge the crude TDSA into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distilled fractions. The unreacted starting materials (maleic anhydride and tetradecene) will typically distill first at a lower temperature, followed by the TDSA product.[15]

  • Monitoring: Monitor the temperature of the vapor and the appearance of the distillate to determine the different fractions.

  • Termination: Once the desired product has been collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Chromatography

Q5: I am using column chromatography to purify my crude TDSA, but I am getting poor separation of the product from non-polar impurities. What can I do to improve the separation?

A5: Due to its long alkyl chain, TDSA is a relatively non-polar compound. This can make separation from other non-polar impurities, such as unreacted tetradecene, challenging using standard normal-phase chromatography.[16]

Troubleshooting Steps:

  • Solvent System Optimization: The choice of eluent is critical for achieving good separation. For non-polar compounds, a solvent system with low polarity is required. A gradient elution, starting with a very non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), can be effective.[16][17]

  • Stationary Phase Selection: While silica gel is the most common stationary phase, for highly non-polar compounds, alumina may provide better separation.[18]

  • Non-Aqueous Reverse Phase Chromatography: This technique uses a reverse-phase column (e.g., C18) with non-aqueous mobile phases.[18] This can be an effective method for separating non-polar compounds.[18]

Experimental Protocol: Flash Column Chromatography of Crude TDSA

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude TDSA in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified TDSA.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization

Q6: Can I purify 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- by recrystallization? I am having trouble finding a suitable solvent.

A6: Recrystallization can be a challenging purification method for TDSA because it is often a liquid or a waxy solid at room temperature.[1] Finding a solvent that will dissolve the compound at an elevated temperature and from which it will crystallize upon cooling can be difficult.

Troubleshooting Steps:

  • Solvent Screening: A systematic screening of solvents with varying polarities is necessary. Start with non-polar solvents like hexanes or heptane. If the compound is too soluble, try a slightly more polar solvent or a mixed solvent system.

  • Low-Temperature Recrystallization: If the compound does not crystallize at room temperature, cooling the solution in an ice bath or a freezer may induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Seeding: If you have a small amount of pure, solid TDSA, adding a seed crystal to the cooled solution can promote crystallization.

  • Alternative to Recrystallization: For compounds that are difficult to crystallize, techniques like distillation or chromatography are generally more effective.

Workflow and Logic Diagrams

General Purification Workflow

PurificationWorkflow Crude Crude TDSA Distillation Vacuum Distillation Crude->Distillation Primary Purification (Removes low & high boilers) Chromatography Column Chromatography Crude->Chromatography Alternative Primary Method Distillation->Chromatography Further Purification (Removes close-boiling impurities) Pure Pure TDSA Distillation->Pure If sufficient purity Recrystallization Recrystallization Chromatography->Recrystallization For solid products Chromatography->Pure Recrystallization->Pure

Caption: A general workflow for the purification of crude TDSA.

Troubleshooting Logic for Poor Purity

TroubleshootingPurity Start Poor Purity After Initial Purification CheckMethod Was the initial method distillation? Start->CheckMethod CheckChrom Was the initial method chromatography? CheckMethod->CheckChrom No Decomposition Suspect Thermal Decomposition? CheckMethod->Decomposition Yes PoorSeparation Poor Separation of Spots on TLC? CheckChrom->PoorSeparation Yes UseVacuum Use Vacuum or Short Path Distillation Decomposition->UseVacuum Yes Hydrolysis Suspect Hydrolysis? Decomposition->Hydrolysis No OptimizeSolvent Optimize Solvent System (Gradient Elution) PoorSeparation->OptimizeSolvent Yes PoorSeparation->Hydrolysis No ChangeStationary Consider Alumina or Reverse Phase OptimizeSolvent->ChangeStationary Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes

Caption: Troubleshooting logic for addressing poor purity of TDSA.

Conclusion

The successful purification of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- relies on a thorough understanding of its chemical properties and the potential impurities present in the crude product. By carefully selecting and optimizing the appropriate purification technique—be it vacuum distillation, column chromatography, or recrystallization—and by anticipating and troubleshooting common issues, researchers can obtain high-purity TDSA for their specific applications. This guide provides a foundational framework for navigating the challenges of purifying this versatile compound, empowering scientists to achieve their experimental goals with confidence and efficiency.

References

  • CN102633757A - Preparation method of alkenyl succinic anhydrides (ASA)
  • succinic anhydride - Organic Syntheses Procedure. (URL: [Link])

  • Process for the production of alkenyl-succinic anhydrides - European Patent Office - EP 0359316 B1. (URL: [Link])

  • 2,5-Furandione: Human health tier II assessment. (URL: [Link])

  • 2,5-furandione, dihydro-3-(2-tetradecen-1-yl) - PubChem. (URL: [Link])

  • Isolation and Purification of Natural Compounds - Column Chromatography. (URL: [Link])

  • 2,5-furandione, dihydro-3-(tetradecenyl)- (C18H30O3) - PubChem. (URL: [Link])

  • 2, 3-Dimethylmaleic anhydride (3, 4-Dimethyl-2, 5-furandione): A plant derived insecticidal molecule from Colocasia esculenta var. esculenta (L.) Schott - PubMed. (URL: [Link])

  • 2,5-Furandione, dihydro-3-(tetrapropenyl)- | C16H26O3 | CID 6438029 - PubChem. (URL: [Link])

  • Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - MDPI. (URL: [Link])

  • Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil - CORE. (URL: [Link])

  • Alkenyl succinic anhydride (ASA) - ResearchGate. (URL: [Link])

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  • Alkenylsuccinic anhydrides - Wikipedia. (URL: [Link])

  • 2,5-Furandione, dihydro-3-(octadecen-1-yl)- | C22H38O3 | CID - PubChem. (URL: [Link])

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Enhancing the reaction rate of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- with hydroxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: You are working with 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- , commonly referred to as Tetradecenyl Succinic Anhydride (TDSAn) . While succinic anhydrides are generally reactive toward nucleophiles, the presence of the C14-alkenyl chain at the 3-position introduces significant steric hindrance and hydrophobic shielding .

In uncatalyzed conditions at ambient temperature, the reaction rate with hydroxyl groups (R-OH) is often kinetically negligible. This guide provides the catalytic strategies and process parameters required to overcome this energy barrier and achieve quantitative conversion.

Reaction Scope
  • Substrate: TDSAn (Lipophilic Electrophile)

  • Reagent: Alcohols/Polyols (Nucleophile)

  • Target Product: Tetradecenyl Succinic Monoester (Hemiester)

The Kinetic Barrier: Why is it Slow?

Before optimizing, we must understand the resistance. The reaction is a nucleophilic acyl substitution (ring-opening).

  • Steric Shielding: The tetradecenyl tail (C14) folds around the anhydride ring in non-polar solvents, physically blocking the trajectory of the incoming alcohol nucleophile.

  • Electronic Stabilization: The 5-membered anhydride ring is relatively stable compared to acyclic anhydrides.

  • Phase Discrepancy: TDSAn is highly lipophilic. If your hydroxyl source is polar (e.g., short-chain diols, glycerol, cellulose), phase separation prevents effective collisions.

Catalytic Strategies (The Solution)

To enhance the rate, we must lower the activation energy. We recommend two primary catalytic pathways depending on your substrate sensitivity.

Strategy A: Nucleophilic Catalysis (Recommended)

Catalyst: 4-Dimethylaminopyridine (DMAP) Mechanism: Steglich-type activation. DMAP is superior to standard tertiary amines (like Triethylamine) because it forms a resonance-stabilized N-acylpyridinium intermediate. This intermediate is far more electrophilic than the neutral anhydride, inviting rapid attack by the alcohol.

DOT Diagram: DMAP Catalytic Cycle

DMAP_Cycle Figure 1: DMAP-mediated activation of TDSAn overcomes steric hindrance via a highly reactive intermediate. TDSAn TDSAn (Anhydride) Inter N-Acylpyridinium Salt (Activated) TDSAn->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Binds Product Monoester Product Inter->Product Rapid Acyl Transfer Alcohol R-OH (Alcohol) Alcohol->Product Attacks Product->DMAP Regenerates

Strategy B: Lewis Acid Catalysis (For High Temp/Bulk)

Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)2) or Bismuth(III) Triflate. Use Case: Ideal for solvent-free (bulk) reactions or when base-sensitive groups are present. Mechanism: The metal coordinates with the carbonyl oxygen of the anhydride, increasing the polarization of the C=O bond and making the carbon more susceptible to weak nucleophiles.

Optimization Protocol: Step-by-Step

Standard Operating Procedure (Solution Phase)
ParameterRecommendationRationale
Stoichiometry 1.0 : 1.1 (TDSAn : OH)Slight excess of alcohol drives equilibrium to the ester.
Catalyst Load 0.5 – 2.0 mol% (DMAP)Sufficient to maintain the active acyl-pyridinium cycle.
Solvent Toluene or DCM (Anhydrous)Solubilizes the C14 tail. Avoid protic solvents.
Temperature 40°C – 80°CHeat disrupts the steric folding of the C14 chain.
Atmosphere Nitrogen / ArgonCritical. Moisture hydrolyzes TDSAn to the di-acid (irreversible).
Experimental Workflow
  • Preparation: Dry all glassware overnight. Purge the reactor with

    
    .
    
  • Dissolution: Dissolve TDSAn (1 eq) in anhydrous Toluene (approx. 5 mL per gram).

  • Catalyst Addition: Add DMAP (1 mol%). Stir for 10 mins. Note: Solution may darken slightly.

  • Nucleophile Addition: Add the Alcohol (1.1 eq) dropwise to control exotherm.

  • Reaction: Heat to 60°C. Monitor via TLC or FTIR (Disappearance of anhydride doublets at 1785/1865 cm⁻¹).

  • Workup: Wash with dilute HCl (to remove DMAP), then brine. Dry over

    
     and concentrate.
    

Troubleshooting & FAQs

Q1: The reaction stalls at ~50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: You likely have reached equilibrium or the product (monoester) is hydrogen-bonding with the unreacted alcohol, inhibiting further attack.

  • Fix: Increase temperature to 90°C to break H-bonds. If using a volatile alcohol, ensure you are using a reflux condenser. If the alcohol is bulky (secondary/tertiary), switch solvent to Pyridine (acts as both solvent and co-catalyst).

Q2: I see a white precipitate forming during the reaction.

  • Diagnosis: This is likely Tetradecenyl Succinic Acid (the di-acid), formed by hydrolysis.

  • Cause: Water ingress. TDSAn reacts faster with water than with bulky alcohols.

  • Fix: Ensure solvents are "Anhydrous" grade (<50 ppm water). Add molecular sieves (3Å) to the reaction vessel.

Q3: The product is highly colored (dark brown/black).

  • Diagnosis: Oxidation of the alkene tail or amine-induced decomposition.

  • Fix: Ensure a strict Nitrogen blanket. If using DMAP at high temperatures (>100°C), reduce loading or switch to Imidazoles , which are more thermally stable.

Q4: Can I use this for modifying cellulose or starch?

  • Diagnosis: Yes, but phase compatibility is the killer.

  • Fix: Use a "swelling" solvent system. DMSO/LiCl or Ionic Liquids are required to dissolve the polysaccharide and allow the lipophilic TDSAn to penetrate the polymer matrix.

DOT Diagram: Troubleshooting Logic

Troubleshooting Figure 2: Rapid diagnostic decision tree for TDSAn esterification failures. Start Issue Detected CheckIR Check FTIR Spectrum Start->CheckIR Hydrolysis Broad peak @ 2500-3000 cm-1? (Carboxylic Acid OH) CheckIR->Hydrolysis Stall Anhydride Doublet Remains? (1785/1865 cm-1) CheckIR->Stall Sol_Dry CRITICAL: Water Ingress. Action: Dry Solvents/Add Sieves Hydrolysis->Sol_Dry Yes Sol_Steric Kinetic Trap. Action: Heat >80°C or Switch to Bi(OTf)3 Stall->Sol_Steric Yes

References

  • Steglich Esterification & DMAP Catalysis

    • Title: "4-Dialkylaminopyridines as Highly Active Acylation C
    • Source: Angewandte Chemie International Edition.[1]

    • URL:[Link]

  • Title: "Alkenyl Succinic Anhydride (ASA): The Question of Covalent Bonding and Chemistry Considerations.
  • Metal Catalysts for Anhydrides

    • Title: "Syntheses of Polyesters from Succinic Anhydride and Various Diols Catalyzed by Metal Triflates."[2]

    • Source: Macromolecular Chemistry and Physics.[2]

    • URL
  • Molecule Identification (TDSAn)

    • Title: "2,5-Furandione, dihydro-3-(tetradecen-1-yl)- Substance Details."
    • Source: PubChem.[3]

    • URL:[Link]

Sources

Strategies to control the regioselectivity of the ene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ene Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your ene reaction (hydroallyl addition) is yielding an intractable mixture of regioisomers, or you are attempting to force a thermodynamically unfavorable cyclization.[1]

The ene reaction is deceptively simple: an alkene with an allylic hydrogen (ene) reacts with an electron-deficient multiple bond (enophile).[1] However, unlike the Diels-Alder reaction, the ene reaction possesses a "loose" transition state that allows for significant rotational freedom, leading to poor regiocontrol without strict intervention.[1]

Below is your troubleshooting framework, designed to restore regiochemical integrity to your synthesis.

Quick Navigation

Module 1: Lewis Acid Catalysis (The Control Rods)

The Issue: Thermal ene reactions (


) are often concerted but asynchronous, leading to high activation energies and poor discrimination between competing allylic protons.[1]

The Fix: Lewis Acid (LA) catalysis lowers the LUMO of the enophile and, critically, reduces Pauli repulsion between the reactants.[2] This allows the reaction to proceed at low temperatures (


 to 

), imposing a tight, ordered transition state.[1]
Selection Matrix: Choosing the Right Catalyst
Lewis AcidDenticityAcidity (Relative)Best For...[1]Regioselectivity Mechanism
Me₂AlCl MonodentateHighCarbonyl-ene (Aldehydes)"Snider Protocol."[1] Excellent chelation control. Favors endo transition state.
SnCl₄ BidentateModerate

-Keto Esters
Chelates 1,2-dicarbonyls, locking enophile geometry.[1]
TiCl₄ BidentateVery HighResistant Substrates Aggressive activation; prone to polymerization side-reactions.
BF₃·OEt₂ MonodentateHighEther/Acetal Enophiles Good for oxonium ion intermediates; less steric bulk.[1]
Technical Insight: The Chelation Effect

In carbonyl-ene reactions, alkylaluminum halides (e.g.,


) are superior because they act as proton scavengers and chelators.[1] The aluminum coordinates to the carbonyl oxygen, locking the enophile in a specific conformation. This dictates that the ene component must approach from the face opposite the bulky aluminum ligands, enforcing high diastereoselectivity and regioselectivity (typically favoring the trans isomer).

LewisAcidLogic Start Select Lewis Acid Strategy Substrate Analyze Enophile Type Start->Substrate Aldehyde Simple Aldehyde/Ketone Substrate->Aldehyde KetoEster 1,2-Dicarbonyl / alpha-Halo Carbonyl Substrate->KetoEster Acetal Acetal / Ether Substrate->Acetal Me2AlCl Use Me2AlCl (1.0-1.5 eq) (-78°C to 0°C) *Standard Regiocontrol* Aldehyde->Me2AlCl Preferred SnCl4 Use SnCl4 or TiCl4 (Chelation Control) KetoEster->SnCl4 Bidentate Lock BF3 Use BF3·OEt2 (Oxonium Pathway) Acetal->BF3 Monodentate

Figure 1: Decision matrix for Lewis Acid selection based on enophile electronic structure.[1]

Module 2: Substrate Engineering (Steric Steering)

The Issue: The "Ene" component often has multiple allylic protons. Which one is abstracted determines the position of the new double bond (Endocyclic vs. Exocyclic).

The Fix: Exploit the Gem-Dialkyl Effect and 1,3-Allylic Strain .

The "Inside-Outside" Rule

Regioselectivity is governed by the conformation of the allylic hydrogen in the transition state.

  • Reaction Requirement: The C-H bond to be broken must be parallel to the p-orbitals of the ene double bond.

  • Outcome:

    • Abstraction of an "Outside" proton (unhindered)

      
      Trans  alkene.[1]
      
    • Abstraction of an "Inside" proton (sterically crowded)

      
      Cis  alkene (slower, rare).[1]
      
Controlling Double Bond Position (Endo vs. Exo)

For cyclic enes (e.g., 1-methylcyclohexene), two pathways exist:

  • Endocyclic Pathway: Abstraction of ring proton

    
     Exocyclic double bond product.
    
  • Exocyclic Pathway: Abstraction of methyl proton

    
     Endocyclic double bond product.
    
  • Strategy: Lewis acid catalysis (specifically

    
    ) heavily favors the Exocyclic Pathway  (abstraction of the methyl proton) because the transition state suffers less steric clash with the catalyst coordinated to the enophile.
    

Module 3: Intramolecular Architecture

The Issue: Macrocyclization vs. oligomerization.

The Fix: Classify your substrate using Oppolzer’s Types.[3] Regioselectivity here is strictly kinetic, governed by ring strain and tether length.[1]

  • Type I: Ene and Enophile linked at the "Ene" terminus.

    • Result: Fused ring systems.[4][5]

    • Preference: 5-membered rings > 6-membered rings (faster kinetics).[1]

  • Type II: Linked at the central carbon of the "Ene".

    • Result: Bridged bicyclic systems.

    • Preference: Highly regioselective due to geometric constraints; usually yields the "anti-Bredt" olefin if strained, but standard conditions favor bridgehead alkenes only if ring size allows.

  • Type III: Linked at the "Enophile" terminus.

    • Result: Spiro or fused cycles depending on attachment.

IntraMolecular Substrate Tethered Substrate Type1 Type I (Tether on Ene Terminus) Substrate->Type1 Type2 Type II (Tether on Central Carbon) Substrate->Type2 Prod1 Fused Ring (5 > 6 membered) Type1->Prod1 Kinetic Control Prod2 Bridged Ring (High Rigidity) Type2->Prod2 Geometric Constraint

Figure 2: Architectural constraints in intramolecular ene reactions.

Troubleshooting & FAQs

Ticket #404: Polymerization instead of Cyclization

User Report: "I added


 to my reaction, and the solution turned into a black tar instantly."
Root Cause:  The Lewis Acid is too strong, initiating cationic polymerization of the alkene before the ene reaction can occur.
Solution: 
  • Switch Catalyst: Downgrade to

    
     or 
    
    
    
    .[1]
  • Reverse Addition: Add the Lewis Acid to the enophile first at

    
    , stir for 15 mins to complex, then add the ene component slowly.
    
  • Dilution: For intramolecular reactions, use high dilution (

    
    ) to prevent intermolecular polymerization.
    
Ticket #502: Wrong Regioisomer (Double Bond Migration)

User Report: "I expected the terminal alkene, but got the internal isomer." Root Cause: Proton acid catalysis. Trace amounts of HCl or water in the Lewis Acid are catalyzing thermodynamic isomerization of the product. Solution:

  • Scavenger: Add a proton scavenger like 2,6-di-tert-butylpyridine (non-nucleophilic base) if using proton-sensitive substrates.[1]

  • Reagent Quality: Ensure

    
     is fresh and water-free.
    
Ticket #301: No Reaction at Low Temp

User Report: "Stirring at


 for 24h yields only starting material."
Root Cause:  The activation barrier is still too high, likely due to a sterically hindered enophile.
Solution: 
  • The "Walk-Up": Start at

    
    , then allow the cryostat to warm slowly to 
    
    
    
    or Room Temperature (RT) overnight.
  • Solvent Switch: Switch from

    
     to 
    
    
    
    or Toluene (if solubility allows) to alter the solvation shell, though DCM is standard for LA stability.

Standard Operating Procedure (SOP): Me₂AlCl Catalyzed Cyclization

Scope: General protocol for a Type I intramolecular carbonyl-ene reaction. Safety:


 is pyrophoric.[1] Handle under strict inert atmosphere.

Reagents:

  • Substrate (Aldehyde-ene tether)[1]

  • 
     (1.0 M in Hexanes)[1]
    
  • Dichloromethane (Anhydrous)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Dissolve the substrate (1.0 equiv) in anhydrous

    
     (
    
    
    
    concentration).
  • Cooling: Cool the solution to

    
     using a dry ice/acetone bath.
    
  • Catalyst Addition: Add

    
     (1.1 to 1.5 equiv) dropwise via syringe over 5 minutes.
    
    • Note: The solution may turn yellow/orange upon complexation.

  • Reaction: Stir at

    
     for 2–4 hours. Monitor by TLC.
    
    • Branch Point: If no reaction after 4h, allow to warm to

      
      .
      
  • Quench: Carefully pour the cold reaction mixture into a vigorously stirring mixture of saturated aqueous

    
     and ice.
    
    • Warning: Gas evolution (Methane) will occur.[1]

  • Workup: Extract with

    
     (3x), wash with brine, dry over 
    
    
    
    , and concentrate.

References

  • Snider, B. B. (1980).[1] "Lewis-acid-catalyzed ene reactions."[1][3][6] Accounts of Chemical Research. Link[1]

  • Mikami, K., & Shimizu, M. (1992).[1] "Asymmetric ene reactions in organic synthesis." Chemical Reviews. Link[1]

  • Oppolzer, W., & Snieckus, V. (1978).[1] "Intramolecular Ene Reactions in Organic Synthesis." Angewandte Chemie International Edition. Link[1]

  • Fernández, I., & Bickelhaupt, F. M. (2014).[1] "The Activation Strain Model and Molecular Orbital Theory: Understanding and Designing Chemical Reactions." Chemical Society Reviews.[5] Link

  • Hamlin, T. A., et al. (2018).[1] "Lewis Acid-Catalyzed Ene Reactions: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion." The Journal of Organic Chemistry. Link[1]

Sources

Validation & Comparative

Comparative Technical Guide: Dodecenyl (C12) vs. Tetradecenyl (C14) Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Furandione, dihydro-3-(tetradecen-1-yl)- (TDSA) and Dodecenyl Succinic Anhydride (DDSA) are homologous Alkenyl Succinic Anhydrides (ASAs) distinguished primarily by the length of their hydrophobic alkenyl tail (C14 vs. C12).

While DDSA is the industrial "gold standard" for epoxy curing and corrosion inhibition due to its balanced viscosity and flexibility, TDSA represents a "specialist" alternative. The C14 chain of TDSA imparts superior hydrophobicity and a higher boiling point, making it the preferred choice for applications requiring extreme moisture resistance or higher thermal stability in sizing emulsions.

This guide provides a rigorous technical comparison to assist researchers in selecting the optimal anhydride for drug delivery systems, bioconjugation, and advanced material synthesis.

Physicochemical Profile

The fundamental difference lies in the aliphatic tail length, which dictates the steric bulk, lipophilicity, and reaction kinetics in aqueous dispersions.

Comparative Data Table
FeatureDodecenyl Succinic Anhydride (DDSA) Tetradecenyl Succinic Anhydride (TDSA)
CAS Number 25377-73-5 (Generic), 26544-38-7 (Branched)33806-58-5 (Specific C14 isomer)
Carbon Chain C12 (Dodecenyl)C14 (Tetradecenyl)
Molecular Weight ~266.38 g/mol ~294.43 g/mol
Physical State (25°C) Clear, light yellow viscous liquidClear to amber viscous liquid
Viscosity (25°C) 290 – 355 cPs~350 – 450 cPs (Estimated*)
Boiling Point 180–182°C (at 5 mmHg)~261°C (at 760 mmHg)
Hydrophobicity (LogP) ~4.4 – 4.7~5.4 – 5.8 (Higher Lipophilicity)
Primary Utility Epoxy Flexibilizer, Corrosion InhibitorHydrophobic Sizing, Lipophilic Conjugation

*Note: Viscosity of TDSA varies significantly by isomer ratio (linear vs. branched) but is consistently higher than DDSA due to increased Van der Waals interactions.

Structural & Mechanistic Analysis

Both compounds function via the opening of the succinic anhydride ring. However, the Steric Shielding Effect of the tail influences the stability of the resulting bond.

Reaction Mechanism: Ring Opening

When reacting with a nucleophile (e.g., a protein amine or hydroxyl group), the anhydride ring opens to form an amide or ester bond, releasing a free carboxylic acid.

ReactionMechanism Anhydride Alkenyl Succinic Anhydride (Cyclic) Intermediate Transition State (Ring Opening) Anhydride->Intermediate + Nucleophile Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Intermediate Product Conjugate Product (Amide/Ester + Free COOH) Intermediate->Product Acylation TailEffect Tail Length Effect (C12 vs C14): C14 creates a larger hydrophobic shield around the ester/amide bond, protecting it from hydrolysis. Product->TailEffect

Figure 1: General mechanism of anhydride ring opening. The "Tail Effect" is the critical differentiator between DDSA and TDSA.

The "Hydrophobic Shield" Hypothesis
  • DDSA (C12): Provides sufficient steric hindrance to prevent immediate hydrolysis of the ester bond, but remains flexible enough to allow water diffusion over time.

  • TDSA (C14): The additional two carbons increase the "packing density" of the hydrophobic tails. In surface modification (e.g., nanoparticles or paper sizing), C14 tails align more effectively to repel water, creating a superior moisture barrier.

Application Analysis

A. Epoxy Curing & Materials Science

DDSA is the industry standard for curing epoxy resins (e.g., bisphenol A type) when flexibility and thermal shock resistance are required.

  • Mechanism: The long C12 chain acts as an "internal plasticizer," increasing the free volume within the cross-linked polymer network.

  • Why use TDSA? Researchers switch to TDSA when the cured material requires enhanced water resistance (e.g., marine coatings) or when a higher boiling point is needed to prevent volatile loss during high-temperature cures.

B. Drug Delivery & Bioconjugation

In drug development, these anhydrides are used to modify proteins, peptides, or polysaccharide carriers (e.g., chitosan, starch) to make them amphiphilic.

  • Prodrug Synthesis: Reacting the anhydride with a drug's hydroxyl group creates a lipophilic ester prodrug.

    • DDSA:[1] Moderate lipophilicity; suitable for improving membrane permeability.

    • TDSA: High lipophilicity; suitable for lymphatic transport targeting or sustained release formulations where slower hydrolysis is desired.

  • Polymer Micelles: When grafted onto hydrophilic polymers, the C14 tail of TDSA drives the formation of tighter, more stable micelles compared to C12, potentially lowering the Critical Micelle Concentration (CMC).

Experimental Protocols

Protocol A: Hydrolytic Stability Assessment

Objective: Determine the resistance of the anhydride (or its derivative) to spontaneous hydrolysis in aqueous environments. This validates the "shelf-life" of your emulsion or conjugate.

Materials:

  • Anhydride sample (DDSA or TDSA)[2]

  • Acetone (Solvent)

  • 0.1N NaOH (Titrant)

  • Phenolphthalein indicator

Workflow:

  • Preparation: Dissolve 1.0 g of anhydride in 10 mL of dry acetone.

  • Exposure: Add 1.0 mL of distilled water. Vortex for 30 seconds.

  • Incubation: Incubate at 25°C. Take aliquots at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately dilute aliquot into excess dry acetone to stop reaction.

  • Titration: Titrate free acid content with 0.1N NaOH using phenolphthalein.

    • Note: Only the hydrolyzed dicarboxylic acid reacts fully; the intact anhydride consumes 2 equivalents only after forced hydrolysis. To measure free acid specifically, use a non-aqueous titration or rapid cold titration.

  • Calculation: Plot Free Acid % vs. Time.

    • Expectation: TDSA should show a slower rate of acid generation compared to DDSA due to hydrophobicity limiting water contact.

Protocol B: Synthesis of Amphiphilic Protein Conjugate

Objective: Covalent attachment of DDSA/TDSA to a protein (e.g., BSA) to alter surface charge and solubility.

  • Solubilization: Dissolve protein (10 mg/mL) in Carbonate-Bicarbonate buffer (pH 9.0).

    • Reasoning: High pH ensures Lysine residues are deprotonated (nucleophilic).

  • Anhydride Preparation: Dissolve DDSA or TDSA in DMSO (100 mg/mL).

  • Addition: Add anhydride solution dropwise to protein solution while stirring. Maintain <5% DMSO final concentration.

    • Molar Ratio: Start with 10:1 (Anhydride:Protein).

  • Reaction: Stir at 4°C for 4 hours.

    • Reasoning: Low temperature minimizes competitive hydrolysis of the anhydride by water.

  • Purification: Dialyze against PBS (pH 7.4) for 24 hours to remove hydrolyzed free acid byproducts.

  • Validation: Measure degree of substitution using TNBS assay (detects remaining free amines).

Decision Matrix: Selection Guide

Use the following logic flow to select the appropriate anhydride for your research.

DecisionTree Start Select Anhydride Requirement Q1 Primary Goal? Start->Q1 Flex Flexibility & Toughness (e.g., Epoxy Potting) Q1->Flex Mechanical Hydro Max Hydrophobicity (e.g., Water Barrier) Q1->Hydro Surface/Barrier ResFlex Select DDSA (C12) Standard flexibility, lower viscosity. Flex->ResFlex Q2 Temperature Stability? Hydro->Q2 TempHigh High (>200°C process) Q2->TempHigh Yes TempStd Standard (<150°C) Q2->TempStd No ResTDSA Select TDSA (C14) Higher BP, stronger hydrophobic shield. TempHigh->ResTDSA TempStd->ResFlex Cost/Avail.

Figure 2: Decision matrix for selecting between DDSA and TDSA based on application requirements.

References

  • PubChem. (n.d.).[3][4] Dodecenylsuccinic anhydride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Broadview Technologies. (n.d.). Dodecenyl Succinic Anhydride (DDSA) Technical Data Sheet. Retrieved from [Link] (General reference for DDSA specifications).

  • Hubbe, M. A. (2006). Paper's resistance to wetting - A review of internal sizing chemicals and their effects. BioResources, 2(1), 106-145. (Context for ASA chain length effects in sizing).
  • Wurzburg, O. B., & Mazzarella, E. D. (1963).[5][6] Novel paper sizing process. U.S. Patent No. 3,102,064. (Foundational patent describing C8-C18 ASA derivatives).

  • Chen, Y., et al. (2020). Synthesis and properties of alkenyl succinic anhydride modified starch. International Journal of Biological Macromolecules.

Sources

Comparative Performance Guide: Linear vs. Branched Alkenyl Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative performance analysis of Linear versus Branched Alkenyl Succinic Anhydrides (ASAs). This document is structured for researchers and drug development professionals, focusing on the physicochemical trade-offs between reactivity, hydrolytic stability, and emulsion performance.

Executive Summary

Alkenyl Succinic Anhydrides (ASAs) are critical intermediates used to impart hydrophobicity to polysaccharides (cellulose, starch) and solubilize functional molecules in non-aqueous media. The selection between Linear-Chain ASAs (derived from n-alkenes, e.g., C16-C18 ASA) and Branched-Chain ASAs (derived from branched oligomers, e.g., PIBSA, DDSA) is a strategic decision governed by the Reactivity-Stability Trade-off .

  • Linear ASAs exhibit rapid reaction kinetics and low viscosity, making them the standard for high-speed industrial applications like paper sizing. However, they suffer from poor hydrolytic stability.

  • Branched ASAs offer superior hydrolytic resistance and steric stabilization for emulsions, making them ideal for pharmaceutical encapsulation, controlled release systems, and lubricant additives where shelf-life is paramount.

Molecular Architecture & Synthesis

The performance divergence begins at the molecular level. Both classes are synthesized via the Ene reaction (thermal condensation) between maleic anhydride and an olefin. The olefin feedstock dictates the final architecture.

Structural Comparison[1]
FeatureLinear-Chain ASA (L-ASA)Branched-Chain ASA (B-ASA)
Feedstock Linear Alpha Olefins (C16, C18, C20)Branched Oligomers (Tetrapropylene, Polyisobutylene)
Isomerization Olefins are isomerized to internal positions to prevent solidification.Inherently branched; double bond is often terminal or hindered.
Steric Bulk Low. The alkyl tail is flexible and linear.High. Methyl/Ethyl branches create a rigid, bulky tail.
Key Example Iso-Octadecenyl Succinic Anhydride (C18-ASA)Polyisobutenyl Succinic Anhydride (PIBSA)
Synthesis Pathway Visualization (DOT)

ASA_Synthesis cluster_Linear Linear Route (High Reactivity) cluster_Branched Branched Route (High Stability) Maleic Maleic Anhydride L_ASA Linear-Chain ASA (Liquid, Low Viscosity) Maleic->L_ASA B_ASA Branched-Chain ASA (Viscous, Steric Bulk) Maleic->B_ASA LAO Linear Alpha Olefin (C16-C18) Iso_Olefin Internal Olefin (Isomerized) LAO->Iso_Olefin Catalytic Isomerization (Shift Double Bond) Iso_Olefin->L_ASA Ene Reaction (200°C) Branched_Olig Branched Oligomer (PIB, Tetrapropylene) Branched_Olig->B_ASA Ene Reaction (Thermal/Catalytic)

Figure 1: Synthesis pathways distinguishing Linear (isomerized) vs. Branched ASA production. Note that "Linear ASA" typically involves an internal double bond shift to ensure liquid state.

Physicochemical Performance Analysis

The core selection criteria rely on three physical properties: Hydrolysis Rate, Reactivity with Hydroxyls, and Viscosity.

Hydrolysis vs. Reactivity

The anhydride ring is highly electrophilic. In the presence of water, it hydrolyzes to the di-acid form (inactive for sizing/conjugation).

  • Linear ASA: The accessible succinic ring reacts instantly with substrates (cellulose/starch) but also hydrolyzes within minutes in aqueous emulsions if not stabilized.

  • Branched ASA: The bulky alkyl tail acts as a "steric shield," protecting the anhydride ring from water attack. This extends emulsion shelf-life from minutes to days/weeks.

Performance Data Summary
MetricLinear ASA (C18)Branched ASA (PIBSA/DDSA)Impact on Application
Hydrolysis Half-Life (pH 7) < 1 hour (unprotected)> 24 hoursBranched is preferred for liquid formulations.
Reactivity (Esterification) Fast (Seconds to Minutes)Slow (Hours to Days)Linear is required for high-speed manufacturing (Paper).
Viscosity (25°C) Low (~50–100 cP)High (> 300 cP to Semi-Solid)Linear is easier to emulsify (smaller particle size).
Emulsion Stability Poor (Requires immediate use)Excellent (Steric stabilization)Branched is ideal for drug delivery carriers.
Solubility Soluble in oils/solventsHighly lipophilicBranched offers better oil-phase compatibility.

Application-Specific Implications

Pharmaceutical & Drug Delivery (Focus: Branched/OSA)

In drug development, Octenyl Succinic Anhydride (OSA) is the gold standard. While OSA can be linear or branched, branched variants are often preferred for encapsulation because:

  • Steric Stabilization: The branched tail prevents droplet coalescence in emulsions more effectively than linear tails.

  • Encapsulation Efficiency: The "bushy" structure of branched chains creates a denser hydrophobic barrier, reducing leakage of encapsulated active pharmaceutical ingredients (APIs).

Industrial Sizing (Focus: Linear)

For paper and cardboard, Linear ASA is dominant. The paper machine runs at high speeds (up to 100 km/hr). The sizing agent must react with the wet cellulose fiber instantly before the paper dries. A branched ASA would react too slowly, leading to "fugitive sizing" (sizing that develops only after days of curing).

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Hydrolysis Rate Determination (Conductometric Method)

Objective: Quantify the stability difference between Linear and Branched ASA.

Reagents: Acetone (anhydrous), 0.1N NaOH, Deionized Water (pH 7). Equipment: Conductometer, Magnetic Stirrer, Water Bath (25°C).

  • Preparation: Dissolve 1.0 g of ASA sample in 10 mL dry acetone.

  • Initiation: Add the acetone-ASA solution to 100 mL of deionized water under vigorous stirring (Time

    
    ).
    
  • Monitoring: The hydrolysis releases free carboxylic acid groups, increasing conductivity. Record conductivity (

    
    ) every 30 seconds for 60 minutes.
    
  • Calculation:

    • Normalize data:

      
      
      
    • Plot

      
       vs. Time. The slope 
      
      
      
      is the pseudo-first-order hydrolysis rate constant.
    • Validation: Linear ASA should show a slope

      
       approx. 5–10x steeper than Branched ASA.
      
Protocol B: Emulsion Stability (Turbiscan/Optical)

Objective: Assess the steric stabilization capability.

  • Emulsification: Prepare a 1% ASA emulsion in water using 2% starch as a protective colloid. Homogenize at 10,000 rpm for 2 mins.

  • Measurement: Transfer to a glass cell and scan with a Turbiscan (or measure backscattering) every hour for 24 hours.

  • Analysis:

    • Linear ASA: Expect rapid "Creaming" (migration of droplets to top) and "Coalescence" (increase in particle size) within 1-4 hours due to hydrolysis breaking the emulsion.

    • Branched ASA: Expect minimal change in backscattering profile over 24 hours, indicating a stable steric barrier.

Hydrolysis Kinetics Visualization (DOT)

Hydrolysis_Kinetics cluster_LinearKinetic Linear ASA Kinetics cluster_BranchedKinetic Branched ASA Kinetics Start Aqueous Emulsion (pH 7-8) L_Path Low Steric Hindrance Start->L_Path Fast Attack by H2O B_Path High Steric Shielding Start->B_Path Blocked Attack L_Result Rapid Hydrolysis (t½ < 1 hr) Formation of Sticky Salts L_Path->L_Result Fast Attack by H2O B_Result Slow Hydrolysis (t½ > 24 hrs) Stable Emulsion B_Path->B_Result Blocked Attack

Figure 2: Kinetic pathways showing the divergence in hydrolytic stability. Linear ASA succumbs to water attack rapidly, while Branched ASA resists.

References

  • Hodgson, K. T. (1994). A review of paper sizing using alkyl ketene dimer and alkenyl succinic anhydride. Appita Journal.

  • Gess, J. M., & Rende, D. S. (2005). Alkenyl Succinic Anhydride (ASA).[1][2][3][4] TAPPI Press.

  • Wurzburg, O. B. (1995). Modified Starches: Properties and Uses. CRC Press. (Defines OSA starch chemistry).

  • Jeremic, K., et al. (2010). Polyisobutylene Succinic Anhydride (PIBSA) based derivatives. Polymer Bulletin.

  • Hubbe, M. A. (2006). Paper's resistance to wetting - A review of internal sizing chemicals and their effects. BioResources.

Sources

Advanced Synthesis Guide: Alternative Reagents for Succinic Anhydride Production

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary: Beyond Maleic Anhydride

The industrial standard for synthesizing Succinic Anhydride (SAN) has long been the catalytic hydrogenation of Maleic Anhydride (MA) . While efficient (Yields >95%), this route relies heavily on petrochemical feedstocks (n-butane/benzene oxidation) and high-pressure hydrogenation infrastructure.

For researchers seeking alternative reagents , the primary driver is often the shift toward bio-renewable feedstocks or the need to avoid high-pressure hydrogen setups in a laboratory setting. This guide evaluates two distinct alternative reagent classes:

  • Succinic Acid (SA): The direct dehydration precursor, now increasingly available from bio-fermentation.

  • Furanic Compounds (Furoic Acid/Furfural): An emerging oxidative route utilizing visible-light photocatalysis.[1]

Strategic Pathway Analysis

The following diagram outlines the mechanistic divergence between the standard Maleic Anhydride route and the alternative reagent strategies.

SAN_Synthesis_Pathways cluster_legend Route Classification MA Maleic Anhydride (Standard Reagent) SAN Succinic Anhydride (Target) MA->SAN Hydrogenation (Pd/C, H2, High P) SA Succinic Acid (Alternative Reagent A) SA->SAN Chemical Dehydration (Acetic Anhydride/AcCl) SA->SAN Thermal Dehydration (>200°C, Solvent) Furans Furoic Acid/Furfural (Alternative Reagent B) Furans->SAN Photo-Oxidation (O2, Porphyrin, Light) Standard Standard Dehydration Dehydration Oxidation Oxidation

Figure 1: Comparative synthetic pathways. The standard hydrogenation route (Red) contrasts with the dehydration of Succinic Acid (Blue) and the oxidative cleavage of Furans (Yellow).

Deep Dive: Succinic Acid (Dehydration Strategy)

Succinic Acid (SA) is the most direct alternative reagent. Unlike MA, which requires reduction, SA requires dehydration (loss of H₂O) to form the anhydride ring. This approach is ideal for laboratories lacking hydrogenation autoclaves and is the downstream step for bio-succinic acid produced via fermentation.

Reagent Comparison: Dehydrating Agents

Dehydration can be achieved thermally or chemically.[2] Chemical dehydration is preferred for purity and yield.

ReagentRoleMechanismYieldProsCons
Acetic Anhydride Dehydrating AgentAcyl substitution followed by cyclization90-95% Mild conditions (reflux), high purity, simple workup.Requires excess reagent; produces acetic acid byproduct.[3]
Acetyl Chloride Dehydrating AgentFormation of mixed anhydride intermediate~90% Very fast reaction.Corrosive HCl gas evolution; requires careful handling.
Thionyl Chloride (SOCl₂) Chlorinating AgentFormation of Succinyl Chloride

Anhydride
Variable Can drive reaction to completion.Toxic SO₂ gas; harder to stop at anhydride stage (risk of acid chloride).
Thermal (No Reagent) Heat SourcePhysical elimination of water80-90% Atom economical (100%).Requires high T (>200°C); risk of sublimation and charring.
Experimental Protocol 1: Chemical Dehydration (Acetic Anhydride Method)

This is the "Gold Standard" laboratory method for converting Succinic Acid to Succinic Anhydride without specialized equipment.

Objective: Synthesize high-purity Succinic Anhydride from Succinic Acid. Scale: 50 mmol basis.

Reagents:

  • Succinic Acid (5.9 g, 50 mmol)

  • Acetic Anhydride (10.2 g, 100 mmol, 2.0 equiv)

  • Solvent (Optional): The reagent acts as the solvent.[4]

Workflow:

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a calcium chloride (CaCl₂) drying tube to the top of the condenser to exclude atmospheric moisture.[2]

  • Addition: Charge the RBF with 5.9 g of finely powdered Succinic Acid and 10.2 g (approx. 9.5 mL) of Acetic Anhydride.

  • Reflux: Heat the mixture gently to reflux (approx. 140°C oil bath). The suspension will clear as the Succinic Acid dissolves and reacts.[2] Maintain reflux for 30–45 minutes .

    • Note: Extended heating is unnecessary and may darken the product.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Massive crystallization of Succinic Anhydride should occur.

  • Isolation: Cool the flask in an ice bath (0–4°C) for 20 minutes to maximize yield. Filter the crystals using a Buchner funnel.

  • Washing: Wash the crystals with two 10 mL portions of cold, anhydrous diethyl ether (to remove acetic acid and anhydride residues).

  • Drying: Dry the product in a vacuum desiccator.

    • Expected Yield: ~4.5 g (90%).

    • Melting Point: 119–120°C (Lit. 119.6°C).

Emerging Alternative: Furanic Compounds (Oxidative Strategy)

A cutting-edge "Green Chemistry" alternative utilizes Furoic Acid or Furfural (derived from lignocellulosic biomass) as the starting reagent. This method bypasses both Maleic Anhydride and Succinic Acid, using singlet oxygen (


)  to cleave the furan ring directly into Succinic Anhydride.

Mechanism: The reaction proceeds via a [4+2] cycloaddition of singlet oxygen to the furan ring, forming an endoperoxide intermediate, which rearranges to eliminate CO₂ (from furoic acid) and form the anhydride.

Experimental Protocol 2: Visible-Light Photo-Oxidation

Based on recent catalytic developments (e.g., using TPP or Rose Bengal catalysts).

Reagents:

  • Furoic Acid (Starting Material)[1]

  • Catalyst: Tetraphenylporphyrin (TPP) or Rose Bengal (0.1 mol%)

  • Oxidant: Oxygen (O₂ balloon) or Air

  • Solvent: Dichloromethane (DCM) or Acetonitrile

Workflow:

  • Dissolution: Dissolve Furoic Acid (10 mmol) and TPP (0.01 mmol) in 20 mL of DCM in a glass reactor.

  • Irradiation: Irradiate the solution with a visible light source (e.g., 500W Xenon lamp or high-power White LEDs) at room temperature.

  • Oxygenation: Bubble O₂ gently through the solution or maintain an O₂ atmosphere using a balloon.

  • Reaction Time: Monitor via TLC or GC. Typical reaction time is 4–6 hours .

  • Purification: Evaporate the solvent. The residue is purified by recrystallization or short-path silica chromatography.

    • Selectivity: >85% selectivity for Succinic Anhydride.[5][6]

    • Note: This method is highly atom-economical regarding the carbon skeleton but requires precise control of light and oxygen.

Comparative Performance Matrix

This table objectively compares the performance of the standard reagent (Maleic Anhydride) against the alternatives.

FeatureMaleic Anhydride (Standard) Succinic Acid (Chemical Dehydration) Furoic Acid (Photo-Oxidation)
Reagent Type Petrochemical (usually)Bio-based or PetrochemicalBio-based (Lignocellulosic)
Core Reaction Hydrogenation (+H₂)Dehydration (-H₂O)Oxidation (+O₂, -CO₂)
Catalyst/Agent Pd/C, Ni (Heterogeneous)Acetic Anhydride (Stoichiometric)Porphyrin (Photocatalyst)
Typical Yield >95% 90–95% 80–90%
Atom Economy 100% (Addition reaction)Low (Loss of Acetic Acid)Moderate (Loss of CO₂)
Operational Risk High Pressure H₂ (Explosion risk)Corrosive reagents (Ac₂O, AcCl)Flammability (Solvent + O₂)
Suitability Industrial Mass ProductionLab Scale / Drug Discovery Research / Green Chemistry

Expert Commentary & Causality

Why choose Succinic Acid over Maleic Anhydride? In a drug development context, the choice often comes down to equipment availability and impurity profiles .

  • Equipment: Hydrogenation of Maleic Anhydride requires high-pressure Parr shakers or autoclaves. If a lab is not equipped for >50 psi H₂, the Succinic Acid route (reflux glassware only) is the superior logistical choice.

  • Impurity Profile: The Maleic Anhydride route can generate trace byproducts like butyrolactone or tetrahydrofuran if over-hydrogenation occurs. The Succinic Acid dehydration route avoids these reduced side-products, yielding a cleaner anhydride profile critical for subsequent API synthesis.

Why consider the Furan route? This is strictly for sustainability-focused workflows . If the goal is to demonstrate a "waste-to-value" pipeline using biomass (corn cobs, oat hulls) as the ultimate source, the photo-oxidation of furfural is the most direct chemical link, bypassing the fermentation steps required to make bio-succinic acid.

References

  • Fieser, L. F.; Martin, E. L. (1939). "Succinic Anhydride".[3][4][7][8][9][10][11][12] Organic Syntheses, Coll.[9] Vol. 2, p. 560.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Li, X., et al. (2016). "Selective transformation of bio-based furans to succinic anhydride in the presence of oxygen". Catalysis Science & Technology, 6, 617-624.

  • Song, H., et al. (2006).[13] "Production of succinic acid by bacterial fermentation". Enzyme and Microbial Technology, 39(3), 352-361. (Context for Bio-Succinic Acid sourcing).

  • Delhomme, C., et al. (2009). "Succinic acid from renewable resources as a C4 building-block chemical". Green Chemistry, 11, 13-26.

Sources

Analytical Precision in Sizing: Validating FTIR for Alkenyl Succinic Anhydride (ASA) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Analytical Challenge

Alkenyl Succinic Anhydride (ASA) is a critical reactive sizing agent used to impart hydrophobicity to cellulose-based materials (paper, packaging) and starch modifications in pharmaceutical excipients. However, its high reactivity presents a distinct analytical paradox: ASA hydrolyzes rapidly in the presence of water , converting from its active anhydride form to an inactive dicarboxylic acid (HASA).

Traditional quantification methods often fail to distinguish between the active sizing agent (ASA) and its inactive hydrolyzed byproduct (HASA) in real-time. For drug development professionals working with ASA-modified starch encapsulation or packaging, knowing the precise concentration of active anhydride is non-negotiable for ensuring stability and performance.

This guide validates Fourier Transform Infrared Spectroscopy (FTIR) as the superior alternative to wet chemistry, offering a self-validating, species-specific protocol for quantifying ASA concentration.

Part 2: Comparative Analysis of Methodologies

Before detailing the FTIR protocol, we must objectively benchmark it against the traditional alternatives: Potentiometric Titration and Gas Chromatography (GC).

Table 1: Method Performance Matrix
FeatureFTIR (ATR/Transmission) Potentiometric Titration Gas Chromatography (GC-FID/MS)
Specificity High. Distinctly resolves Anhydride (Active) vs. Acid (Inactive).Low. Measures total acidity; requires complex back-titration to estimate anhydride.High. Separates isomers well.
Speed < 5 Minutes. Rapid scanning.> 45 Minutes. Slow equilibrium.> 60 Minutes. Requires derivatization (methylation).
Sample Prep Minimal (Direct emulsion or simple extraction).Complex (Large solvent volumes).Complex (Derivatization required to make ASA volatile).
LOD/LOQ ~0.05% (w/w).~0.1% (w/w).~0.01% (w/w) (Highest sensitivity).
Primary Risk Water vapor interference (mitigated by background sub).Overestimation of active ASA due to hydrolysis during titration.Thermal degradation of underivatized samples.

Expert Insight: While GC offers lower Limits of Detection (LOD), it is destructive and slow. Titration is prone to "drift" errors as the ASA hydrolyzes during the analysis. FTIR is the only method that provides a "snapshot" of the chemical state without altering it.

Part 3: The Scientific Principle (Spectral Fingerprint)

The validation of this method rests on the distinct vibrational modes of the succinic ring. The 5-membered anhydride ring exhibits a characteristic "doublet" due to the coupling of the two carbonyl (C=O) groups. Upon hydrolysis, this ring opens, destroying the doublet and forming a broad acid peak.

Diagram 1: The Chemical & Spectral Shift

ASA_Hydrolysis_Spectrum ASA Active ASA (Cyclic Anhydride) HASA Hydrolyzed ASA (Dicarboxylic Acid) ASA->HASA Hydrolysis Spec_ASA Spectral Doublet: 1863 cm⁻¹ (Weak) 1785 cm⁻¹ (Strong) ASA->Spec_ASA Exhibits Water + H2O Water->HASA Spec_HASA Acid Peak: ~1710 cm⁻¹ (Broad) HASA->Spec_HASA Shifts to

Caption: Mechanistic shift from the cyclic anhydride doublet (1785/1863 cm⁻¹) to the open-chain dicarboxylic acid (1710 cm⁻¹).

Part 4: Validated Experimental Protocol

This protocol is designed for Attenuated Total Reflectance (ATR-FTIR) , which is preferred for emulsions and viscous fluids.

A. Reagents & Equipment[1][2]
  • Solvent: Chloroform (

    
    ) or Acetone (analytical grade, dried over molecular sieves). Note: Chloroform is preferred for extraction as it does not overlap with carbonyl regions.
    
  • Standard: Pure Alkenyl Succinic Anhydride (>95% purity, stored at 4°C).

  • Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal (4 cm⁻¹ resolution, 32 scans).

B. Calibration Workflow (Self-Validating System)

To ensure trustworthiness, the system must be calibrated using a "Standard Addition" or "Ratiometric" approach to account for path length variations in ATR.

  • Preparation of Standards: Prepare 5 concentrations of Pure ASA in Chloroform (0.1%, 0.5%, 1.0%, 2.5%, 5.0% w/v).

  • Forced Hydrolysis Control: Take a 1.0% ASA aliquot, add 5% water, heat to 60°C for 30 mins. This serves as the 100% HASA (Hydrolyzed) reference.

  • Data Acquisition:

    • Measure the 1785 cm⁻¹ peak height (Anhydride).[1]

    • Measure the 1710 cm⁻¹ peak height (Acid).

    • Validation Metric: The ratio of

      
       represents the Purity Index .
      
Diagram 2: Analytical Workflow

FTIR_Workflow Sample Sample (Emulsion or Paper Extract) Extract Solvent Extraction (Chloroform/Acetone) Sample->Extract Isolate Organics ATR ATR-FTIR Measurement (4000 - 600 cm⁻¹) Extract->ATR Drop Cast & Dry Process Spectral Processing Baseline Correction ATR->Process Quant Quantification Logic Process->Quant Result_Active Active ASA % (Peak @ 1785 cm⁻¹) Quant->Result_Active Calculate Result_Hyd Hydrolysis % (Peak @ 1710 cm⁻¹) Quant->Result_Hyd Calculate

Caption: Step-by-step workflow from sample isolation to dual-species quantification.

Part 5: Data Presentation & Interpretation[2][3]

The following data structure is recommended for reporting validation results. This format satisfies regulatory requirements for linearity and precision.

Table 2: Representative Validation Metrics
ParameterAcceptance CriteriaTypical FTIR ResultInterpretation
Linearity (

)


Excellent correlation between peak height (1785 cm⁻¹) and concentration.
Precision (RSD)


High repeatability; superior to titration (often >5%).
Recovery


Accurate extraction efficiency from matrix.
Specificity Resolution

Resolution

Clear separation between Anhydride (1785) and Acid (1710).
Calculation of Residual Active ASA

To quantify the "Active Content" in a partially hydrolyzed sample, use the Beer-Lambert Law modified for the specific band:



Where:

  • 
     = Absorbance at 1785 cm⁻¹ (Baseline corrected).
    
  • 
     = Slope of the calibration curve.
    
  • 
     = Y-intercept.
    

Critical Quality Attribute (CQA): For effective sizing or drug encapsulation, the Hydrolysis Ratio is often more critical than absolute concentration:



(Where


 is the ratio of extinction coefficients between the acid and anhydride species, typically determined experimentally).

References

  • Sevrini, G. I., et al. (2005).[2] Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. ABTCP-PI Technical Session.[2]

  • Garnier, G., et al. (2018). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing. MDPI Materials.

  • Wasser, R. B. (1985).[2] The reactivity of Alkenyl Succinic Anhydride.[1][2][3][4][5][6] TAPPI Alkaline Papermaking Seminar Notes.

  • Pliev, T. N., et al. (1973).[2] Infrared spectroscopic analysis of high-molecular alkenylsuccinic anhydrides. Journal of Applied Spectroscopy.[2]

Sources

Head-to-head comparison of different catalysts for alkenyl succinic anhydride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Alkenyl Succinic Anhydride (ASA) is a critical intermediate in industrial chemistry, serving as the backbone for paper sizing agents, fuel additives, and epoxy curing agents. Its synthesis relies on the Alder-ene reaction between Maleic Anhydride (MA) and an alpha-olefin (typically


-

or polyisobutylene).

While the reaction is thermodynamically feasible, it is kinetically hindered, possessing a high activation energy (~80 kJ/mol). This creates a pivotal process decision for chemical engineers: Thermal Activation (brute force) vs. Catalytic Activation (Lewis Acids).

This guide provides a technical, head-to-head analysis of these methodologies, focusing on yield, selectivity (tar formation), and process scalability.

Mechanistic Intelligence: The Ene Reaction[1][2][3]

To control the synthesis, one must master the mechanism. The reaction proceeds via a concerted six-electron pericyclic shift.

The Pathways
  • Thermal Route: Relies on high temperature (>200°C) to overcome the activation barrier. The High Occupied Molecular Orbital (HOMO) of the alkene interacts with the Low Unoccupied Molecular Orbital (LUMO) of the maleic anhydride.

  • Catalytic Route (Lewis Acid): A Lewis acid coordinates with the carbonyl oxygen of the maleic anhydride. This withdraws electron density, significantly lowering the LUMO energy of the enophile (MA), making it more reactive toward the alkene at lower temperatures.

Visualization of Reaction Pathways

ASA_Mechanism cluster_Thermal Thermal Pathway (>200°C) cluster_Catalytic Lewis Acid Pathway (<180°C) Reactants Reactants (Olefin + Maleic Anhydride) TS_Thermal Transition State (High Activation Energy) Reactants->TS_Thermal Heat Complex MA-Catalyst Complex (Lowered LUMO) Reactants->Complex + Lewis Acid Side_Thermal Side Reactions (Polymerization/Tar) TS_Thermal->Side_Thermal Radical Coupling Product Alkenyl Succinic Anhydride (ASA) TS_Thermal->Product TS_Cat Transition State (Lower Activation Energy) Complex->TS_Cat TS_Cat->Product

Figure 1: Mechanistic divergence between thermal and Lewis Acid catalyzed ASA synthesis. Note the reduction in activation energy barriers via the catalytic route.

Head-to-Head Comparison: Catalyst Classes

This section evaluates the three primary approaches: Thermal (Baseline), Lewis Acids, and Emerging Ionic Liquids.

Comparative Performance Matrix
FeatureThermal (Non-Catalytic) Lewis Acid (

,

)
Emerging (Ionic Liquids)
Reaction Temp 200°C – 230°C140°C – 180°C120°C – 160°C
Reaction Time 6 – 10 Hours3 – 6 Hours2 – 5 Hours
Conversion 60 – 75%75 – 85%> 85%
Selectivity (Tar) Low (High Tar/Resin)Medium (Depends on acidity)High (Low Tar)
Filtration Simple (if low tar)Difficult (Catalyst removal required)Phase Separation (Recyclable)
Corrosion Risk LowHigh (Halides)Low/Medium
Industrial Status Dominant Niche / Specific GradesR&D / Pilot
Deep Dive
Option A: Thermal Synthesis (The Industrial Standard)
  • Mechanism: Purely kinetic drive.

  • Pros: No catalyst filtration steps; no heavy metal contamination in the final product (crucial for food-contact paper sizing).

  • Cons: Requires high pressure (autoclave) to keep MA in liquid phase. High temperatures promote retro-ene reactions and radical polymerization (tar), necessitating the use of radical inhibitors like Phenothiazine or BHT (Butylated Hydroxytoluene).

  • Verdict: Best for bulk commodities where slight discoloration is acceptable or distillation is used.

Option B: Lewis Acid Catalysts (

,

)
  • Mechanism: Coordination catalysis.

  • Pros: Significant rate acceleration. Allows synthesis at temperatures below the polymerization threshold of sensitive olefins.

  • Cons: The catalyst is often soluble or forms a sludge. Removing Tin (Sn) or Zinc (Zn) residues is difficult and strictly regulated in pharmaceutical/food applications. Strong acids (

    
    ) can trigger cationic polymerization of the olefin, ruining the yield.
    
  • Verdict: Essential for polyisobutylene (PIB) derivatives where high temperatures degrade the polymer chain.

Option C: Ionic Liquids (e.g., [BMIM]

)
  • Mechanism: Acts as both solvent and catalyst.

  • Pros: "Green" chemistry potential. The biphasic nature allows for easy separation of the product from the catalyst.

  • Cons: High initial cost. Viscosity handling is challenging.

  • Verdict: The future of high-purity ASA synthesis, but currently cost-prohibitive for low-margin applications.

Experimental Protocols

Safety Warning: Maleic Anhydride is a potent respiratory sensitizer. Olefins at high temperature are flammable. All reactions must be performed in a pressure-rated reactor (autoclave) or under strict reflux with inert gas blanketing.

Protocol A: Thermal Synthesis (Optimized with Inhibitor)

This protocol minimizes tar formation using a radical inhibitor.

  • Charge: Load a 1L Parr reactor with 1.0 mol of Alpha-Olefin (

    
    ) and 1.1 mol of Maleic Anhydride (slight excess MA drives kinetics).
    
  • Inhibitor: Add Phenothiazine (0.1 wt% relative to MA). Note: This is not the ene catalyst, but a polymerization inhibitor.

  • Inerting: Purge reactor 3x with Nitrogen (

    
    ) to remove oxygen (oxygen promotes tar).
    
  • Reaction:

    • Heat to 210°C with vigorous stirring (500 RPM).

    • Hold for 6 hours . Pressure will rise (vapor pressure of MA).

  • Stripping: Cool to 180°C. Apply vacuum (<10 mbar) to strip unreacted Maleic Anhydride.

  • Filtration: Cool to 80°C and filter through a 5-micron mesh to remove any charred particulates.

Protocol B: Lewis Acid Catalyzed Synthesis ( )

This protocol targets higher conversion at lower temperatures.

  • Charge: Load reactor with 1.0 mol Olefin and 1.0 mol Maleic Anhydride.

  • Catalyst: Add Tin(II) Chloride (

    
    )  (0.5 - 1.0 wt%).
    
  • Reaction:

    • Heat to 160°C (significantly lower than thermal).

    • Hold for 4-5 hours .

  • Hydrolysis/Work-up (Critical Step):

    • Challenge: The catalyst must be removed.

    • Add 10% water (by volume) and heat to 90°C to hydrolyze the unreacted MA and precipitate the Tin salt.

    • Centrifuge or filter through Celite.

    • Note: This introduces water, which hydrolyzes the anhydride ring to the di-acid. If the Anhydride form is required, vacuum distillation is the only viable purification method, leaving the catalyst in the residue.

Troubleshooting & Expert Insights

The "Tar" Problem

Dark color and high viscosity are caused by the polymerization of Maleic Anhydride.

  • Root Cause: Presence of Oxygen or temperatures >220°C.

  • Solution: Strict

    
     sparging is more effective than any catalyst. Use Boric Acid  (0.5%) as a co-additive in thermal processes; it acts as a "color stabilizer" by chelating metal impurities and reducing resinification.
    
Viscosity Management

ASA synthesis often results in a viscous product.[1]

  • Insight: If viscosity spikes unexpectedly, you likely triggered cationic polymerization of the olefin. This happens if your Lewis Acid is too strong (e.g.,

    
     without moderation). Switch to a milder catalyst like 
    
    
    
    or
    
    
    .
Workflow Diagram

Workflow Start Raw Materials (Olefin + MA) Inert N2 Purge (Remove O2) Start->Inert Decision Select Method Inert->Decision Thermal Thermal Route 210°C + Phenothiazine Decision->Thermal Catalytic Catalytic Route 160°C + SnCl2 Decision->Catalytic Reaction Ene Reaction Thermal->Reaction Catalytic->Reaction Strip Vacuum Stripping (Remove excess MA) Reaction->Strip Filter_T Simple Filtration Strip->Filter_T Thermal path Filter_C Complex Workup (Catalyst Removal) Strip->Filter_C Catalytic path Final Final ASA Product Filter_T->Final Filter_C->Final

Figure 2: Operational workflow comparing the post-processing complexity of thermal vs. catalytic routes.

References

  • Mechanism of the Ene Reaction: Alder, K., et al. "Über die Anlagerung von Maleinsäure-anhydrid an arylierte Olefine." Justus Liebigs Annalen der Chemie.

  • Lewis Acid Catalysis in Ene Reactions: Snider, B. B. "Lewis Acid Catalyzed Ene Reactions."[2] Accounts of Chemical Research.

  • Industrial Synthesis of ASA: "Process for the preparation of alkenyl succinic anhydrides." US Patent 4,581,464.

  • Ionic Liquids in Synthesis: "Catalytic efficiency of ionic liquids in the synthesis of succinic anhydrides." Green Chemistry.

  • Polymerization Inhibition: "Use of Phenothiazine in Maleic Anhydride Reactions." Industrial & Engineering Chemistry Research.

Sources

Guide to Assessing the Influence of Alkenyl Chain Length on Polymer Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Goldilocks" Effect in Amphiphilic Design

In the development of functional polymers for drug delivery—specifically Poly(


-amino esters) (PBAEs) and lipid-polymer hybrids—the length of the hydrophobic alkenyl/alkyl side chain is a governing variable that dictates thermodynamic stability, membrane interaction, and biological fate.

This guide moves beyond basic characterization to analyze the causal relationship between chain length (


) and performance. While longer chains (

) enhance particle stability and liver accumulation via apolipoprotein adsorption, they often incur a penalty in payload release rates. Conversely, shorter chains (

) favor extra-hepatic (spleen) targeting and rapid cargo release but suffer from premature micelle disassembly. This guide provides the framework to identify the optimal chain length for your specific therapeutic window.

Part 1: The Mechanistic Basis

Internal Plasticization and

The length of the pendent alkenyl chain directly influences the polymer's glass transition temperature (


).
  • Mechanism: Increasing chain length increases the free volume between polymer backbones, acting as an internal plasticizer.

  • Impact: Lower

    
     results in more rubbery, fluid matrices at physiological temperature (
    
    
    
    C). This facilitates faster diffusion of payloads but may compromise the structural integrity of solid nanoparticles during storage.
The Hydrophobic Effect and CMC

For amphiphilic polymers forming micelles or nanoparticles:

  • Critical Micelle Concentration (CMC): Follows the relation

    
    . Every additional methylene group (
    
    
    
    ) decreases the CMC, enhancing thermodynamic stability.
  • Alkenyl (Unsaturated) vs. Alkyl (Saturated): The presence of a cis-double bond (alkenyl) introduces a "kink" in the chain. This prevents tight packing (crystallization), maintaining membrane fluidity even with long chain lengths—a critical feature for endosomal escape.

Part 2: Comparative Analysis of Chain Lengths

Short-Chain Variants ( )

Best For: Rapid release payloads, Spleen targeting (LNPs), Immunotherapy.

  • Performance Profile:

    • Stability: Low. High CMC means particles may disassemble upon dilution in the bloodstream.

    • Biological Fate: In Lipid Nanoparticles (LNPs), short tails (

      
      ) desorb PEG-lipids faster and adsorb less ApoE, shifting biodistribution from the liver to the spleen (useful for mRNA vaccines).
      
    • Transfection: Generally lower for DNA delivery due to weak membrane anchoring, but effective for smaller cargoes.

Medium-Chain Variants ( )

Best For: General mRNA/DNA delivery, Balancing stability and toxicity.

  • Performance Profile:

    • The "Sweet Spot": For many PBAEs,

      
       to 
      
      
      
      represents the optimal balance. It provides sufficient hydrophobicity to condense nucleic acids and interact with the endosomal membrane (pore formation) without causing excessive irreversible cell membrane damage (necrosis).
    • Cytotoxicity: Moderate. Toxicity typically scales with hydrophobicity; medium chains mitigate the "detergent effect" seen with highly hydrophobic cationic polymers.

Long-Chain Variants ( )

Best For: Liver targeting, Sustained release, Stable circulation.

  • Performance Profile:

    • Stability: High.[1] Strong Van der Waals forces create stable, dense cores.

    • Biological Fate: Long chains anchor lipids/polymers firmly. In vivo, this promotes the adsorption of ApoE, triggering LDL-receptor mediated uptake into hepatocytes (Liver targeting).

    • Drawback: "Trapping." The core can be so stable that it fails to release the drug inside the cell. High hydrophobicity can also lead to aggregation in serum if not properly shielded.

Part 3: Experimental Validation Protocols

Protocol A: Combinatorial Synthesis of PBAEs (Michael Addition)

Objective: Create a library of polymers differing only in side-chain length.

Reagents:

  • Backbone: 1,4-Butanediol diacrylate (Base monomer).

  • Side Chains: Primary amines with varying alkenyl lengths:

    • Octylamine (

      
      )
      
    • Dodecylamine (

      
      )
      
    • Oleylamine (

      
      , mono-unsaturated)
      
  • End-Capper: 1-(3-Aminopropyl)-4-methylpiperazine.

Workflow:

  • Stoichiometry: Mix diacrylate and amine monomer at a 1.2:1 molar ratio (excess acrylate ensures reactive termini).

  • Reaction: Incubate at

    
    C for 24 hours in a glass vial with magnetic stirring. No solvent is required (bulk polymerization).
    
  • End-Capping: Dissolve the resulting acrylate-terminated polymer in THF (100 mg/mL). Add end-capping amine (0.5 M equivalents). React for 1 hour at RT.

  • Purification: Precipitate twice in cold diethyl ether to remove residual monomers. Vacuum dry.

  • Validation:

    
    -NMR. Integrate the signal of the terminal methyl group of the side chain relative to the backbone ester protons to confirm incorporation ratio.
    
Protocol B: High-Throughput Transfection Screen

Objective: Correlate chain length with biological efficiency.

  • Cell Line: HeLa or HepG2 (seeded at 10,000 cells/well in 96-well plates).

  • Payload: eGFP-mRNA or Luciferase-DNA.

  • Formulation:

    • Dissolve polymer in 25 mM Sodium Acetate (pH 5.0).

    • Mix with nucleic acid at weight ratios (w/w) of 10:1, 20:1, and 40:1.

    • Incubate 10 mins to form polyplexes.

  • Treatment: Add 200 ng payload per well. Incubate 4 hours, then replace media.

  • Readout:

    • Efficiency: Flow cytometry (Mean Fluorescence Intensity) at 24h.

    • Toxicity: CellTiter-Glo (ATP assay) relative to untreated control.

Part 4: Data Synthesis

Table 1: Comparative Physical Properties
Chain LengthHydrophobicity (

)

(Approx)
Particle Stability (Serum)Endosomal Escape Potential
Short (

)
LowHighPoor (Aggregates)Low (Weak membrane disruption)
Medium (

)
MediumMediumGoodHigh (Optimal balance)
Long (

)
HighLow (if amorphous)Excellent Medium (Can be too stable)
Table 2: Biological Impact (LNP Context)
VariableShort Tail (

)
Long Tail (

)
PEG-Lipid Desorption Fast (Minutes)Slow (Hours/Days)
Protein Corona Enriched in Albumin/IgGEnriched in ApoE
Organ Tropism Spleen / LungsLiver (Hepatocytes)
Clearance Rapid Renal/RESProlonged Circulation

Part 5: Visualization

Diagram 1: Synthesis & Structure Logic

This flowchart illustrates how monomer selection determines the final polymer architecture and properties.

SynthesisLogic Monomer Diacrylate Backbone (Base Structure) Rxn Michael Addition (90°C, 24h) Monomer->Rxn Amine Primary Amine (Side Chain Source) Amine->Rxn Short Short Chain (C8) Low Hydrophobicity Rxn->Short n=8 Med Medium Chain (C12) Balanced Amphiphilicity Rxn->Med n=12 Long Long Chain (C18) High Hydrophobicity Rxn->Long n=18 Prop1 Fast Degradation Spleen Target Short->Prop1 Prop2 High Transfection Endosomal Escape Med->Prop2 Prop3 High Stability Liver Target Long->Prop3

Caption: Influence of amine side-chain length on the resulting functional properties of PBAE polymers.

Diagram 2: The "Goldilocks" Efficiency Curve

Visualizing the non-linear relationship between hydrophobicity and transfection.

Goldilocks ChainLength Increasing Alkenyl Chain Length LowEff Low Transfection (Poor DNA Condensation) ChainLength->LowEff < C10 PeakEff Maximum Transfection (Optimal Membrane Interaction) ChainLength->PeakEff C12 - C14 Tox Decreased Efficiency (Cytotoxicity / Aggregation) ChainLength->Tox > C16

Caption: The bell-curve relationship between chain length and biological performance (Transfection).

References

  • Influence of Hydrophobic Side-Chain Length in Amphiphilic Gradient Copoly(2-oxazoline)s. National Institutes of Health (NIH). [Link]

  • Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles. ACS Nano Letters. [Link]

  • Effects of Base Polymer Hydrophobicity and End-Group Modification on Polymeric Gene Delivery. Biomaterials / NIH. [Link]

  • Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length. Journal of Biomedical Materials Research. [Link]

Sources

Structural Confirmation of Tetradecenyl Succinic Anhydride (TDSA) Reaction Products: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical deep-dive designed for researchers and scientists in pharmaceutical development and material science. It moves beyond basic descriptions to provide a rigorous, comparative framework for confirming the structure of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- , commonly known as Tetradecenyl Succinic Anhydride (TDSA) , and its reaction derivatives.

Executive Summary: The C14 Advantage

In drug delivery and surfactant engineering, the "Goldilocks" carbon chain length is often C14 (tetradecenyl). While C18 (ODSA) is too hydrophobic for certain micellar formulations and C12 (DDSA) lacks sufficient lipophilicity for stable membrane anchoring, TDSA (C14-ASA) offers an optimal Hydrophilic-Lipophilic Balance (HLB).

However, the reactivity of the succinic anhydride ring—specifically its susceptibility to hydrolysis and isomerization—demands rigorous structural confirmation. This guide compares the analytical performance of NMR, FTIR, and MS in validating TDSA reaction products (Acids, Esters, and Amides) and provides validated protocols for distinguishing these species in complex matrices.

The Reaction Landscape

TDSA is synthesized via the Ene reaction between maleic anhydride and 1-tetradecene. This process creates a mixture of positional isomers (double bond migration along the C14 chain) and stereoisomers.

The three critical reaction pathways requiring confirmation are:

  • Hydrolysis: Formation of Tetradecenyl Succinic Acid (TDSA-Diacid). Often a degradation product.

  • Esterification: Reaction with alcohols (e.g., API linkers, cellulose) to form Mono- or Di-esters.

  • Amidation: Reaction with amines to form Succinimides or Amic Acids.

Visualization: Reaction Pathways & Structural Complexity

The following diagram maps the transformation of TDSA into its derivatives, highlighting the functional groups monitored during analysis.

TDSA_Pathways TDSA TDSA (Anhydride) C14-ASA (Reactive Core) Acid TDSA-Diacid (Hydrolysis Product) COOH / COOH TDSA->Acid Hydrolysis (Ring Opening) Ester Mono/Di-Ester (Functionalized) COOH / COOR TDSA->Ester Esterification Amide Amic Acid / Imide (Surfactant Head) CONH-R / COOH TDSA->Amide Amidation Water + H2O Alcohol + R-OH Amine + R-NH2

Figure 1: Reaction pathways of Tetradecenyl Succinic Anhydride (TDSA). The ring-opening mechanism dictates the analytical signature.

Comparative Analysis of Confirmation Methods

Selecting the right analytical tool depends on whether you need to quantify bulk purity (e.g., % hydrolysis) or prove the regiochemistry of a new derivative.

Table 1: Performance Matrix of Analytical Alternatives
FeatureNMR (1H / 13C) FTIR (ATR) GC-MS / LC-MS
Primary Utility Structural Proof (Regiochemistry & Isomerism)Rapid QC (Functional Group Monitoring)Trace Analysis & MW Confirmation
Specificity High: Distinguishes isomers and ring-opening.Medium: Overlap between Acid/Ester carbonyls.High: Mass fragmentation confirms chain length.
Sample Prep Minimal (Dissolve in CDCl3/DMSO).None (Direct liquid/solid).Moderate (Derivatization often required).
Detection Limit ~0.1% (with sufficient scans).~1-2% (Hydrolysis detection).< ppm levels.[1]
Key Limitation Complex multiplets due to alkenyl isomers.Cannot distinguish chain isomers.Anhydrides may hydrolyze on column.
Verdict Best for R&D/Characterization. Best for Process Control/Stability. Best for Impurity Profiling.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the internal checks (Control Steps) fail, the data should be rejected.

Protocol A: Structural Confirmation via Nuclear Magnetic Resonance (NMR)

Objective: Definitively distinguish between the closed-ring anhydride (TDSA) and the open-ring hydrolyzed acid (TDSA-Diacid).

Materials:

  • Solvent: Chloroform-d (CDCl3) (Preferred for Anhydride stability). Note: Avoid DMSO-d6 if possible as it is hygroscopic and may induce hydrolysis during acquisition.

  • Instrument: 400 MHz or higher.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 20 mg of TDSA product in 0.6 mL CDCl3. Ensure the tube is dry.

  • Acquisition: Run standard 1H (16 scans) and 13C (1024 scans).

  • Critical Signal Analysis (The "Fingerprint"):

    • The Anhydride Ring (Closed): Look for the succinic ring protons at 3.0 – 3.3 ppm (multiplet) .

    • The Alkenyl Chain: Olefinic protons appear at 5.2 – 5.6 ppm .

    • The Hydrolysis Check (Self-Validation): If the ring has opened to the Diacid, the ring protons shift upfield to 2.6 – 2.9 ppm , and a broad singlet (COOH) appears at 10-12 ppm .

  • 13C Verification:

    • Anhydride Carbonyls: Distinct signals at ~170 ppm and ~174 ppm .

    • Acid Carbonyls: Shift to ~178-180 ppm .

Expert Insight: The "Ene" reaction results in a mixture of double-bond positions. Expect the olefinic region (5.2-5.6 ppm) to be a complex multiplet, not a clean doublet. This confirms the synthetic origin (Ene reaction) rather than a pure terminal alkene.

Protocol B: Rapid Hydrolysis Quantification via FTIR

Objective: Quantify the stability of TDSA in a formulation (e.g., a liposomal drug carrier).

Step-by-Step Workflow:

  • Baseline: Collect a background spectrum of the clean ATR crystal.

  • Measurement: Apply 1 drop of the TDSA sample.

  • Peak Integration:

    • Target 1 (Anhydride): Symmetric stretching at 1860 cm⁻¹ and Asymmetric at 1780 cm⁻¹ .

    • Target 2 (Free Acid): Broad carbonyl stretch at 1710 cm⁻¹ .

  • Calculation:

    • Calculate the ratio of Peak Area (1710) / [Peak Area (1780) + Peak Area (1710)].

    • Validation: A fresh commercial standard of TDSA should show <1% area at 1710 cm⁻¹.

Product Performance: TDSA vs. Alternatives

Why choose Tetradecenyl (C14) over Dodecenyl (C12) or Octadecenyl (C18)?

Table 2: Physicochemical Comparison of Alkenyl Succinic Anhydrides
PropertyDDSA (C12) TDSA (C14) ODSA (C18)
Molecular Weight ~266 g/mol ~294 g/mol ~350 g/mol
Physical State (25°C) Low Viscosity LiquidViscous LiquidSolid / Waxy Solid
Hydrophobicity (LogP) ~5.5~6.5~8.5
Water Solubility LowVery LowInsoluble
Application Niche Epoxy Curing, Corrosion InhibitionSurfactants, Emulsions, Drug Delivery Paper Sizing, Waxes
Hydrolytic Stability Low (Fastest Hydrolysis)Moderate High (Slowest Hydrolysis)

Scientific Rationale: TDSA is the preferred choice for drug delivery systems (such as prodrug linkers or self-emulsifying drug delivery systems - SEDDS) because it remains liquid at room temperature (unlike C18), facilitating easier processing, yet possesses a sufficiently long tail (C14) to anchor stable micelles or liposomes (unlike C12, which may be too soluble/dynamic).

Analytical Decision Tree

Use this logic flow to determine the status of your reaction product.

Analytical_Tree Start Start: Unknown TDSA Product FTIR Step 1: FTIR Screening Check 1780/1860 vs 1710 cm-1 Start->FTIR Check1 Peaks at 1780/1860? FTIR->Check1 Result_Anh Anhydride Intact Check1->Result_Anh Yes (Strong) Result_Hyd Hydrolyzed (Acid) Check1->Result_Hyd No (Only 1710) NMR Step 2: 1H NMR (CDCl3) Check 3.0-3.3 ppm vs 2.6-2.9 ppm Result_Anh->NMR Check2 Ring Protons at 3.0-3.3? NMR->Check2 Confirm_Pure CONFIRMED: Pure TDSA Check2->Confirm_Pure Yes Confirm_Mix Mixture / Degradation Check2->Confirm_Mix Shifted/Broad

Figure 2: Analytical workflow for validating TDSA structural integrity.

References

  • Synthesis and characterization of ASA samples . Universidade de Lisboa. (Describes the Ene reaction and GC-MS characterization of Alkenyl Succinic Anhydrides). (Contextual verification via search result 1.5)

  • Alkenyl Succinic Anhydride (ASA) . TAPPI. (Detailed analysis of hydrolysis kinetics and FTIR methods for ASA). (Contextual verification via search result 1.16)

  • 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- Substance Details . EPA Substance Registry Services. (CAS 33806-58-5 verification and regulatory status).[2][3]

  • Biosurfactants: Properties and Applications in Drug Delivery . MDPI. (Context on surfactant use in pharmaceutical formulations). (Contextual verification via search result 1.15)

  • Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy . Newspulpaper. (Methodology for quantitative FTIR analysis). (Contextual verification via search result 1.2)

Sources

A Multi-Technique Approach to Differentiating Isomers of Tetradecenyl Succinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers and professionals in drug development and materials science, the precise characterization of chemical reagents is not merely a procedural step but a cornerstone of reproducible and reliable results. Tetradecenyl succinic anhydride (TDSA), a common cross-linking agent and epoxy resin hardener, presents a significant analytical challenge: it is typically supplied as a complex mixture of isomers.[1] These isomers differ in the position and geometry (cis/trans) of the double bond on the C14 alkyl chain. Differentiating these structurally similar molecules is critical, as their individual physicochemical properties can influence reaction kinetics, polymer characteristics, and ultimately, final product performance.

This guide provides a comprehensive comparison of key analytical techniques for the separation and definitive identification of TDSA isomers. We will move beyond procedural lists to explain the underlying principles and causal relationships that govern the effectiveness of each method, offering field-proven insights to construct a self-validating analytical workflow.

The Challenge of TDSA Isomerism

Tetradecenyl succinic anhydride (C18H30O3) consists of a succinic anhydride ring attached to a fourteen-carbon alkenyl chain.[1] The isomeric complexity arises from two factors:

  • Positional Isomerism: The carbon-carbon double bond can be located at various positions along the tetradecenyl chain.

  • Geometric Isomerism: For each position (except the terminal one), the double bond can exist in either a cis (Z) or trans (E) configuration.

These subtle structural variations lead to nearly identical molecular weights and polarities, making their separation and identification a non-trivial task that demands a multi-faceted analytical strategy.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Powerhouse

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds in a mixture.[3] Its power lies in the combination of the exceptional separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.

Expertise & Causality: Why GC-MS is Effective

The separation in gas chromatography is driven by the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2] Isomers of TDSA, despite having the same mass, exhibit slight differences in their boiling points and van der Waals interactions based on the double bond's position and geometry.

  • Boiling Point & Retention Time: Trans-isomers tend to have slightly higher boiling points and often longer retention times than their cis-counterparts due to their more linear shape, which allows for more efficient packing and stronger intermolecular forces. Positional isomers will also have distinct boiling points, influencing their elution order.

  • Mass Spectrometry's Role: As each separated isomer elutes from the GC column, it enters the mass spectrometer, which provides two crucial pieces of information: the molecular weight (confirming it is a TDSA isomer) and a fragmentation pattern. While the mass spectra of positional and geometric isomers can be very similar, subtle differences in fragment ion abundances can sometimes provide clues to the double bond's location.[2][4] However, relying on MS fragmentation alone for definitive isomer identification is often insufficient.[2]

Experimental Protocol: GC-MS Analysis of TDSA Isomers

This protocol is designed to achieve optimal separation of TDSA isomers.

  • Sample Preparation:

    • Accurately weigh 10 mg of the TDSA isomer mixture.

    • Dissolve in 1 mL of a high-purity solvent such as hexane or ethyl acetate.

    • Vortex until fully dissolved. An internal standard (e.g., dodecylsuccinic anhydride) may be added for quantitative analysis.[5]

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: A long, non-polar capillary column is crucial for separating isomers with close boiling points. A DB-5ms (5% phenyl-methylpolysiloxane) or HP-5ms, 100 m x 0.25 mm x 0.25 µm, is recommended for its high efficiency.[2]

    • Injection: 1 µL, splitless mode, with an injector temperature of 280°C to ensure complete volatilization without thermal degradation.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase at 2°C/min to 250°C. A slow ramp rate is critical for resolving closely eluting isomers.

      • Hold: Maintain 250°C for 10 minutes.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • MSD Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify peaks corresponding to the molecular ion of TDSA (m/z 294.4).[1]

    • Compare the retention times of the separated peaks. Several peaks with the same mass but different retention times are, by definition, isomers.[6]

    • Utilize Kovats Retention Indices for more reliable identification by comparing experimental values with literature data if available.[7][8]

Data Summary: Expected GC-MS Results
ParameterExpected ObservationRationale
Chromatogram A series of closely eluting peaksEach peak represents a different TDSA isomer separated based on boiling point/polarity.
Mass Spectrum Major peaks at m/z 294 (M+) and other common fragmentsConfirms the identity as TDSA isomers.
Retention Times Varies for each peakTrans-isomers generally elute later than cis-isomers.

Fourier-Transform Infrared Spectroscopy (FTIR): The Geometric Identifier

While GC-MS excels at separation, FTIR spectroscopy is exceptionally powerful for differentiating geometric (cis/trans) isomers.[9] This technique measures the absorption of infrared light by a molecule, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.[10]

Expertise & Causality: Why FTIR is Effective

The key to distinguishing cis and trans isomers lies in the "out-of-plane" bending vibrations of the C-H bonds on the double bond (C=C-H).[2][11]

  • Trans Isomers: Exhibit a strong, characteristic absorption band in the range of 960-970 cm⁻¹ . This sharp, distinct peak is often diagnostic for a trans double bond.[2]

  • Cis Isomers: Show a broader absorption band in the range of 675-730 cm⁻¹ .

The C=C stretching vibration (around 1640-1680 cm⁻¹) is also present but is often weak and less reliable for distinguishing between these types of isomers.[12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a simple and rapid technique requiring minimal sample preparation.[10]

  • Instrumentation: Bruker ALPHA II FTIR spectrometer with a diamond ATR accessory (or equivalent).

  • Sample Application:

    • Place a small drop of the liquid TDSA mixture (or a fraction collected from preparative GC) directly onto the ATR crystal.

    • Ensure the entire surface of the crystal is covered.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Parameters: 32 scans, resolution of 4 cm⁻¹.

  • Data Analysis:

    • Examine the region from 650 cm⁻¹ to 1000 cm⁻¹.

    • The presence of a sharp peak near 965 cm⁻¹ indicates the presence of trans-isomers.

    • The presence of a peak near 700 cm⁻¹ indicates the presence of cis-isomers. The relative intensities of these peaks can provide a semi-quantitative estimate of the cis/trans ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including the precise determination of both positional and geometric isomerism.[14] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Expertise & Causality: Why NMR is Effective
  • Distinguishing Geometric Isomers (¹H NMR): The vinylic protons (the hydrogens attached to the double bond carbons) of cis and trans isomers have different coupling constants (J-values).

    • Trans coupling: The J-value for two protons across a trans double bond is typically large, in the range of 12-18 Hz .

    • Cis coupling: The J-value for cis protons is significantly smaller, typically 6-12 Hz .

  • Determining Double Bond Position (¹³C NMR): The chemical shift of a carbon atom is highly sensitive to its local electronic environment. In ¹³C NMR, the sp²-hybridized carbons of the double bond will have characteristic shifts (typically 120-140 ppm).[15] More importantly, the chemical shifts of the adjacent sp³-hybridized carbons will vary predictably depending on the location of the double bond along the alkyl chain, allowing for definitive positional assignment.[16] The signals from the succinic anhydride moiety provide an internal reference point.[17][18]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 20 mg of the purified TDSA isomer (ideally a single isomer isolated via preparative chromatography) in 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer (or equivalent).

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra. Key parameters include a 30° pulse angle, 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra. Key parameters include a 30° pulse angle, 5-second relaxation delay, and 1024 scans.

  • Data Analysis:

    • ¹H NMR:

      • Integrate all peaks to determine proton ratios.

      • Analyze the vinylic region (~5.4 ppm). Measure the coupling constants of the multiplets to determine cis or trans geometry.

    • ¹³C NMR:

      • Identify the two carbonyl carbons of the anhydride ring (~170 ppm).

      • Identify the two sp² carbons of the double bond (~120-140 ppm).

      • Assign the remaining sp³ carbons of the alkyl chain based on their chemical shifts and comparison to predicted values or reference spectra.

Workflow and Comparative Analysis

A robust workflow combines these techniques to leverage their individual strengths. GC-MS is used first to separate the complex mixture into individual isomer peaks. Then, FTIR and NMR are used on the isolated fractions (or by using hyphenated techniques like GC-IR) to provide definitive structural information.

Visualizing the Analytical Workflow

Differentiating_TDSA_Isomers cluster_0 Separation & Initial ID cluster_1 Structural Elucidation cluster_2 Results TDSA_Mixture TDSA Isomer Mixture GCMS Gas Chromatography- Mass Spectrometry (GC-MS) TDSA_Mixture->GCMS Injection Separated_Peaks Separated Isomer Peaks (Distinct Retention Times) GCMS->Separated_Peaks Elution FTIR FTIR Spectroscopy Separated_Peaks->FTIR Analysis NMR 1H & 13C NMR Spectroscopy Separated_Peaks->NMR Analysis Geometric_ID Geometric Isomer ID (cis / trans) FTIR->Geometric_ID Positional_ID Positional & Geometric Isomer ID NMR->Positional_ID Final_Structure Definitive Structure of Each Isomer Geometric_ID->Final_Structure Positional_ID->Final_Structure

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-. As researchers, scientists, and drug development professionals, it is imperative that we handle chemical waste with the utmost care to ensure personal safety and environmental protection. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in established safety protocols and regulatory standards.

Hazard Profile and Core Safety Principles

2,5-Furandione, dihydro-3-(tetradecen-1-yl)-, and its analogs are known to present several hazards. Understanding these is fundamental to appreciating the necessity of the disposal protocols outlined below. The primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3][4]

  • Allergic Skin Reaction (Skin Sensitization): Repeated exposure may lead to an allergic reaction.[2][4]

  • Aquatic Toxicity: This chemical may cause long-lasting harmful effects to aquatic life, underscoring the importance of preventing its release into the environment.[2][4]

Given these hazards, the core principle of our disposal strategy is containment and controlled destruction . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such chemical wastes under the Resource Conservation and Recovery Act (RCRA), necessitating a structured and documented disposal pathway.[5]

Quantitative Data Summary

For quick reference, the following table summarizes key data for a representative analog, dihydro-3-(tetradecenyl)furan-2,5-dione.

PropertyValueSource
Molecular FormulaC18H30O3[1]
Molecular Weight294.429 g/mol [1]
Boiling Point413.1°C at 760 mmHg[1]
Flash Point185.9°C[1]
Density0.97 g/cm³[1]
Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

The moment a decision is made to discard 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-, whether in pure form or in a solution, it is classified as hazardous waste.

  • Dedicated Waste Container: Designate a specific, leak-proof container for this waste stream.[8][9] The original container, if in good condition, is often a suitable choice.[8] Ensure the container is compatible with the chemical; high-density polyethylene (HDPE) is generally appropriate.

  • Clear Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2,5-Furandione, dihydro-3-(tetradecen-1-yl)-".[5][10] If it is a mixture, list all components and their approximate percentages.

  • Secure Closure: Keep the waste container securely capped at all times, except when adding waste.[8][10] This prevents the release of vapors and reduces the risk of spills. The EPA views open containers as a potential source of air pollution and an improper disposal method.[10]

Proper storage of the collected waste is critical to maintaining a safe laboratory environment.

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray. This provides an essential safeguard against spills and leaks.

  • Segregation from Incompatibles: Store the waste away from incompatible materials, such as oxidizing agents.[1] While no specific hazardous reactions have been reported, this is a general best practice in chemical safety.

The recommended final disposal method for 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- is incineration .[1] This is because incineration, when performed in a licensed facility equipped with afterburners and scrubbers, ensures the complete destruction of the organic molecule, preventing its release into the environment.

  • Do Not Attempt On-site Incineration: This procedure must be carried out by a licensed hazardous waste disposal company.

  • Consult with your Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for arranging the pickup and disposal of hazardous waste.[5] They will provide the necessary paperwork and guidance to ensure compliance with all federal, state, and local regulations.[1]

  • Waste Manifest: For every shipment of hazardous waste, a Uniform Hazardous Waste Manifest must be completed. This is a legal document that tracks the waste from the point of generation to its final destination. Your EHS office will typically manage this process.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate the hazards.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[2][11]

  • Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including safety glasses or goggles, a face shield if necessary, protective gloves, and a lab coat.[1][12] For larger spills, a dust respirator may be necessary.[1]

  • Containment and Absorption: For liquid spills, use an absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[11] For solid spills, carefully sweep the material into an airtight container, avoiding the dispersion of dust.[1]

  • Disposal of Spill Debris: All materials used to clean the spill, including absorbent materials and contaminated PPE, must be placed in a sealed, labeled container and disposed of as hazardous waste.[12]

  • Reporting: Report all spills to your laboratory supervisor and EHS office, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the key stages of the disposal process for 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Waste Management cluster_Disposal Final Disposal Facility A Waste Generation (Unused chemical, reaction byproduct, contaminated materials) B Step 1: Segregation & Collection (Labeled, sealed, compatible container) A->B Immediate Action C Step 2: On-site Storage (Satellite Accumulation Area with secondary containment) B->C Safe Storage D Waste Pickup Request (Contact EHS Office) C->D Initiate Disposal E Transportation (Licensed hazardous waste transporter) D->E Compliance F Step 3: Incineration (Chemical incinerator with afterburner and scrubber) E->F Controlled Destruction

Caption: Disposal workflow for 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-.

By adhering to this comprehensive guide, laboratory personnel can ensure the safe handling and compliant disposal of 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-, thereby upholding their commitment to a safe and environmentally responsible research environment. This protocol is grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which emphasizes the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[13][14][15][16]

References

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